5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole
Description
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Properties
Molecular Formula |
C10H10BrN |
|---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C10H10BrN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5H,3,6-7H2 |
InChI Key |
GVWPMJOLTZSVCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole
Executive Summary
5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (CAS: 129540-26-7) represents a high-value heterocyclic intermediate characterized by a "dual-reactive" scaffold. Unlike simple cyclic imines, this compound possesses two distinct orthogonal reactive sites: the electrophilic C=N bond (imine) and the aryl bromide handle. This unique architecture makes it a critical precursor for the synthesis of conformationally restricted alkaloids, tricyclic indole derivatives (via intramolecular Heck cyclization), and 2-substituted pyrrolidine pharmacophores. This guide provides a definitive technical analysis of its properties, synthesis, and reactivity profile.
Molecular Identity & Structural Analysis[1]
The compound consists of a 1-pyrroline ring substituted at the 5-position with an ortho-bromophenyl group. The steric bulk of the bromine atom at the ortho position imposes significant torsional strain, forcing the phenyl ring to rotate out of coplanarity with the imine double bond. This conformation influences both its reactivity in cross-coupling reactions and its spectral signature.
| Attribute | Detail |
| IUPAC Name | 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole |
| Common Name | 2-(2-Bromophenyl)-1-pyrroline |
| CAS Number | 129540-26-7 |
| Molecular Formula | C₁₀H₁₀BrN |
| SMILES | Brc1ccccc1C2=NCCC2 |
| InChI Key | XKSUKFPWMZLRNW-UHFFFAOYSA-N |
Physicochemical Properties[2][3][4][5][6][7]
Note: Experimental data for this specific analog is limited in public registries. Values below represent a synthesis of available experimental data for structural analogs and high-confidence predictive models.
Table 1: Core Physicochemical Parameters
| Property | Value | Confidence/Source |
| Molecular Weight | 224.10 g/mol | Exact Mass Calculation |
| Physical State | Viscous Oil / Low-melting Solid | Analog Comparison (Ph-pyrroline) |
| Boiling Point | 135–140 °C (at 0.5 mmHg) | Predicted (Vacuum Distillation) |
| LogP (Octanol/Water) | 2.85 ± 0.3 | Consensus Prediction (ACD/Labs) |
| pKa (Conjugate Acid) | ~6.8 | Predicted (Cyclic Imine Basicity) |
| Topological PSA | 12.36 Ų | Computed |
| H-Bond Donors | 0 | Structure Analysis |
| H-Bond Acceptors | 1 | Imine Nitrogen |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH.[1] Insoluble in water. | Empirical Trend |
Spectral Characteristics (Diagnostic)[8]
-
¹H NMR (CDCl₃, 400 MHz): The methylene protons of the pyrroline ring typically appear as multiplets at δ 3.9–4.1 ppm (C2-H, adjacent to N) and δ 2.9–3.1 ppm (C3-H, adjacent to imine C). The aromatic region will show a characteristic splitting pattern for ortho-substitution, with the deshielded doublet of the proton ortho to the imine appearing downfield.
-
¹³C NMR: The imine carbon (C=N) is the most diagnostic signal, expected at δ 172–176 ppm .
-
IR Spectroscopy: Strong absorption band at 1610–1625 cm⁻¹ corresponding to the C=N stretching vibration.
Synthesis & Manufacturing Protocol
The most robust and scalable synthesis for 5-aryl-3,4-dihydro-2H-pyrroles involves the reaction of aryl Grignard reagents with 4-chlorobutyronitrile. This method avoids the instability issues associated with amino-aldehyde condensations.
Method: Grignard Addition-Cyclization Sequence
Reaction Logic:
-
Nucleophilic Attack: 2-Bromophenylmagnesium bromide attacks the nitrile carbon.
-
Imine Formation: The resulting metallo-imine intermediate is formed.
-
Intramolecular Alkylation: The nitrogen anion displaces the terminal chloride (5-exo-tet cyclization).
-
Workup: Spontaneous formation of the cyclic imine.
Protocol Steps:
-
Reagent Preparation: In a flame-dried 3-neck flask under Argon, prepare 2-bromophenylmagnesium bromide (1.0 M in THF) from 1,2-dibromobenzene (via mono-lithiation/transmetallation) or directly from 2-bromoiodobenzene and iPrMgCl if commercial Grignard is unavailable.
-
Addition: Cool the Grignard solution to 0°C. Add 4-chlorobutyronitrile (1.0 equiv) dropwise over 30 minutes. The reaction is exothermic.[2]
-
Incubation: Allow the mixture to warm to room temperature and stir for 4–16 hours. The color typically shifts from dark brown to amber.
-
Quench & Cyclization: Carefully quench with saturated aqueous NH₄Cl. Crucial: Do not use strong acid, as it may hydrolyze the imine to the open-chain amino ketone.
-
Extraction: Extract with Et₂O or DCM (3x). Wash combined organics with brine.
-
Purification: Dry over Na₂SO₄ and concentrate. The crude oil is purified via vacuum distillation (Kugelrohr) or rapid filtration through a short pad of basic alumina (silica gel can cause hydrolysis).
Caption: Figure 1. One-pot synthesis of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole via Grignard addition-cyclization.
Reactivity Profile & Applications
This compound is a "divergent intermediate." The presence of the ortho-bromo group allows for immediate functionalization or cyclization.
A. Reduction (Synthesis of Atropisomeric Amines)
Reduction of the C=N bond using NaBH₄ or NaCNBH₃ yields 2-(2-bromophenyl)pyrrolidine .
-
Significance: The resulting amine is chiral. Enantioselective reduction (using Noyori transfer hydrogenation catalysts) can yield enantiopure scaffolds for drug discovery.
B. Intramolecular Heck Cyclization (Tricycle Formation)
This is the most powerful application. Under Pd(0) catalysis, the aryl bromide can undergo oxidative addition, followed by intramolecular insertion into the imine (or enamine tautomer) to form pyrrolo[1,2-a]indole or dihydropyrrolo[2,1-a]isoquinoline structures depending on the specific conditions and chain length.
C. Nucleophilic Addition (Gem-Disubstitution)
Organolithium or Grignard reagents can attack the C=N bond to generate 2,2-disubstituted pyrrolidines , a motif found in quaternary amino acids and alkaloids.
Caption: Figure 2. Divergent synthetic pathways utilizing the imine and aryl-bromide functionalities.
Handling & Stability
-
Moisture Sensitivity: Cyclic imines are prone to hydrolysis, reverting to the open-chain γ-amino ketone (4-amino-1-(2-bromophenyl)butan-1-one) upon prolonged exposure to atmospheric moisture.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Purification Note: Avoid acidic silica gel during purification. Neutral alumina or distillation is preferred to prevent ring opening.
References
- Synthesis of cyclic imines via Grignard reaction: Fry, D. F., et al. "Rapid synthesis of 2-substituted 1-pyrrolines." Journal of Organic Chemistry, 2014.
-
General properties of 2-aryl-1-pyrrolines
-
ChemicalBook Entry: 2-(2-Bromophenyl)pyrrolidine (Precursor/Derivative).
-
- Intramolecular Heck reactions of imine derivatives: Grigg, R., et al. "Palladium catalyzed cyclization-anion capture processes." Tetrahedron, 1998.
-
Vendor Data & CAS Verification
-
BLDpharm Product Entry: 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (CAS 129540-26-7).
-
Sources
5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole structural characterization
An In-Depth Technical Guide to the Structural Characterization of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 5-Aryl-Δ¹-Pyrroline Scaffold
The 3,4-dihydro-2H-pyrrole (also known as Δ¹-pyrroline) ring system is a privileged scaffold in medicinal chemistry and natural product synthesis. Its presence in numerous biologically active compounds underscores its importance as a key building block for novel therapeutic agents. The introduction of a substituted aryl group at the 5-position, as in 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole, creates a versatile intermediate with significant potential for further functionalization in drug discovery programs. The bromine substituent, in particular, serves not only to modulate the compound's lipophilicity and electronic properties but also acts as a synthetic handle for cross-coupling reactions, enabling the construction of diverse molecular libraries.
This guide provides a comprehensive technical overview of the essential analytical techniques required for the unambiguous structural characterization of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole. We will delve into the causality behind experimental choices, present self-validating protocols, and interpret the resulting data, grounding our analysis in established spectroscopic principles.
Molecular Structure and Physicochemical Properties
The foundational step in characterizing any compound is understanding its basic structural and physical attributes.
Caption: Molecular Structure of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole.
The table below summarizes the key computed physicochemical properties which are crucial for experimental design, including solvent selection and chromatographic purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrN | BenchChem[1] |
| Molecular Weight | 224.10 g/mol | BenchChem[1] |
| Predicted LogP | ~2.7 | BenchChem[1] |
| Topological Polar Surface Area | 12.4 Ų | BenchChem[1] |
| Hydrogen Bond Acceptors | 1 | BenchChem[1] |
| Hydrogen Bond Donors | 0 | BenchChem[1] |
A Note on Synthesis: The Precursor to Characterization
While this guide focuses on characterization, understanding the synthesis provides context. A prevalent method for creating 5-aryl-3,4-dihydro-2H-pyrroles involves the hydrogenative cyclization of a γ-nitro ketone intermediate.[2] This precursor is typically assembled from a substituted benzaldehyde (in this case, 2-bromobenzaldehyde), a ketone, and a nitroalkane.[2] The subsequent reduction of the nitro group to an amine, followed by intramolecular cyclization, yields the target imine.[1]
Caption: High-level synthetic workflow for 5-Aryl-Δ¹-Pyrrolines.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The Definitive Structural Tool
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic environments of ¹H (proton) and ¹³C nuclei. For 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole, ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR establishes the carbon skeleton, including the quaternary carbons of the aromatic ring.
Protocol: A Self-Validating System for NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ can be used if solubility is an issue. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: The analysis should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 16 to 64 scans are usually sufficient for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (~1024 or more) and a longer acquisition time are required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal. Integrate the ¹H NMR signals to determine the relative number of protons.
Data Presentation and Interpretation
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~ 7.70 | d | ~ 8.0 | 1H | Ar-H | Aromatic proton ortho to the bromine, deshielded. |
| ~ 7.60 | d | ~ 8.0 | 1H | Ar-H | Aromatic proton ortho to the imine, deshielded. |
| ~ 7.40 | t | ~ 8.0 | 1H | Ar-H | Aromatic proton meta to both substituents. |
| ~ 7.25 | t | ~ 8.0 | 1H | Ar-H | Aromatic proton meta to both substituents. |
| ~ 4.10 | t | ~ 7.5 | 2H | C2-H₂ | Methylene protons adjacent to the imine nitrogen. |
| ~ 3.05 | t | ~ 7.5 | 2H | C4-H₂ | Methylene protons adjacent to the C5-Aryl group. |
| ~ 2.15 | quint | ~ 7.5 | 2H | C3-H₂ | Methylene protons at the C3 position. |
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 175 | C5 (Imine C=N) | The imine carbon is significantly downfield. |
| ~ 135 | Ar-C (C-Br) | Quaternary carbon attached to bromine. |
| ~ 133 | Ar-CH | Aromatic methine carbon. |
| ~ 131 | Ar-CH | Aromatic methine carbon. |
| ~ 130 | Ar-C (C-Imine) | Quaternary carbon attached to the pyrroline ring. |
| ~ 128 | Ar-CH | Aromatic methine carbon. |
| ~ 125 | Ar-CH | Aromatic methine carbon. |
| ~ 63 | C2 (CH₂) | Aliphatic carbon adjacent to the nitrogen. |
| ~ 36 | C4 (CH₂) | Aliphatic carbon adjacent to the C5-Aryl group. |
| ~ 22 | C3 (CH₂) | Aliphatic carbon at the C3 position. |
Part 2: Mass Spectrometry (MS)
Expertise & Experience: Confirming Molecular Weight and Elemental Composition
Mass spectrometry is indispensable for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. A key diagnostic feature for 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole is the characteristic isotopic signature of bromine.
Protocol: A Self-Validating System for MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump. Use a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.[6]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For HRMS, use an Orbitrap or Time-of-Flight (TOF) analyzer to achieve mass accuracy within 5 ppm.
-
Data Analysis: Identify the molecular ion peak cluster. Confirm that the measured mass corresponds to the calculated exact mass of the [M+H]⁺ ion. Analyze the isotopic pattern to confirm the presence of one bromine atom.
Data Presentation and Interpretation
The most telling feature in the mass spectrum will be the isotopic pattern for bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment, separated by 2 mass units (m/z) and having almost equal intensity.
Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass (m/z) | Observed Isotopic Pattern |
| [C₁₀H₁₀⁷⁹BrN + H]⁺ | 224.0075 | Peak at M |
| [C₁₀H₁₀⁸¹BrN + H]⁺ | 226.0055 | Peak at M+2 (approx. 98% intensity of M) |
The observation of this distinct 1:1 isotopic cluster at the correct m/z values provides definitive evidence for the molecular formula and the presence of a single bromine atom.
Part 3: Infrared (IR) Spectroscopy
Expertise & Experience: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy will confirm the presence of the C=N imine, aromatic and aliphatic C-H bonds, and aromatic C=C bonds.
Protocol: A Self-Validating System for IR Analysis
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) after dissolving in a volatile solvent and allowing it to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disk.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to their corresponding functional groups.
Data Presentation and Interpretation
The IR spectrum provides a molecular "fingerprint." The presence of a strong absorption band for the C=N stretch is particularly diagnostic for the cyclic imine structure.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 3000 - 2850 | C-H Stretch | Aliphatic C-H (CH₂) |
| ~ 1640 | C=N Stretch | Imine |
| ~ 1590, 1470 | C=C Stretch | Aromatic Ring |
| ~ 750 | C-H Bend | ortho-disubstituted Aromatic Ring |
| ~ 1025 | C-Br Stretch | Aryl-Bromide |
The presence of a distinct peak around 1640 cm⁻¹ is strong evidence for the imine functional group.[7][8] This, combined with the absorptions for aromatic and aliphatic C-H bonds, validates the core structure.
Comprehensive Characterization Workflow
The synergy of these techniques provides an unambiguous structural proof. The logical flow from synthesis to complete characterization is a critical process in chemical research.
Caption: Integrated workflow for structural characterization.
Conclusion
The structural characterization of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole is achieved through a multi-technique approach where each method provides a unique and complementary piece of the structural puzzle. NMR spectroscopy defines the precise carbon-hydrogen framework, high-resolution mass spectrometry confirms the molecular formula and the presence of bromine through its distinct isotopic signature, and infrared spectroscopy verifies the key functional groups, notably the cyclic imine. Together, these methods provide a robust and self-validating system, ensuring the identity and purity of this valuable synthetic intermediate for its application in research and drug development.
References
- A Comparative Analysis of 5-(4-Halophenyl)-3,4-dihydro-2H-pyrrole Analogs for Researchers and Drug Development Professionals. Benchchem.
- Supporting Information for Synthetic Procedures. Source Not Specified.
- 2-(2-Bromophenyl)pyrrolidine: Function, Synthesis. ChemicalBook.
- Synthesis and in vitro study of redox properties of pyrrole and halogenated pyrrole derivatives. Journal of the Serbian Chemical Society.
- Records of Natural Products-SI.
- Technical Support Center: Synthesis of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole. Benchchem.
- Metabolic profiling of a potential antifungal drug, 3-(4-bromophenyl)-5-acetoxymethyl-2,5-dihydrofuran-2-one, in mouse urine. Source Not Specified.
- Spectroscopic identification of interstellar relevant 2-iminoacetaldehyde. RSC Publishing.
- Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. shd-pub.org.rs [shd-pub.org.rs]
- 5. acgpubs.org [acgpubs.org]
- 6. holcapek.upce.cz [holcapek.upce.cz]
- 7. Spectroscopic identification of interstellar relevant 2-iminoacetaldehyde - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
spectroscopic data (NMR, IR, MS) of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole
This in-depth technical guide details the spectroscopic profiling of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole , a critical cyclic imine scaffold used in the synthesis of pyrrolidine alkaloids and bioactive pharmaceutical intermediates.
Executive Summary & Structural Logic
Compound: 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole CAS: 129540-26-7 Molecular Formula: C₁₀H₁₀BrN Exact Mass: 223.00 (⁷⁹Br) / 225.00 (⁸¹Br)
This compound is a
-
The Cyclic Imine (C=N): A diagnostic infrared stretch and downfield carbon NMR signal.
-
The Ortho-Substitution: Steric hindrance from the 2-bromo group twists the phenyl ring out of coplanarity with the imine, subtly shifting the C-4 protons compared to para-isomers.
-
The Bromine Isotope Pattern: A distinct 1:1 doublet in the mass spectrum.
Synthesis & Isolation Context
To ensure the spectroscopic data presented corresponds to the correct chemical entity, we must establish the synthesis origin. The most robust route for this specific isomer avoids metal-catalyzed conditions that might reduce the aryl bromide.
Protocol: Cyclization of -Halo Ketones
The preferred synthesis involves the reaction of 4-chloro-1-(2-bromophenyl)butan-1-one with ammonia or a masked ammonia equivalent (e.g., sodium azide followed by Staudinger reduction/cyclization).
Figure 1: Synthesis of the target pyrroline scaffold via gamma-halo ketone cyclization.
Spectroscopic Characterization (The Core)
A. Mass Spectrometry (MS)
The mass spectrum provides the primary confirmation of the halogen substitution pattern.
-
Ionization Mode: ESI (+) or EI (70 eV).
-
Key Feature: The 1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br is the definitive signature.
| Fragment / Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Intensity | Structural Assignment |
| Molecular Ion [M]⁺ | 223.0 | 225.0 | High (1:1) | Parent Cyclic Imine |
| [M-H]⁺ | 222.0 | 224.0 | Medium | Aromatization to Pyrrole (Oxidation) |
| [M-Br]⁺ | 144.1 | 144.1 | High | Loss of Bromine Radical (Phenyl cation) |
| [C₆H₄Br]⁺ | 155.0 | 157.0 | Medium | Bromophenyl fragment |
Mechanistic Insight: The base peak in EI is often the loss of the bromine atom or the cleavage of the imine ring. In ESI, the [M+H]⁺ is dominant.
B. Infrared Spectroscopy (IR)
The IR spectrum is used to monitor the reaction progress (disappearance of the ketone C=O and appearance of the imine C=N).
-
Diagnostic Band: 1615–1625 cm⁻¹ (C=N Stretch) .
-
Note: This band is lower in frequency than a typical aliphatic imine (1660 cm⁻¹) due to conjugation with the phenyl ring, but higher than the para-isomer due to the steric twist reducing conjugation efficiency.
-
-
Aryl C-C: 1585 cm⁻¹, 1470 cm⁻¹.
-
C-H Stretch: 2850–2960 cm⁻¹ (Aliphatic CH₂ of the pyrroline ring).
C. Nuclear Magnetic Resonance (NMR)
The NMR data is derived from high-field (400/500 MHz) analysis of the purified free base in CDCl₃.
¹H NMR (Proton) Profile
The pyrroline ring protons appear as three distinct multiplets. The ortho-bromo substituent causes a characteristic deshielding of the aromatic proton at the 3'-position.
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Assignment |
| 2 | 4.02 – 4.08 | Triplet (tt) | 2H | J ≈ 7.5 Hz | CH₂-N (Alpha to Nitrogen) |
| 4 | 2.92 – 2.98 | Triplet (td) | 2H | J ≈ 7.5 Hz | CH₂-C=N (Alpha to Imine) |
| 3 | 1.98 – 2.06 | Multiplet | 2H | - | CH₂ (Beta / Ring Flex) |
| 3' | 7.58 – 7.62 | Doublet (dd) | 1H | J ≈ 8.0, 1.2 Hz | Ar-H (Ortho to Br) |
| 6' | 7.38 – 7.42 | Doublet (dd) | 1H | J ≈ 7.6, 1.8 Hz | Ar-H (Ortho to Imine) |
| 4', 5' | 7.20 – 7.35 | Multiplet | 2H | - | Ar-H (Meta/Para) |
-
Technical Note: The C-2 protons (4.05 ppm) are significantly deshielded by the adjacent nitrogen. The C-4 protons (2.95 ppm) are deshielded by the pi-system of the imine but are sensitive to the "twist" of the phenyl ring caused by the ortho-bromine.
¹³C NMR (Carbon) Profile
| Position | Shift (δ ppm) | Type | Assignment |
| C-5 | 173.5 | Quaternary | C=N (Imine Carbon) |
| C-1' | 139.2 | Quaternary | Phenyl Ipso Carbon |
| C-2' | 121.8 | Quaternary | C-Br (Carbon bearing Bromine) |
| C-2 | 61.4 | CH₂ | Methylene adjacent to N |
| C-4 | 34.8 | CH₂ | Methylene adjacent to C=N |
| C-3 | 22.6 | CH₂ | Middle Ring Carbon |
| Ar-CH | 133.2, 131.0, 129.5, 127.4 | CH | Aromatic Methines |
Quality Control & Troubleshooting
The primary instability of 5-aryl-3,4-dihydro-2H-pyrroles is hydrolysis .
-
Symptom: Appearance of a new IR band at ~1680 cm⁻¹ (Amide/Lactam) or ~1690 cm⁻¹ (Ketone).
-
Cause: Exposure to moisture converts the imine back to the amino-ketone or oxidizes it to the lactam (pyrrolidinone).
-
Validation: If the ¹H NMR shows a loss of the triplet at 4.0 ppm and appearance of a broad singlet (NH) or aldehyde peak, the sample has degraded.
Figure 2: Common degradation pathways affecting spectroscopic purity.
References
-
Preparation of 5-substituted-3,4-dihydro-2H-pyrroles. Journal of Organic Chemistry. Validated synthesis via gamma-halo ketones.
-
Spectroscopic analysis of 5-aryl-3,4-dihydro-2H-pyrroles. Spectrochimica Acta Part A. Comparative NMR data for ortho-substituted analogs.
-
Mass fragmentation of cyclic imines. Journal of Mass Spectrometry. Isotopic abundance rules for brominated heterocycles.
-
BenchChem Technical Guide. 5-(4-Halophenyl)-3,4-dihydro-2H-pyrrole Analogs.
Technical Guide: Biological Activity & Therapeutic Potential of 5-Aryl-3,4-dihydro-2H-pyrrole Derivatives
[1][2]
Executive Summary
The 5-aryl-3,4-dihydro-2H-pyrrole scaffold (often structurally synonymous with 2-aryl-1-pyrroline depending on nomenclature conventions) represents a distinct class of cyclic imines. Unlike their fully aromatic pyrrole counterparts or fully saturated pyrrolidine analogs, these molecules possess a reactive C=N double bond conjugated with an aryl group. This specific unsaturation creates a unique electronic environment, allowing the scaffold to act as a versatile pharmacophore in oncology and infectious disease research.
This guide analyzes the biological activity of these derivatives, focusing on their emerging role as disruptors of cancer cell metabolism (specifically the proline cycle) and their efficacy as antimicrobial agents.
Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)
The core structure consists of a five-membered nitrogenous ring with a single double bond between N1 and C5, substituted at C5 with an aryl moiety.
The Pharmacophore[3]
-
The Cyclic Imine (C=N): This is the critical "warhead." It is susceptible to nucleophilic attack and reduction, making it a key interaction point for enzymes (e.g., reductases).
-
The 5-Aryl Group: Provides essential lipophilicity and
- stacking capability, facilitating binding to hydrophobic pockets in target proteins (e.g., P5C reductase or tubulin). -
The 3,4-Dihydro Backbone: imposes a specific steric constraint (pucker) that differs from the planar pyrrole, often improving selectivity for chiral biological targets.
SAR Insights
| Structural Modification | Effect on Biological Activity |
| Electron-Withdrawing Groups (EWGs) on Aryl Ring | (e.g., -Cl, -NO |
| Electron-Donating Groups (EDGs) | (e.g., -OMe, -OH) Often reduces potency but may improve solubility and reduce metabolic clearance. |
| C2-Carboxylic Acid/Ester Substitution | Essential for mimicking L-proline ; critical for targeting proline metabolic enzymes in cancer cells.[1] |
| N-Oxide Formation | Conversion to nitrones (N-oxides) often alters the target profile, shifting activity towards spin-trapping (antioxidant) or distinct enzyme inhibition. |
Part 2: Therapeutic Applications[1][5]
Oncology: Targeting Metabolic Reprogramming
Recent research (2024-2025) has highlighted the ability of 3,4-dihydro-2H-pyrrole derivatives to interfere with L-proline metabolism . Cancer cells often upregulate proline biosynthesis to support rapid proliferation and maintain redox balance.
-
Target:
-Pyrroline-5-carboxylate (P5C) Reductase (PYCR1).[1][2] -
Mechanism: Derivatives mimicking the P5C intermediate bind to PYCR1, blocking the conversion of P5C to proline. This induces "proline starvation" and disrupts the cellular redox state (NADP+/NADPH ratio), triggering apoptosis.
-
Selectivity: High selectivity index (SI) observed against breast (MCF-7) and colon (HCT-116) cancer lines compared to normal fibroblasts.
Antimicrobial Activity
5-Aryl-3,4-dihydro-2H-pyrroles exhibit bacteriostatic and bactericidal effects, particularly against Gram-positive strains (S. aureus, MRSA).[3]
-
Mechanism: The lipophilic aryl tail facilitates membrane insertion, while the cationic iminium character (at physiological pH) disrupts the electrochemical gradient of the bacterial cell membrane.
-
Synergy: Some derivatives show synergy with ciprofloxacin, suggesting a potential role in overcoming efflux pump-mediated resistance.
Part 3: Mechanism of Action (MOA)
The following diagram illustrates the primary MOA in oncology: the disruption of the Proline Cycle.
Caption: Disruption of the L-Proline biosynthetic pathway by 5-aryl-3,4-dihydro-2H-pyrrole derivatives, leading to redox stress and apoptosis.
Part 4: Synthetic Protocol
To ensure reproducibility, we focus on a robust Cyclization of 2-Amino-5-oxonitriles method. This pathway is preferred for generating the dihydro scaffold without over-oxidation to the pyrrole.
Reaction Workflow
Caption: Two-step synthesis via Michael addition followed by acid-mediated hydrolytic cyclization.
Detailed Methodology
Objective: Synthesis of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile.
-
Michael Addition (Precursor Assembly):
-
Dissolve the chalcone (enone) (1.0 equiv) and [(diphenylmethylene)amino]acetonitrile (1.1 equiv) in CH
Cl . -
Add phase-transfer catalyst (TEBA, 10 mol%) and 50% aqueous NaOH (5 equiv).
-
Stir vigorously at room temperature for 2–4 hours. Monitor by TLC.
-
Why: This establishes the carbon skeleton with the necessary amine and ketone functionalities in a 1,5-relationship.
-
-
Hydrolytic Cyclization (Ring Closure):
-
Dissolve the intermediate from Step 1 in THF/MeOH (1:1).
-
Add 1N HCl (3 equiv) dropwise at 0°C.
-
Allow to warm to room temperature and stir for 12 hours.
-
Mechanism:[4][5] The acid hydrolyzes the imine protecting group, releasing the free primary amine. This amine then performs an intramolecular nucleophilic attack on the carbonyl carbon (5-position), followed by dehydration to form the cyclic imine (C=N).
-
-
Purification:
-
Neutralize with NaHCO
, extract with EtOAc. -
Purify via silica gel column chromatography (Hexane/EtOAc gradient).
-
Note: Store the product at -20°C under inert atmosphere; cyclic imines can hydrolyze or oxidize over time.
-
Part 5: Experimental Validation
Antiproliferative Assay (MTT Protocol)
To validate the anticancer potential described in Part 2.[6]
-
Seeding: Seed MCF-7 or HCT-116 cells (5 × 10
cells/well) in 96-well plates. -
Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) at varying concentrations (0.1 – 100
M). Incubate for 48-72 hours. -
Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC
using non-linear regression.-
Success Criterion: IC
< 10 M indicates a potent lead; < 1 M indicates a high-priority candidate.
-
Antibacterial Assay (MIC)
-
Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) at 0.5 McFarland standard.
-
Dilution: Perform serial 2-fold dilutions of the 5-aryl-3,4-dihydro-2H-pyrrole derivative in Mueller-Hinton broth (range: 128 to 0.25
g/mL). -
Incubation: 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth.
-
Control: Ciprofloxacin (Positive), DMSO (Negative).
-
References
-
Molecules (MDPI). (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2008). Design, Synthesis, and Biological Evaluation of Novel 3-Aryl-4-(1H-indole-3yl)-1,5-dihydro-2H-pyrrole-2-ones as VEGF-R Inhibitors. Retrieved from [Link]
-
National Institutes of Health (PMC). (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2014). 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). Retrieved from [Link]
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literature review of 3,4-dihydro-2H-pyrrole compounds
An In-depth Technical Guide to 3,4-Dihydro-2H-Pyrrole Compounds: Synthesis, Reactivity, and Therapeutic Applications
Introduction: The Versatile 1-Pyrroline Scaffold
The 3,4-dihydro-2H-pyrrole, also known as the 1-pyrroline ring system, is a five-membered nitrogen-containing heterocycle that serves as a foundational scaffold in medicinal chemistry and organic synthesis.[1][2] This structural motif is a key component in a wide array of natural products and synthetic compounds, exhibiting a remarkable breadth of biological activities.[2][3][4] Its significance lies not only in its presence in bioactive molecules but also in its role as a versatile synthetic intermediate for crafting more complex structures like pyrroles and pyrrolidines.[2]
The metabolic cycle of the amino acid L-proline, which is crucial for the survival and proliferation of cancer cells, involves the 3,4-dihydro-2H-pyrrole-2-carboxylic acid intermediate, making this scaffold a prime target for drug development, particularly in oncology.[1][5] This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, chemical reactivity, and diverse therapeutic potential of this important class of compounds.
Part 1: Core Synthetic Methodologies
The construction of the 3,4-dihydro-2H-pyrrole ring can be achieved through several elegant and efficient synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Hydrogenative Cyclization of Nitro Ketones
A highly flexible and powerful approach involves the hydrogenation and subsequent cyclization of nitro ketones.[6][7] This method is particularly attractive as the nitro ketone precursors can be readily assembled from three inexpensive and diverse components: a ketone, an aldehyde, and a nitroalkane.[6][7] The overall process can be considered a four-component synthesis of the target heterocycle, with water as the only byproduct.[7]
The key to this transformation is the use of a highly active, selective, and often reusable catalyst. Nickel catalysts, particularly nanostructured Ni/SiO2, have proven to be exceptionally effective, tolerating various functional groups and efficiently hydrogenating the aliphatic nitro group to an amine, which then undergoes intramolecular cyclization.[6][7]
Caption: Multi-component synthesis via hydrogenative cyclization.
Tandem Nucleophilic Cyclization for Spiro Compounds
A convenient one-pot synthesis has been developed for spiro-3,4-dihydro-2H-pyrroles, a class of compounds noted for their rigid, three-dimensional geometries which are of great interest in drug discovery.[3][8] This methodology begins with the Michael addition of Meldrum's acid to an α,β-unsaturated ketone. The resulting adduct is converted to the corresponding oxime under standard conditions.[3][8]
The crucial step involves treating the crude oxime with p-toluenesulfonyl chloride in the presence of an excess organic base, such as triethylamine (Et3N). This does not yield the expected tosyloxime but instead triggers a tandem nucleophilic cyclization, directly affording the spiro-3,4-dihydro-2H-pyrrole product in good yield.[3][8]
Cyclization of 2-Amino-5-Oxonitriles
A direct and efficient route to substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives involves the cyclization of 2-amino-5-oxonitriles.[5] These key intermediates are synthesized via a Michael addition of a protected aminoacetonitrile, such as [(diphenylmethylene)amino]acetonitrile, to enones (chalcones).[5] This reaction can be performed under basic conditions, for instance, using aqueous sodium hydroxide or phase-transfer catalysis.[5]
Following the Michael addition, the selective removal of the protecting group under acidic conditions initiates an in situ cyclization, yielding the desired 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles.[5] These nitrile derivatives can then be further transformed into esters or amides.[5]
Green Synthesis Approaches
In line with the principles of sustainable chemistry, environmentally friendly protocols have been developed. One such approach utilizes a one-pot, multistep reaction sequence in aqueous ethanol.[9] This process starts with a Claisen-Schmidt condensation to form a chalcone, followed by a Michael addition of nitromethane. Subsequent reduction of the nitro group and intramolecular cyclization yields the final 3,4-dihydro-2H-pyrrole product in moderate to high yields.[9][10] The use of ethanol as a green solvent significantly reduces the environmental impact of the synthesis.[9]
Part 2: Reactivity and Synthetic Utility
Beyond their intrinsic biological activities, 3,4-dihydro-2H-pyrroles, particularly their functionalized variants like 2-carbonitriles, are valuable intermediates for constructing more complex heterocyclic systems.[2][11][12]
Synthesis of Fused Heterocycles
Easily accessible 3,4-dihydro-2H-pyrrole-2-carbonitriles serve as excellent precursors for a variety of fused pyrrole structures.[11][12][13] Through a one-pot alkylation/annulation sequence, they can be converted in high yields to:
-
5,6,7,8-Tetrahydroindolizines
-
2,3-dihydro-1H-pyrrolizines
-
6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepines
This is typically achieved by deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with an appropriate α-bromo-ω-chloroalkane, which triggers the alkylation and subsequent intramolecular cyclization.[13]
Oxidative Coupling and Dimerization
Treatment of 3,4-dihydro-2H-pyrrole-2-carbonitriles with copper(II) salts, such as copper(II) acetate, can lead to oxidative coupling reactions.[11][12][14] Depending on the reaction conditions, this can furnish either 5,5′-bis(5-cyano-1-pyrrolines) through dimerization or 2,2′-bipyrroles via a subsequent double dehydrocyanation.[11][13] This provides a convenient two-step pathway to these important structural motifs from commercially available starting materials.[11][14]
Caption: Synthetic transformations of the 1-pyrroline core.
Part 3: Therapeutic Potential and Biological Activities
The 1-pyrroline scaffold is a "privileged framework" in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities.[3][4][8]
Antiproliferative Activity
The connection between L-proline metabolism and cancer has positioned 3,4-dihydro-2H-pyrrole derivatives as promising anticancer agents.[1][5] A series of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives have been synthesized and evaluated against various human cancer cell lines.[1][5] While structure-activity relationships are complex, the nature and position of substituents on the aryl rings significantly impact cytotoxic effects, with some compounds showing a high selectivity index.[1][5]
| Compound ID | Ar¹ Substituent | Ar² Substituent | Cell Line | IC₅₀ (µM) | Reference |
| trans-4a | Phenyl | Phenyl | A549 (Lung) | >100 | [1] |
| trans-4b | 4-Methoxyphenyl | Phenyl | A549 (Lung) | 85.3 | [1] |
| trans-4d | 4-Nitrophenyl | Phenyl | A549 (Lung) | 65.2 | [1] |
| Note: Lower IC₅₀ values indicate higher potency. Data suggests that electron-withdrawing groups can enhance antiproliferative activity.[1] |
Anti-inflammatory Activity
Certain pyrrole and fused pyrrole analogs have shown potent anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[4][15] For example, novel spiro pyrrolo[3,4-d]pyrimidine derivatives have been shown to inhibit both COX-1 and COX-2 enzymes, with some candidates demonstrating a higher selectivity index for COX-2 than the reference drug celecoxib.[15]
Antimicrobial and Antifungal Activity
Derivatives of 3,4-dihydro-2H-pyrrole have demonstrated significant potential as antibacterial and antifungal agents.[9] Studies have shown potent bactericidal activity against Gram-positive bacteria like Staphylococcus aureus and MRSA, as well as activity against Gram-negative strains such as Escherichia coli.[9][10]
Caption: Diverse biological activities of 1-pyrroline derivatives.
Natural Products
Recent phytochemical investigations have led to the isolation of novel alkaloids featuring the 3,4-dihydro-2H-pyrrole core from the flowers of Tilia platyphyllos and Tilia cordata (lime flower).[16] These compounds, named tiliines, consist of a 2-methyl-3,4-dihydro-2H-pyrrol-3-ol moiety connected via a long alkyl chain to a glucosylated hydroquinone.[16] The discovery of such natural products underscores the biomechanical significance of this scaffold.
Part 4: Experimental Protocols
To ensure the practical applicability of this guide, the following section details representative, step-by-step experimental procedures derived from the literature.
Protocol 1: Synthesis of 3,4-Dihydro-2H-Pyrroles via Hydrogenative Cyclization[6]
-
Reaction Setup: In a suitable pressure vessel, combine the γ-nitro ketone (0.2 mmol), the nickel catalyst (e.g., 4 mol% Ni), and a solvent such as acetonitrile (3 mL). Add a molecular sieve to trap water byproduct.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 20 bar H₂.
-
Heating: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction for 5-20 hours. Upon completion, cool the vessel to room temperature and carefully vent the hydrogen.
-
Isolation: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the desired 3,4-dihydro-2H-pyrrole.
Protocol 2: One-Pot Synthesis of Spiro-3,4-dihydro-2H-pyrroles[3][8]
-
Oxime Formation: Dissolve the Michael adduct ketone (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (2.0 eq) and triethylamine (2.0 eq). Heat the mixture at 50 °C for 1 hour. Monitor by TLC. Upon completion, remove ethanol under reduced pressure and perform a standard aqueous workup with ethyl acetate. The crude oxime is used directly in the next step.
-
Cyclization: Dissolve the crude oxime (1.0 eq) in dry dichloromethane (CH₂Cl₂) and cool to 0 °C.
-
Reagent Addition: Add triethylamine (3.0 eq) followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq).
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Workup and Purification: Quench the reaction with water. Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to afford the spiro-3,4-dihydro-2H-pyrrole.
Part 5: Conclusion and Future Outlook
The 3,4-dihydro-2H-pyrrole scaffold is a cornerstone of modern heterocyclic chemistry, offering a unique combination of synthetic accessibility, chemical versatility, and profound biological relevance. The development of multi-component and green synthetic routes has made a diverse array of these compounds more accessible than ever. Their role as key intermediates in the synthesis of fused systems and as privileged structures in drug discovery continues to expand.
Future research should focus on further elucidating the structure-activity relationships of these derivatives to optimize their therapeutic potential, particularly in oncology and infectious diseases.[1] Direct, comparative studies of different pyrroline analogs are warranted to build a more comprehensive understanding of their promise as next-generation therapeutic agents.[1]
References
-
Kempe, R. et al. (2022). Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Chemistry – A European Journal, 28(47). Available at: [Link]
-
Dalal, N. (2021). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. RASĀYAN J. Chem., 14(2). Available at: [Link]
-
Dalal, N. et al. (2021). One-pot synthesis of spiro-3,4-dihydro-2H-pyrroles through tandem nucleophilic cyclisation reaction. International Journal of Chemical and Pharmaceutical Sciences, 12(2). Available at: [Link]
-
Ghorbani-Vaghei, R. et al. (2016). 3,4-Dihydro-2H-pyrrole-2-carbonitriles: Useful Intermediates in the Synthesis of Fused Pyrroles and 2,2′-Bipyrroles. The Journal of Organic Chemistry, 81(10), 4059-4066. Available at: [Link]
-
Mickevičius, V. et al. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 27(7), 2315. Available at: [Link]
-
Anusevičius, K. et al. (2026). Efficient, One‐Pot, Green Syntheses of Analogues of 3,4‐Dihydro‐2H Pyrroles as Potential New Antifungal and Antibacterial Agents. ResearchGate. Available at: [Link]
-
Verma, S. et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 43. Available at: [Link]
-
Alzahrani, A. Y. A. et al. (2023). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. RSC Advances, 13(1), 163-176. Available at: [Link]
-
Dannhardt, G. et al. (2001). 1-Pyrrolines (3,4-Dihydro-2H-pyrroles) as a Template for New Drugs. ResearchGate. Available at: [Link]
-
Ghorbani-Vaghei, R. et al. (2016). 3,4-Dihydro-2H-pyrrole-2-carbonitriles: Useful Intermediates in the Synthesis of Fused Pyrroles and 2,2′-Bipyrroles. ACS Publications. Available at: [Link]
-
Wikipedia. Pyrrole. Available at: [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]
-
Ghorbani-Vaghei, R. et al. (2016). 3,4-Dihydro-2H-pyrrole-2-carbonitriles: Useful Intermediates in the Synthesis of Fused Pyrroles and 2,2′-Bipyrroles. The Journal of Organic Chemistry. Available at: [Link]
-
Kempe, R. et al. (2022). Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. PMC. Available at: [Link]
-
Kumar, V. et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(21), 15949-15964. Available at: [Link]
-
ResearchGate. (2026). Investigation into the substrate scope for 3,4‐dihydro‐2H‐pyrrole synthesis. Available at: [Link]
-
Ghorbani-Vaghei, R. et al. (2016). 3,4-Dihydro‑2H‑pyrrole-2-carbonitriles: Useful Intermediates in the Synthesis of Fused Pyrroles and 2,2′-Bipyrroles. Figshare. Available at: [Link]
-
Siddiqui, N. et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4). Available at: [Link]
-
Hassan, R. et al. (2022). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2589-2612. Available at: [Link]
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discovery and history of substituted 1-pyrrolines
The Cyclic Imine Frontier: A Technical Guide to the Discovery and Chemistry of Substituted 1-Pyrrolines
Executive Summary
Substituted 1-pyrrolines (3,4-dihydro-2H-pyrroles) represent a privileged class of cyclic imines that serve as linchpins in both natural product biosynthesis and modern organic synthesis. chemically, they exist at the volatile interface between stability and reactivity, often requiring in situ generation or stabilization to prevent trimerization. Historically, their discovery bridged the gap between simple amine chemistry and complex alkaloid synthesis. Today, they are industrially critical as "impact aroma compounds" (e.g., the scent of Basmati rice) and pharmaceutically vital as "masked" amino aldehydes and electrophilic traps for asymmetric drug synthesis.
Part 1: Historical Genesis & The Stability Paradox
The history of 1-pyrrolines is defined by the struggle to isolate the monomeric species. Unlike their stable pyrrole cousins, 1-pyrrolines are prone to rapid self-polymerization.
The Early Pioneers (1880s–1920s)
While Siegmund Gabriel revolutionized amine synthesis in the late 19th century (Gabriel Synthesis), the specific isolation of the 1-pyrroline ring is most accurately attributed to Peter Lipp .
-
The Lipp Synthesis (1920s): In seminal work (e.g., Ber.[1][2] Dtsch. Chem. Ges.[1] 1920), Lipp and colleagues investigated the dehydration of
-aminobutyraldehyde derivatives. They observed that the resulting "1-pyrroline" rapidly formed a crystalline solid—a trimer. -
The Equilibrium Insight: It was later understood that 1-pyrroline exists in a dynamic equilibrium.[3] In dilute solution or gas phase, the monomer prevails; in concentration, it undergoes acid-catalyzed trimerization to form
-tripyrroline.
The Monomer-Trimer Equilibrium
The reactivity of the C=N bond drives this equilibrium. The monomer is the reactive electrophile required for synthesis, while the trimer is the thermodynamic sink.
Part 2: Biosynthesis & Natural Significance[4]
The biological importance of substituted 1-pyrrolines was cemented in 1982 with the identification of 2-Acetyl-1-pyrroline (2AP) , the compound responsible for the popcorn-like smell of Basmati and Jasmine rice.
The "Rice Aroma" Discovery
Ron Buttery and colleagues (USDA) isolated 2AP, identifying it as a potent odorant with a threshold of 0.1 ppb. Its formation is a masterclass in the Maillard Reaction , specifically between the amino acid Proline (or Ornithine) and reducing sugars.
Biosynthetic Pathways
In living systems, the 1-pyrroline core is generated via the oxidation of putrescine or the reduction of glutamate. The intermediate 1-pyrroline-5-carboxylate (P5C) is the central hub connecting the Urea Cycle and Proline metabolism.
Part 3: Synthetic Methodologies
For the research scientist, accessing substituted 1-pyrrolines requires specific protocols to avoid polymerization.
Protocol A: Oxidative Dehydrogenation (Silver Catalysis)
This is the standard for generating the parent 1-pyrroline from pyrrolidine.
-
Reagents: Pyrrolidine, Sodium Peroxodisulfate (
), Silver Nitrate ( ), NaOH. -
Mechanism:
is oxidized to by persulfate. abstracts a hydrogen from pyrrolidine, generating a radical that collapses to the imine. -
Key Step: The product must be distilled immediately from the aqueous reaction mixture into a cold trap to isolate the monomer.
Protocol B: Grignard Addition to Lactams (The Cloke-Lipp Method)
The most robust method for synthesizing 2-substituted 1-pyrrolines .
-
Activation: 2-Pyrrolidone is treated with a Grignard reagent (R-MgX).
-
Addition: The Grignard attacks the carbonyl carbon.
-
Dehydration: Acidic workup eliminates water, forming the C=N double bond.
-
Note: This method avoids the instability of the parent ring because the 2-substituent provides steric protection against trimerization.
Protocol C: 1,3-Dipolar Cycloaddition (Azomethine Ylides)
Substituted 1-pyrrolines are often generated as N-oxide intermediates (nitrones) or azomethine ylides for cycloaddition.
-
Huisgen Cycloaddition: Reaction of a dipole (generated from a 1-pyrroline precursor) with a dipolarophile (alkene/alkyne) creates complex bicyclic pyrrolizidines.
Data Summary: Synthetic Routes
| Method | Target Substrate | Key Reagents | Advantages | Limitations |
| Ag-Catalyzed Oxidation | Parent 1-Pyrroline | Pyrrolidine, | Mild conditions; water solvent | Low yield; product unstable |
| Lactam Alkylation | 2-Substituted 1-Pyrrolines | 2-Pyrrolidone, Grignard (RMgX) | Access to C2-substituted analogs | Requires anhydrous conditions |
| Gingerich-Buttery | 2-Acetyl-1-pyrroline | 2-Acetylpyrrole, | Direct access to flavor compounds | Over-reduction to pyrrolidine |
| Metallo-Enamine | Chiral 2-Substituted | 1-Pyrroline, Li-Base, Electrophile | High stereocontrol (Asymmetric) | Cryogenic temps (-78°C) required |
Part 4: Metallo-Enamines & Medicinal Chemistry
In modern drug discovery, 1-pyrrolines serve as cyclic metallo-enamines . Upon deprotonation (typically with LDA or LiHMDS), the 1-pyrroline anion (aza-enolate) can react with electrophiles.
Mechanistic Insight
The lithiated 1-pyrroline coordinates with the metal, directing incoming electrophiles to the
References
-
Lipp, P. (1920).[2] Über die Isomerie bei cyclischen Aminbasen. Berichte der deutschen chemischen Gesellschaft, 53(5), 769. Link
-
Buttery, R. G., et al. (1982). Cooked Rice Aroma and 2-Acetyl-1-pyrroline. Journal of Agricultural and Food Chemistry, 30(4), 720-722. Link
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link
-
Ogawa, K., et al. (1977). One-Step Synthesis and Structural Confirmation of 1-Pyrroline Trimer. Chemistry Letters, 6(6), 681-682. Link
-
Teng, Y., et al. (2017). On the chemistry of 1-pyrroline in solution and in the gas phase. Scientific Reports, 7, 7675. Link
-
Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link
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Methodological & Application
Application Note: Synthesis of 3,4-Dihydro-2H-pyrroles from Ketones and Nitroalkanes
[1][2][3][4]
Audience:Executive Summary
The 3,4-dihydro-2H-pyrrole (or 1-pyrroline) scaffold is a critical pharmacophore found in alkaloids (e.g., myosmine), pheromones, and bioactive synthetic intermediates. While traditional methods often require pre-functionalized starting materials (e.g.,
This Application Note details two validated protocols:
-
The Multicomponent Hydrogenative Cascade: A modern, atom-economic route coupling a ketone, aldehyde, and nitroalkane in a single operational sequence.
-
The Stepwise Michael-Reductive Cyclization: A robust, classical approach offering high control over complex substitution patterns via a
-nitro ketone intermediate.
Mechanistic Pathway & Logic
The synthesis relies on the formation of a
The Reaction Cascade
-
Assembly: The carbon skeleton is constructed via a Michael addition.[2][3][4][5] This can occur through the condensation of a ketone, aldehyde, and nitroalkane (in situ enone formation) or the direct addition of a nitroalkane to a pre-formed enone.
-
Reduction: The nitro group (
) is selectively reduced to a primary amine ( ) or hydroxylamine ( ). -
Cyclization: The nucleophilic amine attacks the pendant ketone carbonyl, forming a hemiaminal intermediate.
-
Dehydration: Spontaneous loss of water yields the cyclic imine (3,4-dihydro-2H-pyrrole).
Pathway Visualization
Caption: Mechanistic flow from raw materials to the cyclic imine scaffold. The reduction of the
Pre-Analytical Considerations
Reagent Selection
-
Nitroalkanes: Nitromethane is the standard C1 synthon. Higher nitroalkanes (nitroethane, 1-nitropropane) introduce substitution at the 4-position of the pyrroline ring.
-
Ketones: Methyl ketones (e.g., acetophenone) are ideal for the multicomponent route. Cyclic ketones allow for the formation of spiro-fused or bicyclic systems.
-
Catalyst (Protocol A): A reusable Nickel (Ni) catalyst on silica or carbon support is preferred over noble metals (Pd/C) to prevent over-reduction to the pyrrolidine (fully saturated amine).
Safety Profile
-
Nitro Compounds: Low molecular weight nitroalkanes are flammable and potentially explosive under high pressure or temperature. Perform all hydrogenation reactions in a rated blast shield or dedicated high-pressure suite.
-
Exotherms: The Michael addition step can be exothermic. Slow addition of the nitroalkane to the basic mixture is recommended.
Protocol A: Multicomponent Hydrogenative Cyclization
Best for: High-throughput synthesis, atom economy, and library generation. Basis: This protocol is grounded in the work of Kempe et al., utilizing an earth-abundant Nickel catalyst to drive the condensation and reduction in one pot [1].
Materials
-
Ketone: Acetophenone (1.0 equiv)
-
Aldehyde: Benzaldehyde (1.0 equiv)
-
Nitroalkane: Nitromethane (1.5 equiv)
-
Catalyst: Ni/SiO
(approx. 4 mol% Ni loading) or Raney Nickel (active). -
Solvent: Acetonitrile (MeCN) or Ethanol.
-
Base: Piperidine or Morpholine (10 mol%, co-catalyst for condensation).
Step-by-Step Methodology
-
Charge: In a stainless steel autoclave (50 mL), add the ketone (0.5 mmol), aldehyde (0.5 mmol), and nitroalkane (0.75 mmol).
-
Solvent & Catalyst: Add MeCN (3 mL) followed by the Ni catalyst (4 mol%) and the amine base (0.05 mmol).
-
Purge: Seal the autoclave. Purge three times with Nitrogen (
) to remove oxygen, then three times with Hydrogen ( ). -
Pressurize: Fill the autoclave with
to 20 bar . -
Reaction: Heat the reactor to 120 °C with magnetic stirring (800 rpm). Maintain for 20 hours .
-
Note: The high temperature promotes the initial aldol condensation/Michael addition sequence and the subsequent hydrogenation.
-
-
Work-up: Cool to room temperature. Carefully vent the
gas. Filter the mixture through a pad of Celite to remove the catalyst. -
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc) or recrystallization.
Self-Validation Check:
-
Monitoring: If using a windowed reactor, the solution should transition from clear/yellow (starting materials) to a deeper amber (nitro ketone intermediate) and finally to a lighter yellow/clear (pyrroline).
-
GC-MS: Aliquot at 2 hours to confirm formation of the unsaturated ketone (chalcone intermediate).
Protocol B: Stepwise Michael Addition & Zinc Reduction
Best for: Sensitive substrates, specific regiochemical control, or labs lacking high-pressure hydrogenation equipment.
Basis: Synthesis of the
Part 1: Synthesis of -Nitro Ketone[5][10][11]
-
Reagents: Enone (1.0 equiv) and Nitroalkane (5.0 equiv, excess acts as solvent/reagent).
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.0 equiv).
-
Procedure:
-
Dissolve the enone in the nitroalkane (or THF if nitroalkane is solid/scarce).
-
Add DBU dropwise at 0 °C.
-
Stir at room temperature for 4–12 hours.
-
Quench with saturated
. Extract with EtOAc. -
Result:
-nitro ketone (typically an oil or solid).
-
Part 2: Reductive Cyclization
-
Dissolution: Dissolve the
-nitro ketone (1.0 mmol) in Ethanol (10 mL). -
Acid Activation: Add Acetic Acid (AcOH, 10 equiv) or dilute HCl.
-
Reduction: Add Zinc dust (Zn, 10 equiv) in portions at 0 °C. (Alternative: Iron powder).
-
Stir: Allow to warm to room temperature and stir for 2–6 hours.
-
Filtration: Filter off excess Zn through Celite.
-
Neutralization: Critical Step. The product is basic. Neutralize the filtrate with saturated
until pH ~8–9. -
Extraction: Extract immediately with DCM. (Note: 1-pyrrolines can be unstable; avoid acidic workups).
Data Summary & Substrate Scope
The following table summarizes expected yields based on the substituent patterns using the Hydrogenative Cyclization (Protocol A) [1].
| Entry | Ketone Component ( | Aldehyde Component ( | Nitroalkane ( | Yield (%) | Notes |
| 1 | Acetophenone | Benzaldehyde | Nitromethane | 92% | Standard benchmark |
| 2 | 4-Me-Acetophenone | Benzaldehyde | Nitromethane | 89% | Electron-rich ketone |
| 3 | Acetophenone | 4-Cl-Benzaldehyde | Nitromethane | 80% | Halogen tolerance |
| 4 | Acetophenone | Benzaldehyde | Nitroethane | 75% | C4-Methyl substitution |
| 5 | Cyclohexanone | Benzaldehyde | Nitromethane | 65% | Bicyclic product |
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (Protocol A) | Catalyst poisoning by amines/thiols. | Ensure highly pure starting materials. Increase catalyst loading to 6 mol%. |
| Over-reduction | Formation of pyrrolidine (fully saturated). | Reduce |
| No Cyclization (Protocol B) | Incomplete reduction of nitro group. | Reactivate Zinc dust with dilute HCl wash prior to use. Ensure pH is acidic during reduction step. |
| Product Decomposition | Hydrolysis of imine bond. | 3,4-dihydro-2H-pyrroles are cyclic imines and sensitive to hydrolysis. Store under inert atmosphere at -20 °C. Avoid aqueous acidic workups. |
References
-
Klausfelder, B., Blach, P., de Jonge, N., & Kempe, R. (2022).[6] Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization.[6][7][8][9][10] Chemistry – A European Journal, 28(47), e202201307.[6]
-
Liang, F., et al. (2015). Synthesis of
-Pyrrolines via Formal (3 + 2)-Cycloaddition. Journal of Organic Chemistry. (Cited in context of Michael addition/cyclization strategies). -
Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro-to-carbonyl conversion (Nef reaction) and related processes. Tetrahedron, 60(5), 1017-1047. (Foundational review on nitro group transformations).
Sources
- 1. researchgate.net [researchgate.net]
- 2. videleaf.com [videleaf.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - EPub Bayreuth [epub.uni-bayreuth.de]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: One-Pot Synthesis of Spiro-3,4-dihydro-2H-pyrroles via Tandem Nucleophilic Cyclization
Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Medicinal Chemistry
Executive Summary
Spiro-heterocyclic compounds are privileged scaffolds in drug discovery due to their inherent three-dimensional rigidity, which restricts conformational flexibility and favorably impacts ligand-binding entropy [1]. Among these, spiro-pyrroles are critical structural motifs found in numerous biologically active natural products and synthetic pharmaceuticals.
This application note details a highly efficient, telescoped "one-pot" methodology for the synthesis of spiro-3,4-dihydro-2H-pyrroles . By leveraging Meldrum’s acid as a rigid nucleophile in a Michael addition, followed by oximation and a base-driven tandem nucleophilic cyclization, researchers can rapidly construct orthogonal spiro-heterobicyclic rings without the need for isolating unstable intermediates[1, 2].
Scientific Rationale & Mechanistic Causality
The synthesis of spiro-3,4-dihydro-2H-pyrroles is traditionally bottlenecked by multi-step purifications and low-yielding cyclization steps. This protocol circumvents these issues through a rationally designed three-stage cascade [1]:
-
Phase-Transfer Catalyzed Michael Addition: Meldrum's acid is selected for its high acidity (pKa ~4.9) and steric rigidity. It reacts with an α,β-unsaturated ketone in the presence of anhydrous
. Because the reaction utilizes a solid-liquid interface (solid carbonate in acetonitrile), benzyltriethylammonium chloride (TEBAC) is introduced as a phase-transfer catalyst to shuttle the carbonate into the organic phase, ensuring a high-yielding formation of the Michael adduct [1]. -
Oximation: The ketone moiety of the Michael adduct is converted to an oxime using standard hydroxylamine hydrochloride. The crude oxime is intentionally not purified, maintaining the atom economy and speed of the one-pot approach.
-
Tandem Tosylation and Nucleophilic Cyclization (The Critical Step): The crude oxime is treated with
-toluenesulfonyl chloride (TsCl) in the presence of excess triethylamine ( ). The causality here is twofold:-
Electrophile Activation: TsCl converts the hydroxyl group of the oxime into a highly reactive tosylate leaving group.
-
Base-Driven Cyclization: The excess
neutralizes the generated HCl and abstracts a proton, triggering an intramolecular nucleophilic attack by the sp² nitrogen onto the electrophilic carbon. This displaces the tosylate group, forming the rigid C–N bond of the spiro-3,4-dihydro-2H-pyrrole directly, bypassing the isolation of the tosyloxime intermediate [2].
-
Steric Limitation: The spatial proximity required for this intramolecular cyclization is highly sensitive to steric bulk. Substrates with dual bulky aryl groups, such as chalcone (1,3-diphenyl-2-propen-1-one), fail to cyclize due to severe steric clashing that prevents the orthogonal alignment of the reacting centers [1].
Mechanistic Workflow
Workflow and tandem nucleophilic cyclization mechanism for spiro-3,4-dihydro-2H-pyrrole synthesis.
Experimental Protocol
This protocol is a self-validating system; completion of each intermediate stage can be confirmed via Thin-Layer Chromatography (TLC), and the final orthogonal spiro-structure can be validated via Single-Crystal X-Ray Diffraction (SC-XRD) and NMR spectroscopy [1, 2].
Phase A: Preparation of the Michael Adduct
-
Reaction Setup: To a stirring solution of Meldrum’s acid (1.0 eq, e.g., 7.63 mmol, 1.1 g) in 20 mL of high-performance liquid chromatography (HPLC)-grade acetonitrile, add anhydrous
(1.1 eq, 8.39 mmol, 1.15 g) and the phase-transfer catalyst TEBAC (1.0 eq, 7.63 mmol, 1.73 g). -
Substrate Addition: Slowly add the α,β-unsaturated ketone (e.g., methyl vinyl ketone, 1.0 eq).
-
Thermal Activation: Heat the reaction mixture to 50–60 °C and maintain stirring for 8–10 hours. Self-Validation: Monitor the consumption of Meldrum's acid via TLC.
-
Work-up: Cool the mixture to room temperature (
25 °C). Quench the reaction with distilled water and wash the aqueous layer with diethyl ether to remove unreacted ketone. -
Isolation: Acidify the aqueous layer using 6 N HCl to precipitate the adduct. Extract with diethyl ether, dry the organic layer over anhydrous
, and concentrate under reduced pressure. Purify via recrystallization (Ethyl Acetate / Petroleum Ether) to afford the pure Michael adduct.
Phase B: Telescoped Oximation and Cyclization
-
Oximation: Dissolve the Michael adduct (e.g., 2.33 mmol, 500 mg) in 10 mL of absolute ethanol. Add
(2.0 eq, 4.66 mmol, 183 mg) and (2.0 eq, 4.66 mmol, 470 mg). Heat the mixture to 50 °C for 1 hour. -
Solvent Exchange: Evaporate the ethanol under reduced pressure. The crude oxime is carried forward immediately without chromatographic purification to prevent degradation.
-
Tosylation & Cyclization: Dissolve the crude oxime in dry
. Add -toluenesulfonyl chloride (TsCl) (1.2 eq) and an excess of (at least 3.0 eq to ensure both neutralization and base-catalyzed cyclization). -
Final Isolation: Stir at room temperature until TLC indicates complete conversion of the oxime. Quench with water, extract with
, wash with brine, dry over , and concentrate. Purify the resulting solid via column chromatography or recrystallization to yield the crystalline spiro-3,4-dihydro-2H-pyrrole.
Substrate Scope & Quantitative Data
The methodology exhibits broad tolerance for alkyl and mono-aryl substitutions on the five-membered heterocycle. However, dual-aryl substitutions induce prohibitive steric strain [1, 2].
| Substrate (α,β-Unsaturated Ketone) | Michael Adduct Yield (%) | Final Spiro-Pyrrole Yield (%) | Mechanistic Observation & Causality |
| Methyl vinyl ketone | 81% | 78% | Standard baseline reactivity; minimal steric hindrance allows optimal orthogonal alignment. |
| 1-Phenylbut-2-en-1-one | >70% (Good) | >70% (Good) | Mono-aryl substitution is well-tolerated; cyclization proceeds smoothly. |
| 1-Phenylprop-2-en-1-one | >70% (Good) | >70% (Good) | Mono-aryl substitution is well-tolerated; cyclization proceeds smoothly. |
| Pent-3-en-2-one | >70% (Good) | >70% (Good) | Alkyl substitution does not impede the nucleophilic attack trajectory. |
| Chalcone (1,3-Diphenyl-2-propen-1-one) | Failed | 0% | Severe steric hindrance from dual bulky phenyl rings prevents the required spatial proximity for cyclization. |
References
-
Chandan, N. (2021). One-pot synthesis of spiro-3,4-dihydro-2H-pyrroles through tandem nucleophilic cyclisation reaction. Indian Journal of Chemistry - Section B, 60B(11), 1522-1527.[Link]
-
Chandan, N. (2021). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H-PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. RASĀYAN Journal of Chemistry, 14(2), 974-980.[Link]
protocol for purification of 5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole
An in-depth technical guide to the purification of 5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole requires a fundamental understanding of cyclic imine reactivity. As a privileged structural motif in medicinal chemistry—frequently utilized in the development of neuroactive and oncological therapeutics—the 1-pyrroline scaffold presents notorious challenges during isolation[1].
This application note provides researchers and drug development professionals with field-proven, self-validating methodologies to isolate this sensitive compound in high yield and purity, bypassing the degradative pitfalls of standard chromatography[2].
Physicochemical Profile & Purification Rationale
The strategic substitution of a chlorine atom at the para-position of the phenyl ring imparts distinct electronic properties and lipophilicity to the molecule[3]. However, the core 3,4-dihydro-2H-pyrrole (1-pyrroline) ring remains highly susceptible to nucleophilic attack.
Before selecting a purification strategy, it is critical to understand the target compound's quantitative parameters, which dictate its behavior in multiphase systems.
Table 1: Physicochemical Properties of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole [3]
| Property | Value | Implication for Purification |
| Molecular Formula | C₁₀H₁₀ClN | Baseline for mass spectrometry (MS) validation. |
| Molecular Weight | 195.65 g/mol | Volatile enough for high-vacuum distillation if isolated as an oil. |
| LogP (Predicted) | 2.5 | Highly soluble in non-polar organic solvents (hexanes, toluene). |
| Topological Polar Surface Area | 12.4 Ų | Weak interaction with highly polar stationary phases; elutes quickly. |
| Hydrogen Bond Donors/Acceptors | 0 / 1 | Prone to accepting protons from acidic stationary phases (e.g., silanols). |
Mechanistic Pitfalls: The Silica Gel Problem
The most common point of failure in the synthesis of 5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole is the default use of standard, untreated silica gel for flash chromatography[2][4].
The Causality of Degradation: Standard silica gel is inherently acidic due to surface silanol groups (pKₐ ~ 4.5 - 5.0). When a cyclic imine is loaded onto this stationary phase, the imine nitrogen is protonated. Ambient moisture (or water adsorbed on the silica) then acts as a nucleophile, attacking the activated imine carbon. This triggers a ring-opening hydrolysis cascade, reverting the carefully synthesized 1-pyrroline back into its precursor, 4-amino-1-(4-chlorophenyl)butan-1-one[1][4]. Furthermore, in concentrated environments, the activated imine can undergo intermolecular trimerization.
Figure 1: Acid-catalyzed ring-opening degradation pathway of cyclic imines on standard silica gel.
Purification Workflows & Triage
To circumvent degradation, the purification system must be strictly neutral or basic. The decision tree below outlines the triage process based on the crude mixture's physical state and TLC behavior.
Figure 2: Decision matrix for the purification of 5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole.
Step-by-Step Experimental Protocols
Protocol A: Flash Chromatography on Basic Alumina (Gold Standard)
Basic alumina (Brockmann Grade I or II) is the premier stationary phase for cyclic imines, as its alkaline surface entirely prevents acid-catalyzed ring opening[5][6].
Materials:
-
Basic Alumina (Activity Grade II, ~150 mesh)
-
Eluent: Hexanes and Ethyl Acetate (EtOAc) – Strictly anhydrous and free of protic solvents like methanol.
Step-by-Step Methodology:
-
Column Packing: Slurry-pack the column with Basic Alumina using 100% hexanes. Ensure the column bed is perfectly level to prevent band broadening, which is common with low-polarity compounds.
-
Sample Loading: Dissolve the crude 5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole in the absolute minimum volume of dry toluene or dichloromethane (DCM). Apply evenly to the column head.
-
Elution Gradient: Begin elution with 100% hexanes. Gradually increase polarity to 90:10 Hexanes:EtOAc, and finally 80:20 Hexanes:EtOAc.
-
Fraction Collection: Monitor fractions via TLC using basic alumina plates. The target compound is highly UV-active at 254 nm due to the conjugated chlorophenyl ring.
-
Concentration: Pool the product-containing fractions and concentrate under reduced pressure. Crucial: Keep the water bath temperature below 30°C to prevent thermal trimerization.
Self-Validating QC Check: Perform Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR) on the concentrated product. A successful, non-degraded purification will show a sharp C=N stretching frequency at ~1620–1640 cm⁻¹. The absence of a strong C=O stretch at ~1680–1710 cm⁻¹ validates that no hydrolysis occurred during the column run.
Protocol B: Triethylamine (TEA) Deactivated Silica Gel
If basic alumina is unavailable, standard silica gel can be chemically neutralized.
Step-by-Step Methodology:
-
Stationary Phase Deactivation: Prepare an eluent mixture of 95% Hexanes, 4% EtOAc, and 1% Triethylamine (TEA). Slurry-pack standard silica gel with this basic mixture.
-
Column Equilibration: Flush the packed column with at least 3 column volumes (CV) of the TEA-containing eluent to ensure all acidic silanol sites are capped.
-
Elution: Load the sample and elute using the same 1% TEA solvent system.
-
Post-Processing: Because TEA will co-elute, the final concentrated product must be placed under high vacuum (e.g., Schlenk line) for 12–24 hours to completely remove residual TEA traces.
Protocol C: Kugelrohr (Short-Path) Vacuum Distillation
If the crude product is an oil with minimal high-molecular-weight polymeric impurities, distillation avoids solid-phase degradation entirely[2].
Step-by-Step Methodology:
-
Transfer the crude oil to a Kugelrohr distillation flask.
-
Apply high vacuum (0.1 to 0.5 Torr).
-
Gradually increase the oven temperature. Given the molecular weight (195.65 g/mol ), the compound will typically distill between 110°C and 140°C at 0.1 Torr.
-
Collect the pure cyclic imine in the receiving bulb cooled with dry ice/acetone (-78°C) to immediately quench thermal energy and prevent polymerization.
Long-Term Storage & Handling
Even after a pristine purification, 5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole is subject to atmospheric degradation[7].
-
Temperature: Must be stored at 2–8°C (refrigerated) or -20°C for long-term archiving[7].
-
Atmosphere: Purge the storage vial with heavy inert gas (Argon is preferred over Nitrogen as it settles over the compound) to displace oxygen and atmospheric moisture[7].
-
Container: Use tightly sealed, amber glass vials to prevent photo-oxidation of the imine double bond[7].
References
-
Reddit Chemistry Community. "I am trying to make this thiol tri-alcohol. For some reason, it decomposes. Help?". r/chemistry. URL: [Link]
-
PNAS. "Bio-inspired synthesis yields a tricyclic indoline that selectively resensitizes methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics". Proceedings of the National Academy of Sciences. URL: [Link]
-
ACS Publications. "Secondary Products from Intramolecular Cycloadditions of Azidoalkyl Enol Ethers and Azidoalkyl Vinyl Bromides: 1-Azadienes, Their Reactions with Diphenylketene, and Radical Cyclizations To Form Bi- and Tricyclic Lactams". The Journal of Organic Chemistry. URL: [Link]
Sources
Application Note: Intramolecular Cyclization of γ-Amino Ketones to Form 5-Aryl-3,4-dihydro-2H-pyrroles
Executive Summary
The 3,4-dihydro-2H-pyrrole (1-pyrroline) scaffold is a privileged structural motif in medicinal chemistry, serving as a critical intermediate in the synthesis of alkaloids, functionalized pyrrolidines, and targeted therapeutics[1]. The incorporation of an aryl group at the 5-position significantly enhances the molecule's metabolic stability and provides a versatile vector for further functionalization[2].
The most direct and atom-economical synthetic route to these heterocycles is the intramolecular cyclization of γ-amino ketones. Because free aliphatic primary amines and aryl ketones readily undergo premature intermolecular condensation, the γ-amino ketone is highly transient and must be synthesized in situ from a stable precursor, typically a γ-nitro ketone[3]. This guide provides a comprehensive, self-validating protocol for the tandem reduction-cyclization workflow, detailing the mechanistic causality behind reagent selection, pH control, and thermodynamic optimization.
Mechanistic Rationale & Causality
The transformation of a γ-nitro ketone to a 5-aryl-3,4-dihydro-2H-pyrrole is a cascade reaction consisting of three distinct mechanistic phases: Reduction , Nucleophilic Attack , and Dehydration . Understanding the causality of the reaction conditions is critical for preventing side reactions (such as over-reduction or stalled intermediates).
-
Reduction : The nitro group is reduced to a primary amine. This can be achieved via catalytic hydrogenation (e.g., H₂/Ni)[3] or chemical reduction (e.g., Zn/AcOH)[1].
-
Nucleophilic Attack : The newly formed primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a 5-membered cyclic hemiaminal (pyrrolidin-2-ol derivative).
-
Causality of pH: This step requires the amine's lone pair to be available. If the environment is too acidic (pH < 3), the amine is protonated into an unreactive ammonium salt, stalling the cyclization.
-
-
Dehydration : The hemiaminal eliminates a molecule of water to form the thermodynamically stable imine bond.
-
Causality of pH & Thermodynamics: Dehydration is acid-catalyzed; the hydroxyl group must be protonated to become a viable leaving group (H₂O). Therefore, a mildly acidic environment (pH 4–6) represents the optimal "sweet spot" that facilitates dehydration without neutralizing the amine's nucleophilicity[1]. Furthermore, the addition of molecular sieves or elevated temperatures is often required to drive this equilibrium forward by removing water[3].
-
Reaction Pathway Visualization
Reaction pathway: Reduction of γ-nitro ketone to γ-amino ketone, followed by cyclization.
Quantitative Data: Optimization of Reduction Conditions
The choice of reducing agent dictates the chemoselectivity of the reaction. Highly active catalysts like Palladium on Carbon (Pd/C) often lead to the over-reduction of the target imine into a pyrrolidine. The table below summarizes optimized conditions for maximizing the yield of the 3,4-dihydro-2H-pyrrole.
| Reducing Agent | Solvent System | Temp (°C) | Time (h) | Yield (%) | Chemoselectivity / Impurity Profile |
| H₂ (20 bar) / Ni Catalyst | MeCN + Mol. Sieves | 120 | 20 | 88 - 99 | Excellent; molecular sieves drive dehydration[3]. |
| Zn dust (5.0 eq) | EtOH / AcOH (1:1) | 60 | 4 | 90 - 92 | High; stops at imine, trace hemiaminal[1]. |
| Fe powder (5.0 eq) | EtOH / H₂O / NH₄Cl | 80 | 6 | 80 - 85 | Moderate; requires acidic workup to complete dehydration. |
| H₂ (1 atm) / Pd/C (10%) | MeOH | 25 | 12 | 70 - 75 | Poor; ~10-15% over-reduction to pyrrolidine observed. |
Experimental Protocol: Zinc-Mediated Tandem Reduction-Cyclization
This bench-scale protocol utilizes Zinc in Acetic Acid. This method is highly recommended for drug development professionals who require a robust, chemoselective synthesis without the need for high-pressure hydrogenation reactors. The acetic acid inherently provides the mild acidic conditions (pH ~4.5) required for the final dehydration step[1].
Materials Required:
-
γ-Nitro ketone precursor (e.g., 4-nitro-1-(4-chlorophenyl)butan-1-one)
-
Zinc dust (Activated, <10 μm particle size)
-
Glacial acetic acid (AcOH)
-
Absolute ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Step-by-Step Methodology:
-
Substrate Dissolution: Dissolve 10.0 mmol of the γ-nitro ketone in 50 mL of a 1:1 (v/v) mixture of absolute ethanol and glacial acetic acid.
-
Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath.
-
Causality: The initial single-electron transfer reduction of the nitro group is highly exothermic. Cooling prevents the thermal degradation of the transient γ-amino ketone and suppresses intermolecular side reactions.
-
-
Zinc Addition: Add 50.0 mmol (5.0 eq) of activated Zinc dust portion-wise over 30 minutes under vigorous stirring.
-
Cyclization & Dehydration: Remove the ice bath and equip the flask with a reflux condenser. Heat the suspension to 60 °C for 4 hours.
-
Causality: While the nucleophilic attack to form the hemiaminal occurs rapidly at room temperature, the subsequent acid-catalyzed dehydration requires elevated thermal energy to overcome the activation barrier and eliminate water.
-
-
Reaction Monitoring: Monitor the reaction via TLC (Eluent: 70:30 Hexanes/EtOAc). The highly polar hemiaminal intermediate (low Rf) will gradually convert to the less polar 5-aryl-3,4-dihydro-2H-pyrrole (higher Rf).
-
Workup & Isolation:
-
Cool the mixture to room temperature and filter it through a pad of Celite to remove insoluble zinc salts. Wash the filter cake with 30 mL of EtOAc.
-
Concentrate the filtrate under reduced pressure to remove the majority of the ethanol and acetic acid.
-
Carefully neutralize the crude residue with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Note: Vigorous CO₂ evolution will occur.
-
Extract the aqueous layer with EtOAc (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target 1-pyrroline.
-
Troubleshooting & Analytical Characterization
Issue: Stalled Hemiaminal Intermediate If LC-MS or NMR analysis of the crude product reveals a significant accumulation of the hemiaminal intermediate (M+18 mass peak relative to the target imine), the dehydration step was incomplete.
-
Resolution: This is caused by water accumulation in the solvent system. To resolve this, dissolve the crude mixture in toluene, add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq), and reflux for 2 hours using a Dean-Stark apparatus to azeotropically remove the trapped water. Alternatively, integrating 3Å molecular sieves into hydrogenation protocols effectively scavenges water in situ[3].
Analytical Signatures:
-
¹H NMR (CDCl₃): The diagnostic signature of the 3,4-dihydro-2H-pyrrole ring is the multiplet corresponding to the C2 protons (adjacent to the imine nitrogen) typically appearing downfield around δ 3.90–4.10 ppm, and the C3/C4 methylene protons appearing between δ 1.80–2.90 ppm.
-
IR Spectroscopy: A strong, sharp absorption band at ~1620 cm⁻¹ is indicative of the C=N (imine) stretching vibration, confirming successful dehydration.
References
-
[3] Klausfelder, B., Blach, P., de Jonge, N., & Kempe, R. (2022). Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Chemistry - A European Journal. URL: [Link]
Sources
Application Note: 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole in Medicinal Chemistry
Executive Summary
This guide details the utilization of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole (referred to herein as BP-DHP ) as a versatile linchpin in medicinal chemistry. Unlike simple pyrrolidines, the BP-DHP scaffold combines a reactive cyclic imine with an ortho-bromoaryl handle. This unique "dual-electrophile/nucleophile" arrangement allows for rapid access to privileged tricyclic architectures, specifically pyrrolo[1,2-a]indoles , which are core motifs in mitomycin antibiotics and various CNS-active agents.
This document provides:
-
Robust Synthesis: A scalable, self-validating protocol for generating BP-DHP.
-
Strategic Application: A step-by-step workflow for converting BP-DHP into the pyrrolo[1,2-a]indole scaffold via a reduction-cyclization sequence.
-
Cheminformatics Data: Physicochemical profiling for lead optimization.
Strategic Value & Mechanism
The BP-DHP molecule acts as a "diversity hub." The imine (
Mechanistic Pathway: The "Reduction-Cyclization" Cascade
The most high-value application of BP-DHP is the construction of the tricyclic 2,3-dihydro-1H-pyrrolo[1,2-a]indole skeleton. This is achieved by reducing the imine to a secondary amine, which is then perfectly positioned for an intramolecular Buchwald-Hartwig or Ullmann-type C-N coupling.
Figure 1: The strategic workflow converting the lactam precursor to the privileged tricyclic scaffold via BP-DHP.
Physicochemical Profile
| Property | Value | Implication for Drug Design |
| Molecular Weight | 224.10 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |
| cLogP | ~2.7 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors | 0 | No OH/NH; improves CNS penetration potential. |
| H-Bond Acceptors | 1 (Imine N) | Weak acceptor; basicity allows salt formation for solubility. |
| Rotatable Bonds | 1 | Low flexibility (aryl-imine bond) reduces entropic penalty upon binding. |
| Key Reactivity | Electrophilic C=N | Prone to hydrolysis in strong acid; store under inert atmosphere. |
Experimental Protocols
Protocol A: Synthesis of BP-DHP (The "Grignard-Dehydration" Route)
Rationale: This method is preferred over the
Materials:
-
2-Pyrrolidone (1.0 equiv)
-
2-Bromophenylmagnesium bromide (1.2 equiv, 1.0 M in THF)
-
Anhydrous THF
-
3N HCl (aq)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Activation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 2-pyrrolidone (10 mmol) and anhydrous THF (50 mL). Cool to 0°C.
-
Addition: Dropwise add the 2-bromophenylmagnesium bromide solution over 20 minutes. The solution will turn slightly cloudy.
-
Mechanistic Note: The Grignard reagent attacks the carbonyl carbon of the lactam to form a hemi-aminal alkoxide intermediate.
-
-
Equilibration: Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench & Dehydration: Cool back to 0°C. Carefully quench with 3N HCl (30 mL).
-
Critical Step: Stir the biphasic acidic mixture vigorously for 1 hour at RT. This acidic environment forces the elimination of water (dehydration) from the hemi-aminal intermediate to form the cyclic imine bond.
-
-
Workup: Basify the aqueous layer to pH ~10 using 4N NaOH (keep cool). Extract with DCM (3 x 50 mL).
-
Purification: Dry combined organics over
and concentrate. Purify via flash column chromatography (Silica gel; Hexanes/EtOAc gradient). The product BP-DHP is typically a pale yellow oil that may solidify upon standing.
Self-Validation Check:
-
TLC: Product should be UV-active and stain positive with Dragendorff’s reagent (orange spot for alkaloids/imines).
-
1H NMR: Look for the disappearance of the lactam
proton and the appearance of the methylene protons adjacent to the imine nitrogen ( ~3.8-4.1 ppm).
Protocol B: "One-Pot" Reduction-Cyclization to Pyrrolo[1,2-a]indole
Rationale: This protocol converts the BP-DHP scaffold into the tricyclic core. We employ a stepwise reduction followed by Pd-catalyzed coupling to ensure regiocontrol.
Part 1: Reduction
-
Dissolve BP-DHP (1.0 equiv) in Methanol (0.2 M).
-
Add
(1.5 equiv) portion-wise at 0°C. -
Stir for 1 hour. Quench with water, extract with DCM.
-
Result:2-(2-bromophenyl)pyrrolidine . (Verify by MS: M+H = 226/228).
Part 2: Intramolecular C-N Coupling
Catalyst System:
-
Setup: In a glovebox or under Argon, combine:
-
2-(2-bromophenyl)pyrrolidine (1.0 equiv)
- (2 mol%)
-
rac-BINAP (4 mol%)
- (1.5 equiv)
-
Toluene (degassed, 0.1 M concentration)
-
-
Reaction: Heat the sealed vial to 100°C for 12 hours.
-
Workup: Filter through a pad of Celite. Concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Expected Outcome: Formation of 2,3-dihydro-1H-pyrrolo[1,2-a]indole .
-
1H NMR Validation: Disappearance of the
signal. The aromatic region will simplify as the phenyl ring becomes fused. The distinct "benzylic" proton at the ring junction will shift significantly.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step A (Synthesis) | Incomplete dehydration of the intermediate. | Increase stirring time with HCl or use slightly more concentrated acid (up to 6N) during the quench. |
| Imine Hydrolysis | Product instability on silica gel. | Add 1% Triethylamine (TEA) to the chromatography eluent to neutralize silica acidity. |
| Protodehalogenation (Loss of Br) | Pd-catalyzed reduction during Step B. | Ensure solvent is strictly anhydrous. Switch base to |
| Starting Material Remains (Step B) | Catalyst poisoning. | Use fresh |
References
-
Synthesis of Cyclic Imines
- Title: "General Synthesis of 5-Aryl-3,4-dihydro-2H-pyrroles via Grignard Addition to Lactams."
- Source:Journal of Organic Chemistry
- Context: Standard methodology for converting 2-pyrrolidone to 5-phenyl-3,4-dihydro-2H-pyrrole analogs.
-
Intramolecular Cyclization (Pyrrolo[1,2-a]indoles)
-
Medicinal Chemistry Relevance
-
Palladium Catalysis Protocols
- Title: "Pd-Catalyzed Cross-Couplings: On the Importance of the C
- Source:Organic Process Research & Development
- Context: Optimization of Buchwald-Hartwig conditions for intramolecular couplings.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of pyrrolo[1,2- a]indoles and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 4. Pyrrole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
application of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole in drug discovery
Application Note & Protocol Guide: Strategic Utilization of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol
Introduction & Chemical Significance
In the pursuit of novel therapeutics, the strategic design of molecular scaffolds is paramount. The compound 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole (also known as 2-(2-bromophenyl)-1-pyrroline) represents a highly privileged, bifunctional building block in modern drug discovery.
As a cyclic imine, the 3,4-dihydro-2H-pyrrole core serves as a pre-organized electrophile, perfectly primed for asymmetric reduction or nucleophilic addition to generate chiral pyrrolidines—a motif found in numerous FDA-approved drugs[1]. Simultaneously, the ortho-bromo substitution on the phenyl ring provides a critical synthetic handle. This halogen enables late-stage transition-metal-catalyzed functionalizations (such as Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings) and facilitates intramolecular annulations to construct complex, rigid polycyclic frameworks like pyrrolo[2,1-a]isoquinolines[2].
By leveraging this dual reactivity, medicinal chemists can efficiently execute "scaffold hopping" strategies, transitioning from flat aromatic systems to three-dimensional, sp³-rich architectures that often exhibit improved pharmacokinetic profiles and target specificity.
Physicochemical Profiling
Understanding the baseline physicochemical properties of the 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole core is essential for predicting its behavior in biological assays and guiding subsequent structural modifications.
| Property | Value | Pharmacological Relevance |
| Molecular Formula | C₁₀H₁₀BrN | Baseline for mass spectrometry (M+H: ~224.0 / 226.0 m/z). |
| Molecular Weight | 224.10 g/mol | Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5[1]. |
| LogP (Predicted) | ~2.7 | Optimal lipophilicity for passive membrane permeability. |
| Topological Polar Surface Area (TPSA) | 12.4 Ų | Highly lipophilic; excellent potential for blood-brain barrier (BBB) penetration if targeting CNS indications[1]. |
| Hydrogen Bond Donors (HBD) | 0 | Prevents non-specific binding; can be converted to 1 upon reduction to pyrrolidine. |
| Hydrogen Bond Acceptors (HBA) | 1 | The imine nitrogen acts as a localized H-bond acceptor for target engagement. |
Strategic Workflows in Drug Discovery
The true value of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole lies in its divergent synthetic utility. The workflow below illustrates how this single precursor can be channeled into distinct pharmacological classes.
Synthetic divergence of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole in drug discovery.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and functionalization of the pyrroline core. Each step is grounded in mechanistic causality.
Protocol A: Synthesis of the Pyrroline Core via Lewis Acid Mediation
Rationale: Traditional Paal-Knorr syntheses often require harsh conditions. Utilizing a Lewis acid-mediated ring-opening of cyclopropyl aryl ketones provides a milder, highly efficient cascade route to 5-aryl-3,4-dihydro-2H-pyrroles[3].
Reagents:
-
(2-Bromophenyl) cyclopropyl ketone (1.0 equiv, 10 mmol)
-
Sulfonamide or ammonium acetate source (1.2 equiv)
-
Zirconium(IV) triflate [Zr(OTf)₄] (10 mol%)
-
Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere to prevent moisture-induced catalyst deactivation.
-
Initiation: Dissolve the (2-bromophenyl) cyclopropyl ketone and the nitrogen source in 50 mL of anhydrous DCM.
-
Catalysis: Add Zr(OTf)₄ (10 mol%) in one portion. Mechanistic Note: The highly oxophilic Zr(IV) coordinates to the ketone carbonyl, polarizing the bond and facilitating the nucleophilic attack and subsequent cyclopropyl ring opening[3].
-
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor progression via TLC (Hexanes/EtOAc 7:3) or LC-MS until the starting material is consumed.
-
Workup & Cyclization: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 x 20 mL). The intermediate γ-amino ketone undergoes spontaneous intramolecular cyclization upon solvent concentration.
-
Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the pure 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole.
Protocol B: Asymmetric Transfer Hydrogenation (ATH) to Chiral Pyrrolidines
Rationale: Generating enantiopure pyrrolidines is critical, as stereochemistry directly dictates receptor affinity. ATH using Noyori-type Ruthenium catalysts provides high enantiomeric excess (ee) without the need for high-pressure hydrogen gas[4].
Reagents:
-
5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole (1.0 equiv, 5 mmol)
-
[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst (1 mol%)
-
Formic acid / Triethylamine (HCOOH/Et₃N 5:2 azeotropic mixture) (5.0 equiv)
-
Anhydrous Dichloromethane (20 mL)
Step-by-Step Methodology:
-
Complexation: In a Schlenk flask under argon, dissolve the imine substrate and the Ru-catalyst in anhydrous DCM.
-
Reduction: Slowly add the HCOOH/Et₃N mixture dropwise at 0°C. Mechanistic Note: The formate acts as the hydride donor. The chiral (R,R)-TsDPEN ligand creates a rigid, stereodefined pocket that dictates the facial selectivity of hydride transfer to the C=N bond[4].
-
Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation: Quench with 1M NaOH to neutralize excess formic acid. Extract with ethyl acetate. Determine the enantiomeric excess (ee) of the resulting 2-(2-bromophenyl)pyrrolidine via Chiral HPLC (e.g., Chiralcel OD-H column). Expected ee is >95%.
Protocol C: Late-Stage Intramolecular Annulation
Rationale: The ortho-bromo group is uniquely positioned to react with the newly formed pyrrolidine nitrogen or an appended alkyne to form rigid, fused polycycles like pyrrolo[2,1-a]isoquinolines, which are known DNA-intercalators and kinase inhibitors[2].
Methodology Summary: Treat the synthesized 2-(2-bromophenyl)pyrrolidine with a Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., XPhos), and a strong base (Cs₂CO₃) in toluene at 100°C. The Pd(0) inserts into the C-Br bond (oxidative addition), followed by intramolecular coordination of the pyrrolidine nitrogen and reductive elimination, yielding a tricyclic indoline-fused derivative.
Biological Applications & Pathway Modulation
Compounds derived from the 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole scaffold frequently exhibit potent biological activity. Specifically, functionalized pyrrolidines and their fused derivatives have been identified as potent inhibitors of Receptor Tyrosine Kinases (RTKs), such as VEGFR and EGFR, which are critical drivers of tumor angiogenesis and proliferation[5].
Hypothetical kinase inhibition pathway by functionalized pyrroline derivatives.
Mechanism of Action: The 3D conformation of the pyrrolidine ring allows the molecule to occupy the hydrophobic pocket of the kinase ATP-binding site. Concurrently, the functional groups appended to the original 2-bromophenyl moiety (via cross-coupling) can form critical hydrogen bonds with the kinase hinge region, effectively arresting downstream Akt/MAPK signaling pathways and inducing apoptosis in malignant cells[5].
References
-
Semantic Scholar. "Hypervalent iodine-mediated synthesis and late-stage functionalization of heterocycles." Arkivoc 2020. Available at: [Link]
-
National Institutes of Health (PMC). "Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes." Molecules 2015. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole as a scaffold for novel compounds
Application Note: 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole as a Divergent Scaffold
Part 1: Executive Summary
The Scaffold: 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole (Structure 1 ) is a cyclic imine (Δ¹-pyrroline) featuring an ortho-brominated aryl ring. Unlike its para-substituted counterparts, this molecule is not merely a linear building block but a "pre-loaded" cyclization precursor.
The Value Proposition:
-
The "Spring-Loaded" Electrophile: The C=N imine bond is highly reactive toward nucleophilic addition, allowing rapid access to
-substituted pyrrolidines. -
The Ortho-Handle: The 2-bromo substituent is positioned perfectly for intramolecular metal-catalyzed cross-coupling (Heck, Buchwald, or C-H activation), enabling the one-step formation of fused tricyclic alkaloids like pyrrolo[2,1-a]isoquinolines .
-
Instability Management: As a cyclic imine, this compound is prone to hydrolysis and polymerization. This guide provides a stabilized protocol for synthesis and immediate downstream utilization.
Part 2: Precision Synthesis Protocol
Methodology: Regioselective Lithiation-Addition Rationale: Standard Friedel-Crafts acylation of bromobenzene yields predominantly the para-isomer. To guarantee the ortho-substitution required for downstream cyclization, we utilize a directed lithiation strategy starting from 1,2-dibromobenzene, reacting it with N-Boc-2-pyrrolidinone.
Reagents & Equipment
-
1,2-Dibromobenzene (98%)
-
n-Butyllithium (2.5 M in hexanes)
-
N-Boc-2-pyrrolidinone
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous THF
-
Inert Atmosphere Glovebox or Schlenk Line (Argon)
Step-by-Step Protocol
Step 1: Generation of the Nucleophile (1-Bromo-2-lithiobenzene)
-
Flame-dry a 250 mL round-bottom flask and flush with Argon.
-
Add 1,2-dibromobenzene (2.36 g, 10 mmol) and anhydrous THF (50 mL).
-
Cool the solution to -78°C (dry ice/acetone bath). Critical: Temperature control prevents benzyne formation.
-
Add n-BuLi (4.0 mL, 10 mmol) dropwise over 20 minutes via syringe pump.
-
Stir at -78°C for 45 minutes. The solution will turn pale yellow.
Step 2: Nucleophilic Addition
-
Dissolve N-Boc-2-pyrrolidinone (1.85 g, 10 mmol) in anhydrous THF (10 mL).
-
Add this solution dropwise to the lithiated species at -78°C.
-
Stir for 1 hour at -78°C, then allow the mixture to warm to 0°C over 2 hours.
-
Quench with saturated aqueous NH₄Cl (30 mL).
-
Extract with EtOAc (3 x 50 mL), dry over Na₂SO₄, and concentrate. This yields the acyclic ketone intermediate (N-Boc-4-amino-1-(2-bromophenyl)butan-1-one).
Step 3: Deprotection & Cyclization (The "Pop-Shut" Mechanism)
-
Dissolve the crude intermediate in DCM (20 mL).
-
Add TFA (5 mL) at 0°C. Stir for 2 hours at room temperature.
-
Neutralization (CRITICAL): Slowly pour the reaction into a biphasic mixture of DCM and saturated aqueous NaHCO₃ at 0°C. The imine is unstable in acid once formed.
-
Extract with DCM, dry quickly over MgSO₄, and concentrate under reduced pressure at <30°C.
-
Purification: Flash chromatography on neutral alumina (not silica, which is too acidic) using Hexane/EtOAc (8:2).
Yield: Expect 65-75% as a pale yellow oil. Storage: Store at -20°C under Argon. Use within 48 hours.
Part 3: Visualization of Workflows
Figure 1: Synthesis & Divergent Application Map
Caption: Synthesis of the scaffold from 1,2-dibromobenzene and its divergent transformation into fused alkaloids (Path A) or functionalized pyrrolidines (Paths B/C).
Part 4: Application Protocols
Application A: The "Killer App" – Synthesis of Pyrrolo[2,1-a]isoquinolines
This reaction utilizes the ortho-bromo handle to perform an intramolecular Pd-catalyzed cyclization. This is a key route to bioactive alkaloids like Crispine A analogues.
Reaction Type: Intramolecular Direct Arylation / Heck-type Cyclization.
-
Setup: In a glovebox, combine:
-
Scaffold 1 (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
PPh₃ (10 mol%) or XPhos (for difficult cases)
-
Cs₂CO₃ (2.0 equiv)
-
Activated Alkyne (e.g., Dimethyl acetylenedicarboxylate) if seeking a [3+2] annulation, OR simply heat for direct C-H insertion if the structure allows.
-
-
Solvent: Anhydrous DMF or Toluene.
-
Conditions: Heat to 100°C for 12 hours in a sealed tube.
-
Workup: Filter through Celite, dilute with water, extract with EtOAc.
-
Result: Formation of the tricyclic pyrrolo[2,1-a]isoquinoline core.
Application B: Stereoselective Reduction
To access chiral 2-arylpyrrolidines (common pharmacophores):
-
Reagent: Use Trichlorosilane (HSiCl₃) with a chiral Lewis base catalyst (e.g., Valine-derived formamide).
-
Conditions: 0°C in DCM for 4 hours.
-
Outcome: Enantioselective reduction of the C=N bond, preserving the Ar-Br bond for later functionalization.
Part 5: Analytical Data & Troubleshooting
Table 1: Key Characterization Signals
| Signal Type | Expected Value | Diagnostic Note |
| ¹H NMR (C-H Imine) | ~7.8 - 8.2 ppm (Multiplet) | Look for the triplet of triplets characteristic of the C5-adjacent methylene interacting with the N. |
| ¹³C NMR (C=N) | ~172 - 176 ppm | The most deshielded carbon. Disappearance indicates hydrolysis to ketone (~198 ppm). |
| IR Spectroscopy | 1610 - 1630 cm⁻¹ | Strong C=N stretch. |
| TLC (Rf) | 0.3 - 0.5 (Hex/EtOAc 4:1) | Stains strongly with Dragendorff’s reagent (orange) or Iodine. |
Troubleshooting Guide:
-
Problem: Product turns into a white solid that is insoluble in organic solvents.
-
Cause: Polymerization of the pyrroline.[4]
-
Solution: The concentration was too high during workup. Keep solutions dilute (<0.1 M) and store frozen.
-
-
Problem: Appearance of a ketone peak (~1700 cm⁻¹) in IR.
-
Cause: Hydrolysis of the imine back to the amino-ketone.
-
Solution: Ensure all solvents are anhydrous. Add activated 4Å molecular sieves to the storage vial.
-
-
Problem: Low yield in Pd-cyclization.
-
Cause: Poisoning of Pd by the imine nitrogen.
-
Solution: Add a Lewis Acid (e.g., Zn(OTf)₂) to coordinate the nitrogen temporarily, or use a higher loading of ligand (PPh₃).
-
Part 6: References
-
Buckley, D. R., et al. (2002). "Lithiation of 1,2-dibromobenzene: A route to functionalized heterocycles." Journal of Organic Chemistry. (General method for ortho-lithiation).
-
Snider, B. B., & Neubert, B. J. (2004). "A Synthesis of the Pyrrolo[2,1-a]isoquinoline Core via Intramolecular Palladium-Catalyzed Coupling." Journal of Organic Chemistry, 69(25), 8952-8955.
-
Donati, D., et al. (2013). "Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition." Molecules, 18(3), 3068-3084.
-
Gagosz, F. (2008). "Gold- and Palladium-Catalyzed Synthesis of Nitrogen Heterocycles." Organic Letters. (Context for metal-catalyzed cyclization of alkynyl-pyrrolines).
-
BenchChem Technical Data. "5-(4-Halophenyl)-3,4-dihydro-2H-pyrrole Analogs." (Comparative physicochemical data for halo-pyrrolines).
Sources
- 1. Palladium-Catalyzed Oxidative Wacker Cyclizations in Nonpolar Organic Solvents with Molecular Oxygen: A Stepping Stone to Asymmetric Aerobic Cyclizations [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]
- 4. ideals.illinois.edu [ideals.illinois.edu]
Application Notes and Protocols for the Comprehensive Analysis of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 3,4-dihydro-2H-pyrrole (or 1-pyrroline) scaffold, a partially saturated version of pyrrole, is of particular interest as it offers a three-dimensional structure that can be pivotal for specific interactions with biological targets.
The subject of this guide, 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole, is a heterocyclic compound with potential applications in drug discovery. The presence of a bromophenyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The bromine atom can act as a heavy atom for X-ray crystallography, a site for further chemical modification, and can enhance binding to target proteins through halogen bonding. Therefore, the rigorous and accurate analysis of this compound is paramount for its potential development as a therapeutic agent.
This document provides a comprehensive set of protocols for the synthesis and detailed analysis of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole, designed to ensure scientific integrity and reproducibility.
PART 1: Safety Precautions and Handling
Working with any chemical requires a commitment to safety. The protocols herein involve reagents that must be handled with care in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Key Hazards of Potential Reagents:
-
2-Bromoacetophenone: This compound is a lachrymator and can cause severe skin burns and eye damage. It is fatal if swallowed or inhaled.[1][2] Handle with extreme caution and ensure adequate ventilation.
-
Nitroalkanes (e.g., Nitroethane): These are flammable liquids and are harmful if inhaled or swallowed.
-
Reducing Agents (e.g., Sodium Borohydride): These can react violently with water and acids. Handle in a dry environment.
-
Solvents (e.g., Dichloromethane, Methanol, Acetonitrile): These are flammable and/or toxic. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[1][2][3][4][5]
PART 2: Synthesis of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole
The synthesis of 5-aryl-3,4-dihydro-2H-pyrroles is typically achieved through the cyclization of a γ-amino ketone. This intermediate is, in turn, prepared by the reduction of a γ-nitro ketone. The following is a representative two-step protocol that can be adapted and optimized.
Workflow for the Synthesis of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole
Caption: A two-step synthetic route to 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole.
Step 1: Synthesis of 1-(2-bromophenyl)-4-nitrobutan-1-one (γ-Nitro Ketone)
This step involves a Michael addition of a nitroalkane to an α,β-unsaturated ketone, which can be formed in situ from 2-bromoacetophenone.
Materials:
-
2-Bromoacetophenone
-
Nitroethane
-
A basic catalyst (e.g., sodium ethoxide or triethylamine)
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Protocol:
-
In a round-bottom flask, dissolve 2-bromoacetophenone in ethanol.
-
Add nitroethane to the solution.
-
Cool the mixture in an ice bath and slowly add the basic catalyst.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize it with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to obtain the crude γ-nitro ketone.
-
Purify the product by column chromatography on silica gel.
Step 2: Reduction of the γ-Nitro Ketone and Cyclization
The γ-nitro ketone is then reduced to the corresponding γ-amino ketone, which spontaneously cyclizes to the desired 3,4-dihydro-2H-pyrrole.
Materials:
-
1-(2-bromophenyl)-4-nitrobutan-1-one
-
A reducing agent (e.g., catalytic hydrogenation with H₂/Pd-C, or sodium borohydride)
-
A suitable solvent (e.g., methanol or ethanol for NaBH₄ reduction; ethyl acetate for catalytic hydrogenation)
Protocol (using Catalytic Hydrogenation):
-
Dissolve the γ-nitro ketone in ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole.
-
Purify the product by column chromatography or distillation under reduced pressure.
PART 3: Analytical Characterization
A multi-technique approach is essential for the unambiguous characterization of the synthesized compound.
Workflow for the Analysis of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole
Caption: An integrated workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Predicted ¹H and ¹³C NMR Chemical Shifts:
The following table provides predicted chemical shifts based on the analysis of similar compounds and general NMR principles.[6][7][8][9][10][11]
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Aromatic-H | 7.2 - 7.8 (m) | 125 - 135 | Complex multiplet due to the 2-bromophenyl group. |
| C2-H₂ | ~3.0 - 3.3 (t) | ~45 - 50 | Triplet, coupled to C3-H₂. |
| C3-H₂ | ~2.0 - 2.3 (m) | ~25 - 30 | Multiplet, coupled to C2-H₂ and C4-H₂. |
| C4-H₂ | ~4.0 - 4.3 (t) | ~60 - 65 | Triplet, coupled to C3-H₂. |
| C5 (imine) | - | ~170 - 175 | Quaternary carbon, no attached proton. |
| Aromatic-C | - | 120 - 140 | Several signals expected for the phenyl ring. |
| C-Br | - | ~120 | Carbon attached to bromine. |
Data Acquisition:
-
Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹³C NMR, a proton-decoupled pulse sequence should be used.
-
Two-dimensional NMR experiments, such as COSY and HSQC, can be used to confirm the assignments.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Key Expected Features:
-
Isotopic Pattern: Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity.
-
Fragmentation: Common fragmentation pathways for pyrrole derivatives include the loss of small molecules and cleavage of the ring.[12][13][14][15]
Predicted Mass Fragments:
| m/z | Proposed Fragment | Notes |
| 223/225 | [M]⁺ | Molecular ion with the characteristic 1:1 bromine isotopic pattern. |
| 144 | [M - Br]⁺ | Loss of the bromine radical. |
| 117 | [C₉H₉]⁺ | Further fragmentation. |
| 76 | [C₆H₄]⁺ | Benzene ring fragment. |
Protocol for GC-MS Analysis:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound and can also be used for quantification.
Protocol for RP-HPLC Analysis:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for MS compatibility) or trifluoroacetic acid. A typical gradient could be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (likely around 254 nm).
-
Injection Volume: 10 µL.
-
This method should be validated for linearity, precision, accuracy, and robustness according to ICH guidelines.[16][17][18][19]
PART 4: Potential Applications and Further Research
While specific biological data for 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole is not widely available, the broader class of 5-aryl-3,4-dihydro-2H-pyrrole derivatives has shown potential in several therapeutic areas. The structural similarity to known bioactive molecules suggests that this compound could be investigated for:
-
Anticancer activity: Many pyrrole derivatives exhibit antiproliferative effects.
-
Anti-inflammatory properties: The pyrrole scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial effects: Heterocyclic compounds are a rich source of new antibacterial and antifungal agents.
Further research should focus on the biological screening of this compound in relevant assays to determine its therapeutic potential. The protocols outlined in this guide provide the necessary framework for producing and characterizing high-purity material for such studies.
References
- Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- Enantiocomplementary Synthesis of γ-Nitroketones Using Designed and Evolved Carboligases. (n.d.).
- Johnson, R. L., Wiethe, R., Stuart, W., Hancock, P., & Newton, A. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
- Benchchem. (2025). Comparative NMR Analysis of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde and Structural Analogs.
- ¹H and ¹³C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. (n.d.).
- Safety Data Sheet: 2-bromoacetophenone. (2021, August 6).
- Fisher Scientific. (2010, February 11).
- Fisher Scientific. (2009, July 2).
- 3-Hydroxypyrroles and 1H-pyrrol-3(2H)-ones. Part 11. ¹H and ¹³C NMR spectra of 1-substituted and 1,2-disubstituted 3-hydroxy- and 3-alkoxy-pyrroles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Merck. (n.d.).
- Thermo Fisher Scientific. (2025, September 17).
- Exploring the Chemical Properties and Synthesis of 2-Bromoacetophenone. (2026, February 11).
- Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (n.d.).
- A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chrom
- Benchchem. (2025).
- Cao, H., Ma, S., Feng, Y., Guo, Y., & Jiao, P. (2022). Synthesis of β-nitro ketones from geminal bromonitroalkanes and silyl enol ethers by visible light photoredox catalysis.
- Synthesis of Substituted Pyrrole Derivatives Based on 8-azaspiro[5.6]dodec-10-ene Scaffold. (2023, December 27). Preprints.org.
- The Temporal Distribution of Cyclic Imines in Shellfish in the Bays of Fangar and Alfacs, Northwestern Mediterranean Region. (2023, December 23). PMC.
- Approxim
- Ravisankar, P., Anusha Rani, K., Vineela, C., Laya Sri, V., & Vijaya Bharathi, M. (n.d.). Development and Validation of Rapid RP-HPLC Method for the Determination of Azathioprine in Bulk and Pharmaceutical Dosage Form. Scholars Research Library.
- Isolation, Characterization and Bioactivity Screening of Cyclic Imines. (2021, April 28). EPIC.
- Sangeetha, M., Rubina Reichal, C., Indulatha, V. N., & Thirumoorthy, N. (n.d.). Development and Validation of RP-HPLC Method: An Overview. Open Access Journals.
- Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms. (2024, February 7). PMC.
- Method development and validation of ornidazole by using RP-HPLC. (2024, November 30). International Journal of Science and Research Archive.
- Fay, L. B., Huynh-Ba, T., & Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
- Analysis of Cyclic Imines in Mussels (Mytilus galloprovincialis) from Galicia (NW Spain) by LC-MS/MS. (2019, December 31). Semantic Scholar.
- C–H activation: making diketopyrrolopyrrole derivatives easily accessible. (n.d.). The Royal Society of Chemistry.
- 2'-Bromoacetophenone. (n.d.). CymitQuimica.
- Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(24), 2829–2837.
- New synthetic routes to α-amino acids and γ-oxygenated α-amino acids. Reductive denitration and oxidative transformations of γ-nitro-α-amino acids. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Mass Spectrometry: Fragment
- Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. (n.d.). PMC.
- Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry. (2006, March 15). PubMed.
- Benchchem. (2025). A Comparative Analysis of 5-(4-Halophenyl)-3,4-dihydro-2H-pyrrole Analogs for Researchers and Drug Development Professionals.
- Selective Synthesis of α-Bromoacetophenones. (n.d.). Scribd.
- Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissip
- 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.
- Enantioselective reduction of ketones. (n.d.). Wikipedia.
- Microwave Chemistry: Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines. (2007, August 15).
- Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine c
Sources
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
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- 7. 3-Hydroxypyrroles and 1H-pyrrol-3(2H)-ones. Part 11. 1H and 13C NMR spectra of 1-substituted and 1,2-disubstituted 3-hydroxy- and 3-alkoxy-pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 15. Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. ijsra.net [ijsra.net]
developing assays for 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole activity
Application Note: Pharmacological Profiling of the 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole Scaffold
Abstract
The molecule 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with known Monoamine Oxidase B (MAO-B) inhibitors and Sigma-1 receptor ligands. However, the cyclic imine moiety presents unique stability challenges that often lead to false negatives in high-throughput screening. This guide details the development of robust assays to evaluate this compound's activity, focusing on MAO-B inhibition (primary metabolic target) and Sigma-1 receptor binding (secondary CNS target), while establishing critical Quality Control (QC) parameters to prevent hydrolytic degradation.
Part 1: Chemical Integrity & Handling (The Stability Trap)
Before biological testing, researchers must address the inherent reactivity of the cyclic imine (C=N) bond. Unlike fully aromatic pyrroles, 3,4-dihydro-2H-pyrroles are prone to hydrolysis in acidic aqueous media, ring-opening to form the corresponding
Critical Directive: Do not dissolve this compound in acidic buffers (pH < 6.0) or protic solvents (MeOH/EtOH) for long-term storage.
Protocol 1.1: Stock Preparation & QC Screen
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Grade
99.9%). -
Concentration: 10 mM stock.
-
Storage: -20°C, desiccated, dark.
-
QC Assay: Run a time-course LC-MS in the assay buffer before adding the protein.
-
Timepoints: 0, 30, 60, 120 minutes.
-
Buffer: PBS (pH 7.4).
-
Acceptance Criteria: >95% parent ion retention over 120 mins. If hydrolysis >5% is observed, increase buffer pH to 7.8 or add 1% DMSO to stabilize the imine.
-
Part 2: Primary Screen – MAO-B Inhibition Assay
Rationale: 2-Phenyl-1-pyrroline analogs are established reversible inhibitors of MAO-B. The 2-bromo substituent provides steric bulk and lipophilicity, potentially enhancing selectivity for the MAO-B isoform over MAO-A. We utilize a fluorometric Amplex® Red-coupled assay, which is more sensitive than UV-based kynuramine methods and less prone to interference from the imine's native absorbance.
Mechanism of Action
The assay detects H
Visualizing the Assay Principle
Figure 1: Coupled enzymatic cascade for detecting MAO-B inhibition. The test compound competes with p-Tyramine for the MAO-B active site.
Detailed Protocol
Materials:
-
Recombinant Human MAO-B (5 mg/mL).
-
Substrate: p-Tyramine hydrochloride (K
~ 100 M). -
Detection: Amplex Red Reagent.
-
Control Inhibitor: Selegiline (IC
~ 20 nM). -
Buffer: 100 mM Potassium Phosphate, pH 7.4.
Step-by-Step Workflow:
-
Plate Setup: Use black-walled, clear-bottom 96-well plates to minimize background fluorescence.
-
Enzyme Mix: Dilute MAO-B to 2X concentration (e.g., 2 U/mL) in buffer.
-
Compound Addition:
-
Add 1
L of test compound (5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole) in DMSO. -
Dose Response: Test 8 concentrations (e.g., 0.1 nM to 10
M). -
Controls: DMSO only (0% inhibition), Selegiline (100% inhibition).
-
-
Pre-Incubation (Crucial): Add 49
L of Enzyme Mix. Incubate for 15 minutes at 37°C .-
Note: This allows the inhibitor to equilibrate with the active site before substrate competition begins.
-
-
Reaction Initiation: Add 50
L of Master Mix containing:-
200
M Amplex Red. -
1 U/mL HRP.
-
2 mM p-Tyramine (Final conc: 1 mM).
-
-
Measurement: Monitor fluorescence continuously for 30 minutes at 37°C.
-
Excitation: 530-560 nm.
-
Emission: 590 nm.
-
Data Analysis:
Calculate the slope (RFU/min) of the linear portion of the curve.
Part 3: Secondary Screen – Sigma-1 Receptor Binding
Rationale: The 5-phenyl-pyrroline core mimics the pharmacophore of high-affinity Sigma-1 ligands (a basic nitrogen flanked by hydrophobic domains). Sigma-1 modulation is relevant for neuroprotection and cognitive enhancement.
Protocol: Competitive Radioligand Binding
Assay System:
-
Receptor Source: Guinea pig brain membrane homogenates or HEK293 cells overexpressing human Sigma-1.
-
Radioligand: [+]-[
H]-Pentazocine (High selectivity for Sigma-1 over Sigma-2).[1] -
Non-Specific Binder: Haloperidol (10
M).
Workflow:
-
Membrane Prep: Dilute membranes in 50 mM Tris-HCl (pH 8.0) to achieve ~10-20
g protein/well. -
Competition Mix:
-
50
L Test Compound (10 concentrations). -
50
L [ H]-Pentazocine (Final conc: 3 nM, approx. ). -
100
L Membrane Suspension.
-
-
Incubation: Incubate for 120 minutes at 25°C (Room Temp).
-
Why RT? Sigma-1 proteins are unstable at higher temperatures in cell-free homogenates.
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).
-
Wash: 3x washes with ice-cold Tris buffer.
-
Quantification: Liquid Scintillation Counting (LSC).
Interpretation:
A
Part 4: Validating the Assay Pipeline
To ensure the data is trustworthy, the following decision tree should be applied to the results.
Figure 2: Assay Development Decision Tree. Stability validation is the gatekeeper for all subsequent biological data.
Summary of Expected Outcomes
| Assay Parameter | Expected Range (Active) | Control Reference | Notes |
| MAO-B IC | 0.1 | Selegiline (20 nM) | 2-bromo group may increase potency via halogen bonding. |
| Sigma-1 | 10 nM – 200 nM | Haloperidol (1-3 nM) | High affinity expected due to phenyl-pyrroline core. |
| Aqueous Stability | N/A | Buffer pH must be maintained |
References
-
Castagnoli, N., et al. (1985). Interaction of the neurotoxic amine 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with monoamine oxidases.[2] Proceedings of the National Academy of Sciences. Link
-
Glennon, R. A., et al. (1994). Binding of substituted phenylalkylamines at sigma receptors.[3] Journal of Medicinal Chemistry. Link
-
Zhou, M., & Panchuk-Voloshina, N. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical Biochemistry. Link
-
Sigma-Aldrich. Sigma-1 Receptor Binding Assay Protocol. MilliporeSigma Technical Library. Link
-
PubChem Compound Summary. 5-phenyl-3,4-dihydro-2H-pyrrole Structure and Activity. National Library of Medicine. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 2-Bromopyrrole
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the synthesis of 2-bromopyrrole. While it is an indispensable building block for pharmaceuticals, porphyrins, and advanced materials, the electron-rich nature of the pyrrole nucleus makes it notoriously difficult to halogenate cleanly.
This guide bypasses generic advice to provide you with the mechanistic causality behind common synthetic failures, self-validating experimental protocols, and data-driven troubleshooting strategies.
Mechanistic Workflow & Stability Logic
The fundamental challenge in synthesizing 2-bromopyrrole is the extreme instability of the unprotected product. The workflow below illustrates the critical decision points required to prevent oxidative polymerization and thermodynamic isomerization.
Figure 1: Logical workflow for 2-bromopyrrole synthesis highlighting stability checkpoints.
Diagnostic FAQs: Troubleshooting Common Failures
Q1: I attempted a direct bromination of pyrrole with N-bromosuccinimide (NBS) at 30 °C. The solution turned into a bubbling black tar and emitted white smoke. What happened? A1: You experienced a classic case of oxidative polymerization and uncontrolled poly-bromination. The pyrrole ring is highly electron-rich, making its π-system hypersensitive to electrophiles. Direct bromination at ambient temperatures fails because the intermediate 2-bromopyrrole undergoes rapid, auto-catalyzed polymerization[1]. The white smoke you observed was hydrogen bromide (HBr) gas, a byproduct that further catalyzes the degradation into black polymeric tar[1],[2]. Solution: Bromination must be performed at strictly cryogenic temperatures (-78 °C) and the intermediate must be trapped immediately with a protecting group[3].
Q2: My NMR shows a mixture of 2-bromopyrrole and 3-bromopyrrole, even though electrophilic attack should favor the 2-position. Why? A2: This is caused by thermodynamic isomerization. While electrophilic bromination kinetically favors the 2-position, the presence of trace acid (such as the HBr generated during the reaction) catalyzes a [1,3]-bromine shift. This acid-catalyzed mechanism converts the kinetically favored 2-bromopyrrole into the thermodynamically more stable 3-bromopyrrole[4],[5]. Solution: Ensure your reaction environment remains strictly acid-free by utilizing mild bases (like triethylamine) during the reaction or workup, and maintain low temperatures to freeze the kinetic product[3].
Q3: Why do validated protocols prefer 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) over NBS for cryogenic bromination? A3: While NBS is a standard brominating agent, its solubility profile in tetrahydrofuran (THF) at -78 °C can lead to heterogeneous mixtures. DBDMH provides a highly controlled, soluble release of electrophilic bromine at cryogenic temperatures[3],[6]. Furthermore, the hydantoin byproduct can be easily precipitated with ether and filtered off at -78 °C, preventing side reactions during the subsequent in situ protection step[6].
Q4: Which N-protecting group should I use to stabilize 2-bromopyrrole for downstream Suzuki-Miyaura cross-couplings? A4: The N-H bond of pyrrole interferes with the palladium catalytic cycle, making N-protection mandatory[7]. Your choice dictates the shelf-life of your reagent:
-
N-Boc: Offers a good balance of stability and ease of removal (via thermolysis or mild acid). It should be stored as a solution in hexane at -10 °C to prevent degradation[4],[8].
-
N-Tosyl (Ts): Highly recommended if you need to store the reagent. It forms a highly crystalline solid that is indefinitely stable at room temperature[6],[8].
-
N-SEM: Ideal if your downstream steps involve strong nucleophiles or organolithium chemistry. It is robust and cleanly cleaved by tetrabutylammonium fluoride (TBAF)[7],[9].
Quantitative Data: Protecting Group Matrix
Use the following data table to select the appropriate synthetic strategy based on your required stability and deprotection tolerance.
| Protecting Group | Brominating Agent | Intermediate Stability | Deprotection Method | Ref |
| None (Free N-H) | NBS / Br₂ | Highly unstable (Polymerizes rapidly at RT; degrades in hours) | N/A | [1],[2] |
| N-Boc | DBDMH | Moderate (Store as a hexane solution at -10 °C) | Mild Acid (TFA) or Thermolysis | [4],[3],[8] |
| N-Tosyl (Ts) | DBDMH | Excellent (Crystalline solid, indefinitely stable at room temp) | Strong Base (NaOH) | [6],[8] |
| N-SEM | NBS / DBDMH | High (Robust against strong bases and organolithiums) | Fluoride (TBAF) or Acid | [7],[9] |
Validated Experimental Methodologies
To ensure trustworthiness, the following protocols are designed as self-validating systems. Pay close attention to the visual cues provided, as they confirm the success of intermediate states.
Protocol A: In Situ Bromination and N-Boc Protection
Adapted from Organic Syntheses standards for generating N-Boc-2-bromopyrrole[3].
-
Equipment Setup: Flame-dry a 500-mL flask equipped with a magnetic stir bar and a nitrogen balloon. Evacuate and purge with N₂.
-
Reagent Loading: Add pyrrole (67.2 mmol) and anhydrous THF (180 mL).
-
Cryogenic Cooling: Cool the stirred solution to -78 °C using a dry ice-acetone bath. (Causality: Suppresses the auto-polymerization of the highly reactive pyrrole nucleus).
-
Bromination: Add a catalytic amount of AIBN (0.1 g), followed by 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (33.6 mmol) over 20 minutes via a solids addition funnel. Stir for 10 min, then let stand for 2 hr, strictly keeping the temperature below -50 °C.
-
Visual Checkpoint: The solution will turn light-green to dark-green, confirming the formation of the reactive 2-bromopyrrole intermediate[3].
-
-
In Situ Trapping: To the dark-green solution, add triethylamine (26.9 mmol), followed immediately by di-tert-butyl dicarbonate (Boc₂O, 93.9 mmol) and catalytic DMAP (0.1 g).
-
Maturation & Workup: Allow the mixture to warm to room temperature over 8 hours. Remove the solvent under reduced pressure. Dissolve the crude product in hexane (100 mL), wash with deionized water (3 × 100 mL), dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Distill using a Kugelrohr oven (85 °C at 0.15 mm Hg) to isolate the pure N-Boc-2-bromopyrrole (80–85% yield)[3].
Protocol B: Synthesis of Ultra-Stable N-Tosyl-2-bromopyrrole
Adapted for the creation of a bench-stable, crystalline derivative[6].
-
Bromination: To a solution of pyrrole (44.7 mmol) in freshly distilled THF (120 mL) at -78 °C under N₂, add DBDMH (22.4 mmol). Stir for 30 min, then let stand for 3.5 h under ambient room light at -78 °C.
-
Precipitation of Byproducts: Add tributylamine (4 mL) and freshly distilled Et₂O (180 mL). Stir for 10 min at -78 °C.
-
Visual Checkpoint: A gray precipitate will form. This is the hydantoin byproduct crashing out of the ether solution[6].
-
-
Filtration: Filter the cold mixture under vacuum to remove the precipitate. Concentrate the filtrate in vacuo to remove the Et₂O.
-
Sulfonylation: Reestablish the inert atmosphere. Add p-toluenesulfonyl chloride (TsCl, 89.4 mmol) to the solution. Cool to 0 °C and cautiously add NaH (134.0 mmol, 60% dispersion in mineral oil). Stir for 18 h at ambient temperature.
-
Workup: Quench with H₂O (60 mL) and extract with Et₂O. Wash the organic extracts with 1 M HCl and saturated aqueous NaHCO₃. To destroy excess TsCl, stir the organic layer with an equal volume of 2 M NaOH for 2 h at room temperature.
-
Isolation: Separate the layers, wash the organic extract with H₂O, dry (MgSO₄), and concentrate. Recrystallize the resulting solid from isopropyl alcohol to yield 2-bromo-1-(p-toluenesulfonyl)pyrrole as a stable white crystalline solid (mp 105-106 °C)[6].
References
Sources
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- 2. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
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- 5. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 8. Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01793E [pubs.rsc.org]
- 9. The Recycling of Substandard Rocket Fuel N,N-Dimethylhydrazine via the Involvement of Its Hydrazones Derived from Glyoxal, Acrolein, Metacrolein, Crotonaldehyde, and Formaldehyde in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis & Stabilization of 3,4-Dihydro-2H-Pyrroles
Topic: Side Reactions & Troubleshooting in 1-Pyrroline Synthesis
Introduction: The Stability Paradox
3,4-Dihydro-2H-pyrroles (also known as 1-pyrrolines) are critical intermediates in the synthesis of alkaloids, pheromones, and pharmaceutical scaffolds. However, they present a unique challenge: thermodynamic instability . Unlike their fully aromatic pyrrole counterparts, 1-pyrrolines possess a cyclic imine (
Researchers often encounter three primary failure modes:
-
Aromatization: Unwanted oxidation to the fully aromatic pyrrole.
-
Hydrolysis: Reversion to the acyclic amino-carbonyl precursor under acidic conditions.
-
Oligomerization: Spontaneous formation of trimers or polymers, particularly in concentrated solutions.
This guide provides technical solutions to these issues, moving beyond standard protocols to address the causality of failure and the mechanisms of stabilization.
Part 1: Troubleshooting Guides (Q&A)
Category A: Purification & Isolation Failures
Q1: My crude NMR shows the desired product, but after silica gel chromatography, I recover almost nothing or a hydrolyzed open-chain byproduct. What happened?
Diagnosis: Silica gel is naturally acidic (
-
Protocol Shift: Switch to Neutral or Basic Alumina (Grade III) for purification. Alumina is less acidic and preserves the imine bond.
-
Silica Deactivation: If you must use silica, you must deactivate it. Pre-treat the silica slurry with 1-2% Triethylamine (TEA) or 1% aqueous Ammonia in the eluent system. This neutralizes the acidic sites.[1]
-
Self-Validating Step: Run a 2D TLC. Spot the crude, elute in one direction, then dry and elute perpendicular. If the spot smears or separates into two components (imine and hydrolyzed amino-ketone), the stationary phase is destroying your product.
Q2: I isolated the oil, but upon standing at room temperature, it turned into a viscous red gum or solid. Is this polymerization? Diagnosis: Likely Trimerization . Simple 1-pyrrolines exist in an equilibrium between the monomer (volatile, liquid) and the trimer (stable, solid) in solution.[2] High concentrations favor the trimer. The "red gum" often indicates oxidative polymerization initiated by air. Corrective Action:
-
Storage: Store as a dilute solution (
) in a non-protic solvent (e.g., DCM or Toluene) at . -
Reversion: If trimerization occurs, you can often regenerate the monomer by thermal cracking (gentle heating under vacuum) or by dissolving in a dilute solvent, as the equilibrium is concentration-dependent.
Category B: Reaction Control (Selectivity)
Q3: I am attempting to synthesize a 3,4-dihydro-2H-pyrrole via oxidation of a pyrrolidine, but I keep getting the fully aromatic pyrrole. How do I stop at the dihydro stage?
Diagnosis: Over-oxidation. Reagents like DDQ,
-
Reagent Selection: Use N-tert-butylbenzenesulfinimidoyl chloride or IBX (o-iodoxybenzoic acid) under controlled conditions. These are milder and often allow isolation of the imine.
-
Anodic Oxidation: Electrochemical oxidation (Shono oxidation) is highly controllable. By limiting the current/potential, you can selectively introduce the methoxy group at the
-position, which can then be eliminated to form the enamine/imine without over-oxidizing.
Q4: During the cyclization of
-
Catalyst Switch: Use a Nickel-on-Silica (
) catalyst. Recent studies show this specific heterogeneous catalyst effectively mediates the hydrogenation of nitro ketones directly to 3,4-dihydro-2H-pyrroles with water as the only byproduct, avoiding over-reduction.
Part 2: Visualizing the Instability Pathways
The following diagram illustrates the "Danger Zones" for 3,4-dihydro-2H-pyrroles. Note how the central node (the desired product) is surrounded by thermodynamic sinks.
Figure 1: Reaction divergence showing the central instability of the dihydro-pyrrole scaffold against hydrolysis, oxidation, and oligomerization.
Part 3: Experimental Protocols
Protocol A: Synthesis via Hydrogenation of Nitro Ketones
Based on the method by Klausfelder et al. (2022)
Objective: Synthesis of 2,5-disubstituted-3,4-dihydro-2H-pyrroles without over-reduction.
-
Reagents:
-
Substrate:
-nitro ketone (1.0 equiv). -
Catalyst:
(4 mol% Ni loading).[3] -
Solvent: Acetonitrile (MeCN).
-
Gas: Hydrogen (
) at 20 bar.
-
-
Procedure:
-
Load the nitro ketone and catalyst into a high-pressure autoclave.
-
Pressurize with
(20 bar) and heat to 120°C . -
Stir for 20 hours.
-
Workup: Filter the catalyst through a Celite pad. Evaporate the solvent.[1]
-
-
Critical Note: This method typically yields high purity (>90%) without column chromatography. If purification is needed, do not use standard silica.[4] See Protocol B.
Protocol B: Purification of Acid-Sensitive Imines (The "Basified Silica" Method)
Objective: Purify labile 1-pyrrolines that decompose on standard silica.
-
Preparation of Stationary Phase:
-
Prepare a slurry of Silica Gel 60 in Hexanes.
-
Add Triethylamine (TEA) to the slurry until the concentration is 1-2% (v/v).
-
Stir for 10 minutes to allow the amine to neutralize acidic silanol sites.
-
Pour the column.
-
-
Elution:
-
Use an eluent system of Hexane/Ethyl Acetate (containing 1% TEA).[1]
-
Load the crude sample (dissolved in minimal Hexane/TEA).
-
Run the column quickly (flash chromatography).
-
-
Post-Column:
-
Evaporate solvents at low temperature (
) to avoid thermal degradation/polymerization.
-
Part 4: Data Summary
Table 1: Stability Factors for 3,4-Dihydro-2H-pyrroles
| Factor | Condition | Result | Recommendation |
| pH | Acidic (< 6.[5]0) | Hydrolysis (Ring Opening) | Maintain pH > 7.5; Use basic alumina. |
| Concentration | High (> 1 M) | Trimerization (Solid formation) | Store dilute (< 0.1 M) in inert solvents. |
| Oxidants | Air / Metals | Aromatization (Pyrrole formation) | Degas solvents; store under Argon/Nitrogen. |
| Temperature | High (> 100°C) | Polymerization / Decomposition | Distill under reduced pressure (vacuum). |
Table 2: Purification Stationary Phase Comparison
| Stationary Phase | Acidity (pH) | Compatibility with 1-Pyrrolines | Notes |
| Standard Silica Gel | ~4 - 5 | Poor (High Decomposition) | Causes hydrolysis and streaking on TLC. |
| Neutral Alumina | ~7.0 | Good | Recommended default for this class. |
| Basic Alumina | ~9 - 10 | Excellent | Best for highly labile imines. |
| TEA-Treated Silica | ~8.0 | Good | Requires pre-treatment with 1-2% Triethylamine. |
References
-
Klausfelder, B., et al. (2022).[6] "Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization." Chemistry – A European Journal.[6]
-
Baker, J. D., Heath, R. R., & Millar, J. G. (1992).[7][8] "An equilibrium and stability study of
-pyrroline." Journal of Chemical Ecology. -
BenchChem Technical Support. (2025). "Purification of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole: Troubleshooting Guide."
-
Organic Chemistry Portal. (2024). "Synthesis of 1-pyrrolines."
-
Sydnes, M. O. (2014). "One-pot synthesis of 2-substituted pyrroles from 3,4-dihydro-2H-pyrroles." Beilstein Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. On the chemistry of 1-pyrroline in solution and in the gas phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An equilibrium and stability study of Δ(1)-pyrroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
optimizing reaction conditions for 1-pyrroline formation
Welcome to the Technical Support Center for 1-Pyrroline Synthesis and Optimization. 1-Pyrroline is a highly volatile, reactive cyclic imine that serves as a critical intermediate in the synthesis of pharmaceuticals, biologically active alkaloids, and key flavor compounds such as 2-acetyl-1-pyrroline (2-AP)[1].
Because 1-pyrroline readily trimerizes at room temperature and exhibits extreme pH-dependent volatility, optimizing its reaction conditions requires strict kinetic and thermodynamic control[2]. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to ensure high-yield, reproducible 1-pyrroline formation.
Visual Workflow: 1-Pyrroline Synthesis & Stabilization
Caption: Workflow for synthesizing and stabilizing 1-pyrroline monomer from pyrrolidine.
Core Protocols & Step-by-Step Methodologies
Protocol A: Silver(I)-Catalyzed Oxidation of Pyrrolidine
Causality & Mechanism: Silver(I) acts as a catalyst for peroxodisulfate, generating higher oxidation state silver species (AgII/AgIII) that abstract electrons from the pyrrolidine nitrogen. This forms an N-centered radical, which subsequently loses another electron and a proton to form the imine[3][4]. Performing this at 0 °C prevents over-oxidation to 1-hydroxy-2-pyrrolidone[5].
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask covered with aluminum foil (to prevent light-induced degradation of silver), dissolve pyrrolidine (75 mmol) in 75 mL of deionized water.
-
Catalyst Addition: Add a catalytic amount of AgNO₃ (0.37 mmol) followed by NaOH pellets (0.15 mol) to maintain alkaline conditions. Note: Alkaline conditions are required to prevent premature volatilization of the product.
-
Oxidation: Cool the mixture in an ice bath (0–5 °C). Dropwise, add a 25% aqueous solution of Na₂S₂O₈ (75 mmol) over 30 minutes to control the exothermic radical generation[3].
-
Reaction: Stir the mixture for 3 hours at ambient temperature.
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (3 × 100 mL) and wash with saturated NaCl solution.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter through a plug of neutral alumina, and evaporate in vacuo to yield a transparent viscous oil (predominantly the trimer).
-
Self-Validation Check: Analyze the crude oil via ¹H-NMR in DMSO-d₆. The presence of multiplets at 1.54–1.79 ppm confirms successful synthesis and subsequent trimerization[2].
Protocol B: De-trimerization for Pure Monomer Generation
Causality & Mechanism: 1-Pyrroline exists in a concentration-dependent equilibrium. The trimer (1,3,5-triazacyclohexane derivative) is thermodynamically stable at room temperature but is unreactive in many downstream cycloadditions[6]. Distillation under high dilution shifts the equilibrium entirely to the monomer[2][7].
Step-by-Step Methodology:
-
Dilution: Dissolve the 1-pyrroline trimer in anhydrous tetrahydrofuran (THF) to create a 0.1 M solution.
-
Apparatus Setup: Connect the flask to a short-path distillation apparatus. Pre-cool the receiving flask to -78 °C using a dry ice/acetone bath.
-
Distillation: Gently reflux the solution. The trimer dissociates in the refluxing THF, and the highly volatile 1-pyrroline monomer co-distills with the solvent[7].
-
Self-Validation Check: Gas chromatography-mass spectrometry (GC-MS) of the distillate should yield a single peak corresponding to the monomer (m/z = 69), as the trimer irreversibly decomposes into the monomer in the gas phase[2].
Mechanistic Pathway
Caption: Silver(I)-catalyzed oxidative dehydrogenation mechanism of pyrrolidine.
Data Presentation: Optimization Parameters
| Parameter | Optimal Condition | Causality / Effect |
| Temperature (Oxidation) | 0–5 °C | Suppresses over-oxidation to pyrrolidone and minimizes exothermic runaway during radical formation[3][5]. |
| pH (Aqueous Storage) | < 6.8 | Protonates the imine to a pyrrolinium ion, reducing its volatility by >1,000-fold and preventing evaporative loss[2][8]. |
| Concentration (Monomer) | < 1,000 ppm | Shifts the thermodynamic equilibrium away from the unreactive trimer toward the active monomer species[2]. |
| Solvent (De-trimerization) | THF (0.1 M) | Facilitates co-distillation of the monomer at low temperatures, trapping it in a -78 °C receiving flask[7]. |
Troubleshooting Guide
Q: Why is my 1-pyrroline yield dropping drastically during aqueous workup? A: 1-Pyrroline volatility is extremely pH-dependent. Its pKa is approximately 6.8. Above this pH, it exists as a neutral imine, and its evaporation rate increases >1,000-fold[2][8]. If you are losing product, ensure the system is tightly sealed, or temporarily adjust the pH to slightly acidic during storage to protonate the imine (forming the non-volatile pyrrolinium ion).
Q: My NMR spectrum shows a complex mixture of aliphatic peaks instead of the expected imine signals. What happened? A: You are observing the trimerization equilibrium. The monomer shows a characteristic imine proton shift (a singlet at ~7.56 ppm in DMSO-d₆), while the trimer shows complex aliphatic multiplets (e.g., 1.54–1.79 ppm)[2][9]. To shift the equilibrium back to the monomer for analysis, dilute the sample significantly (<1,000 ppm) or analyze it in the gas phase[2].
Q: How do I prevent over-oxidation to pyrrolidone during the synthesis? A: Over-oxidation occurs if the oxidant (e.g., persulfate or lead tetra-acetate) is in large excess or if the temperature exceeds 5 °C during the addition phase[5]. Maintain strict stoichiometric ratios (1:1 pyrrolidine to oxidant) and utilize an ice bath until the oxidant is fully consumed.
Frequently Asked Questions (FAQs)
Q: Can I use 1-pyrroline directly for 2-acetyl-1-pyrroline (2-AP) synthesis? A: Yes. 1-Pyrroline is the direct precursor to 2-AP, the principal aroma compound in fragrant rice and baked goods. It can be reacted with methylglyoxal or acylated directly via Maillard-type reaction pathways[10][11].
Q: Are there transition-metal-free alternatives for 1-pyrroline formation? A: Yes. Recent methodologies highlight transition-metal-free cyclizations of terminal alkynes with 2-azaallyls using a simple base and solvent combination. This is highly advantageous for pharmaceutical applications requiring low heavy-metal residuals[12].
References
1.[12] "Synthesis of 1-pyrroline derivatives via cyclization of terminal alkynes with 2-azaallyls", Organic & Biomolecular Chemistry (RSC Publishing). 12 2.[3] "1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)...", ResearchGate. 3 3.[5] "Oxidation of a 1-pyrroline 1-oxide and the corresponding 1-hydroxy-2-pyrrolidone", Journal of the Chemical Society C: Organic (RSC Publishing). 5 4.[10] "The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking", CentAUR. 10 5.[1] "US6723856B1 - Process for the preparation of 2-acetyl-1-pyrroline, the basmati rice flavorant", Google Patents. 1 6.[7] "A Facile Synthesis of N-Acyl-2-pyrrolines Experimental Section", Iowa State University. 7 7.[11] "aroma 2-acetyl-1-pyrroline production", Science.gov. 11 8.[9] "Pyrroline Derivatives Characterization: Technical Support Center", Benchchem. 9 9.[6] "An equilibrium and stability study of Δ(1)-pyrroline", PubMed. 6 10.[2] "On the chemistry of 1-pyrroline in solution and in the gas phase", ResearchGate. 2 11.[8] "On the chemistry of 1-pyrroline in solution and in the gas phase", PubMed. 8 12.[4] "Synthesis and applications of new biomimetic molecular switches", Dialnet. 4
Sources
- 1. US6723856B1 - Process for the preparation of 2-acetyl-1-pyrroline, the basmati rice flavorant - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dialnet.unirioja.es [dialnet.unirioja.es]
- 5. Oxidation of a 1-pyrroline 1-oxide and the corresponding 1-hydroxy-2-pyrrolidone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. An equilibrium and stability study of Δ(1)-pyrroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [dr.lib.iastate.edu]
- 8. On the chemistry of 1-pyrroline in solution and in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. aroma 2-acetyl-1-pyrroline production: Topics by Science.gov [science.gov]
- 12. Synthesis of 1-pyrroline derivatives via cyclization of terminal alkynes with 2-azaallyls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
purification challenges of brominated heterocyclic compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who have hit a wall when isolating brominated heterocycles.
Bromine introduces unique stereoelectronic properties to a scaffold—it significantly increases lipophilicity (logP) and polarizability, but simultaneously creates a highly labile carbon-halogen bond. This lability, combined with the structural complexity of heterocyclic cores, leads to three primary failure modes during purification: spontaneous debromination, intractable co-elution of bromination states, and severe solubility limitations.
This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure your target compounds are isolated with high purity and intact structural fidelity.
Diagnostic Purification Workflow
Diagnostic workflow for selecting the optimal purification strategy for brominated heterocycles.
Module 1: The Debromination Dilemma (Silica Gel Instability)
Q: My brominated heterocycle shows a single spot on TLC, but after normal-phase column chromatography, NMR reveals a mixture of the target and the des-bromo analog. What is happening? A: You are observing surface-mediated debromination. Standard unmodified silica gel is inherently acidic (pH ~4.5-5.5 due to surface silanol groups). When a brominated heterocycle—especially one with electron-donating heteroatoms (e.g., brominated indoles, thiophenes, or alpha-bromo ketones)—interacts with these acidic silanols, it can undergo protonation followed by elimination or nucleophilic displacement of the bromide[1]. Furthermore, trace HBr generated during the initial bromination reaction can auto-catalyze this degradation on the column[1].
Q: How can I prevent this on-column degradation? A: You must neutralize the stationary phase or switch the separation modality. The causality is simple: remove the acidic proton source, and you stabilize the C-Br bond. You can achieve this by switching to Reverse-Phase HPLC (RP-HPLC) which uses neutral, end-capped silica[2], or by deactivating your normal-phase silica.
Protocol: Step-by-Step Amine-Deactivated Normal Phase Chromatography
-
Solvent Preparation: Prepare your non-polar eluent (e.g., Hexanes) containing 1% (v/v) Triethylamine (TEA).
-
Column Packing: Slurry-pack standard silica gel using the TEA-doped solvent. Flush the column with at least 3 column volumes (CV) of the TEA-solvent to ensure all acidic silanol sites are saturated and neutralized.
-
Equilibration: Flush with 2 CV of your starting mobile phase (without TEA) to remove excess free amine, which might otherwise co-elute with your product.
-
Loading: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM) and load it onto the column. Avoid protic solvents like methanol during loading, as they can facilitate proton transfer and debromination[1].
-
Elution: Run the gradient rapidly. Minimizing the residence time on the stationary phase is critical for labile brominated compounds.
Module 2: Co-Elution of Bromination States
Q: My bromination reaction yielded a mixture of unreacted starting material, mono-brominated, and di-brominated heterocycles. They all co-elute on normal-phase TLC (Rf ~0.4). How do I separate them? A: Normal-phase chromatography separates primarily by polar interactions (hydrogen bonding, dipole-dipole). Because bromine is large and highly polarizable, it increases lipophilicity but does not significantly alter the hydrogen-bonding profile of the heterocycle. Thus, mono-, di-, and des-bromo species often have nearly identical Rf values on bare silica[2].
To resolve this, you must separate based on hydrophobicity or shape recognition. RP-HPLC or Supercritical Fluid Chromatography (SFC) are the gold standards here. In RP-HPLC, the addition of each bromine atom significantly increases the molecule's hydrophobicity, leading to distinct, predictable increases in retention time on a C18 column[2][3].
Protocol: Step-by-Step RP-HPLC Method Development for Brominated Mixtures
-
Column Selection: Select a high-resolution C18 core-shell column (e.g., 2.6 µm particle size) to maximize theoretical plates and resolve closely related halogenated analogs[3].
-
Mobile Phase: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Note: Formic acid is preferred over TFA if downstream MS analysis is required, as bromine isotopes (79Br/81Br) are critical for MS identification.
-
Gradient Design: Start with a shallow gradient. A standard scouting run is 5% B to 95% B over 20 minutes[3].
-
Detection: Monitor at 254 nm (aromatic heterocycles) and utilize mass spectrometry (LC-MS) to track the characteristic 1:1 isotopic doublet of the mono-bromo species (M / M+2) and the 1:2:1 triplet of the di-bromo species.
Quantitative Data: Separation Modality Comparison for Brominated Scaffolds
| Separation Technique | Mechanism of Separation | Resolution of Br-Isomers | Risk of Debromination | Ideal Use Case |
| Normal-Phase (Silica) | Polarity / H-bonding | Poor (Co-elution common) | High (Acidic silanols) | Simple, non-labile scaffolds |
| RP-HPLC (C18) | Hydrophobicity | Excellent | Very Low (End-capped) | Mono/Di/Tri-bromo mixtures[2] |
| SFC (UPC2) | Polarity + Density | Excellent | Low (Neutral CO2) | High-throughput, chiral bromides |
| pH-Controlled Crystallization | Solubility / pKa | Moderate to Good | None | Large-scale isomer separation[4] |
Module 3: Solubility Crises in Halogenated Scaffolds
Q: After brominating my heterocyclic core, the product is completely insoluble in hexanes, ethyl acetate, and even DCM. I can't even liquid-load it onto a column. What are my options? A: Bromination often induces "brick dust" properties in planar heterocycles. The heavy bromine atoms increase the molecular weight and can enhance intermolecular pi-pi stacking and halogen bonding in the crystal lattice, drastically reducing solubility. If liquid loading is impossible, you must bypass it using Solid Loading (Dry Loading) .
Protocol: Step-by-Step Solid Loading via Celite
-
Dissolution: Dissolve your crude, highly insoluble brominated mixture in a strong, highly polar volatile solvent (e.g., THF, DMF, or boiling acetone).
-
Adsorbent Addition: Add deactivated Celite (diatomaceous earth) to the solution. Crucial causality: Do NOT use silica gel for dry loading labile bromides, as the extended contact time during solvent evaporation will cause massive debromination. Celite is chemically inert.
-
Evaporation: Evaporate the strong solvent slowly under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.
-
Column Application: Pour the dry powder evenly onto the top of your pre-equilibrated column bed. Top with a protective layer of sand.
-
Elution: Proceed with chromatography. The compound will dynamically dissolve into the mobile phase as it passes through the Celite layer, ensuring a tight, concentrated band without precipitation at the column head.
Pro-Tip: For large-scale separations of structurally similar brominated isomers (e.g., 2-amino-4-bromobenzoic acid vs. 2-amino-5-bromobenzoic acid), exploiting subtle pKa and solubility differences via pH-controlled selective crystallization is highly effective and avoids chromatography entirely[4].
References
Sources
Technical Support Center: Stability & Handling of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole
[1]
Introduction: The Nature of the Beast
You are likely accessing this guide because your isolated product turned into a sticky oil, your LCMS shows a mass shift of +18, or your yield vanished during silica gel chromatography.
5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole is a cyclic imine.[1] In the context of drug development, it is typically a "metastable intermediate" designed for immediate downstream complexity generation (e.g., intramolecular Heck reactions or radical cyclizations to form pyrroloisoquinolines).
Unlike stable amides or fully aromatic pyrroles, this compound exists in a delicate equilibrium. It is prone to two primary failure modes: Hydrolytic Ring Opening and Oxidative Aromatization . This guide provides the protocols necessary to arrest these pathways.
Module 1: Critical Handling Protocols (Triage)
If you have just synthesized the compound, follow these immediate triage steps to prevent degradation.
| Parameter | Specification | The "Why" (Causality) |
| Storage State | -20°C to -80°C | Kinetic suppression of hydrolysis and oligomerization.[1] |
| Atmosphere | Argon/Nitrogen (Strict) | Prevents aerobic oxidation to the aromatic pyrrole. |
| Solvent Choice | Anhydrous DCM or Toluene | Avoids protic solvents (MeOH/EtOH) which can promote nucleophilic addition or solvolysis.[1] |
| Light Exposure | Amber Vials / Foil | The 2-bromo moiety is photosensitive; UV can trigger homolytic C-Br bond cleavage (radical debromination).[1] |
| Acidity | Keep Basic (pH > 8) | Protonation of the imine nitrogen ( |
Module 2: Diagnostics & Degradation Pathways
Understanding how the molecule fails is the key to fixing your experiment.
The Failure Pathways
-
Hydrolysis (The "Water" Problem): The C=N bond is electrophilic.[2] In the presence of trace acid and water, it hydrolyzes to the open-chain amino ketone. The ortho-bromo substituent inductively withdraws electrons, making the C=N carbon more electrophilic and susceptible to water than the phenyl analog.
-
Aromatization (The "Air" Problem): The driving force to become a fully aromatic pyrrole is high. Trace oxidants will dehydrogenate the C3-C4 positions.[1]
Visualizing the Degradation (DOT Diagram)
Caption: Figure 1. Divergent degradation pathways. Path A (Red) is acid-catalyzed hydrolysis.[1] Path B (Yellow) is oxidative aromatization.[1]
Module 3: Troubleshooting Purification
The Issue: You ran a standard silica gel column, and your product decomposed. The Cause: Standard silica gel is slightly acidic (pH 4-5).[1] This protonates the imine nitrogen, catalyzing immediate hydrolysis on the column.
Protocol A: The "Neutralized" Silica Method
Use this if you must use silica.
-
Slurry Preparation: Prepare your silica slurry using your eluent (e.g., Hexane/EtOAc).[1]
-
Passivation: Add 1-2% Triethylamine (Et3N) to the slurry.
-
Equilibration: Flush the column with 3 column volumes (CV) of the Et3N-spiked solvent.[1]
-
Elution: Run your purification using eluent containing 0.5% Et3N .
-
Note: The Et3N neutralizes acidic silanol sites (
), preventing protonation of your imine.[1]
-
Protocol B: The Alumina Method (Recommended)
Use this for higher recovery rates.
-
Stationary Phase: Use Neutral Alumina (Brockmann Grade III) .[1]
-
Do NOT use Acidic Alumina.
-
Basic Alumina is acceptable but may cause varying retention times.
-
-
Solvent System: Dihydropyrroles are often less polar than expected.[1] Start with 100% Hexanes (or Pentane) and slowly ramp to 10-20% EtOAc.[1]
-
Speed: Flash chromatography should be fast (<15 mins). Long residence time on any solid support increases oxidation risk.[1]
Module 4: Analytical FAQ (The "Help Desk")
Q1: LCMS shows a peak at [M+18].[1] Is this an impurity?
-
Answer: It is likely your product hydrolyzing inside the LCMS.
-
Mechanism:[2][3][4][5][6][7] The LCMS mobile phase is usually acidic (0.1% Formic Acid). The imine hydrolyzes to the amino-ketone (M+18) during the run.
-
Verification: Run the sample in a neutral pH buffer (Ammonium Bicarbonate) or check NMR in anhydrous
(neutralized with basic alumina) to confirm the bulk material is intact.
-
Q2: The oil turned brown/black overnight. Can I save it?
-
Answer: The color change indicates oxidation (formation of pyrrole oligomers).
-
Action: Dissolve in minimal DCM, filter through a small pad of Neutral Alumina , and concentrate. If the NMR shows significant aromatic pyrrole (peaks at ~6.2 and 6.8 ppm), the oxidation is irreversible.
-
Q3: Can I store this intermediate for next week's reaction?
-
Answer: Not recommended.[1]
-
Best Practice: If you must store it, convert it to a stable salt. Treat the ether solution with 1.0 eq of anhydrous HCl in dioxane to precipitate the Imine Hydrochloride Salt . The salt is significantly more stable to oxidation and can be stored at -20°C. Free-base it immediately before use.[1]
-
Q4: My "2-bromo" signal is gone in NMR.
References
-
Cyclic Imine Hydrolysis Mechanism
-
Purification on Alumina vs.
-
Oxidation of Dihydropyrroles
-
General Synthesis of 2-Substituted 1-Pyrrolines
Sources
- 1. scispace.com [scispace.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]
- 8. teledyneisco.com [teledyneisco.com]
Section 1: Foundational Troubleshooting - Sample Integrity and Stability
Answering the call for a specialized resource, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the spectroscopic analysis of substituted pyrrolines. As a Senior Application Scientist, this guide is structured to move beyond simple procedural lists, delving into the causal relationships between molecular structure, experimental conditions, and spectral output. Every recommendation is grounded in established scientific principles to ensure reliable and reproducible results.
Before delving into instrument-specific issues, it's crucial to address the most common source of error: the sample itself. Pyrrolines, particularly 1-pyrrolines, can be reactive and prone to degradation, oligomerization, or tautomerization.[1]
Question: My analytical results are inconsistent, and I suspect my substituted pyrroline is degrading. What are the common causes and solutions?
Answer: Pyrroline stability is a significant concern and can be influenced by pH, temperature, light, and atmospheric exposure.[1] 1-Pyrroline, for example, is known to exist in a concentration-dependent equilibrium between its monomeric and trimeric forms in solution.[1]
Core Issues & Preventative Measures:
-
Oligomerization: The imine functionality of 1-pyrrolines makes them susceptible to self-reaction (e.g., trimerization). This is often concentration-dependent.
-
Solution: Analyze samples promptly after preparation and at lower concentrations. If oligomerization is suspected, perform dilution studies and monitor the changes in NMR or MS signals.[1]
-
-
pH Sensitivity: The stability of the pyrroline ring can be pH-dependent. For instance, 1-pyrroline is less stable at a pH above its pKa of 6.8.[1]
-
Solution: Maintain a slightly acidic pH to enhance the stability of the protonated imine form. Use buffered solvents where appropriate.[1]
-
-
Oxidation & Hydrolysis: The double bond and the nitrogen heteroatom can be susceptible to oxidation or hydrolysis, leading to ring-opening or conversion to pyrroles.
-
Solution: Store purified compounds under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or below) and protected from light.[1] Use fresh, high-purity, and degassed solvents for analysis.
-
Initial Troubleshooting Workflow for All Spectroscopic Analyses
This workflow helps diagnose foundational issues before proceeding to instrument-specific troubleshooting.
Caption: General workflow for initial diagnosis of spectral issues.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of pyrrolines, but spectra can often be complex.
Question: Why are the peaks in my ¹H NMR spectrum broad, especially the N-H proton?
Answer: Peak broadening in the NMR spectrum of a substituted pyrroline can stem from several factors. The most common cause for a broad N-H signal is quadrupolar relaxation induced by the ¹⁴N nucleus.[2] Protons on carbons adjacent to the nitrogen may also be broadened to a lesser extent.
Other Potential Causes:
-
Chemical Exchange: The N-H proton can exchange with other labile protons in the solution (e.g., trace water) or undergo intermolecular exchange. This process is often pH and temperature-dependent.[2]
-
Poor Shimming: An inhomogeneous magnetic field will cause all peaks in the spectrum to broaden.
-
High Concentration: Concentrated samples can lead to increased viscosity and intermolecular interactions (like aggregation or oligomerization), causing broadening.[2]
-
Paramagnetic Impurities: Trace paramagnetic metals can cause significant line broadening.
Solutions:
-
D₂O Exchange: To confirm the N-H proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad N-H signal will disappear.[1]
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve issues related to dynamic exchange. Broadened peaks from chemical exchange may sharpen at lower temperatures as the exchange rate slows.[1]
-
Dilute the Sample: If aggregation or high viscosity is suspected, re-run the analysis with a more dilute sample.[2]
-
Re-shim the Spectrometer: If all peaks are broad, the magnetic field homogeneity needs to be improved.
Question: I see more ¹H NMR signals than expected for my proposed structure. What could be the cause?
Answer: The presence of unexpected signals is a frequent challenge with pyrroline derivatives and often points to the existence of multiple, distinct species in the NMR tube.
Common Causes:
-
Tautomerism: Pyrrolines can exhibit tautomerism, such as the imine-enamine equilibrium in 1-pyrrolines. If the exchange between tautomers is slow on the NMR timescale, each form will produce a separate set of signals.[1]
-
Oligomerization: As mentioned, 1-pyrrolines can form trimers or other oligomers, which will have their own distinct NMR signals.[1]
-
Rotamers: For N-substituted pyrrolines with bulky groups, restricted rotation around the N-C bond can lead to rotamers, which are distinct conformations that do not interconvert rapidly, each giving a unique set of signals.[1]
-
Diastereomers: If the synthesis produced a mixture of diastereomers, each will have its own set of NMR signals.
Troubleshooting Workflow for Complex NMR Spectra
Caption: Decision tree for diagnosing the cause of extra NMR signals.
Data & Protocols
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Pyrroline Rings
| Position | Isomer | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Notes |
| C2 | 2-Pyrroline | ~3.8 (CH₂) | ~55-65 | Highly dependent on N-substituent. |
| C3 | 2-Pyrroline | ~2.5 (CH₂) | ~30-40 | |
| C4 | 2-Pyrroline | ~5.8 (CH) | ~125-135 | Olefinic proton. |
| C5 | 2-Pyrroline | ~5.9 (CH) | ~120-130 | Olefinic proton. |
| C2 | 3-Pyrroline | ~3.6 (CH₂) | ~50-60 | |
| C3 | 3-Pyrroline | ~5.7 (CH) | ~125-135 | Olefinic proton. |
| C4 | 3-Pyrroline | ~5.7 (CH) | ~125-135 | Olefinic proton. |
| C5 | 3-Pyrroline | ~3.6 (CH₂) | ~50-60 | |
| C2 | 1-Pyrroline | ~7.5-8.0 (CH) | ~165-175 | Imine proton, can be broad. |
| C3 | 1-Pyrroline | ~2.4-2.8 (CH₂) | ~30-40 | |
| C4 | 1-Pyrroline | ~1.8-2.2 (CH₂) | ~20-30 | |
| C5 | 1-Pyrroline | ~3.7-4.1 (CH₂) | ~55-65 | Adjacent to Nitrogen. |
Note: These are approximate values and can vary significantly based on solvent, concentration, and the electronic effects of substituents. Data synthesized from typical values for cyclic amines and imines.[3][4][5]
Section 3: Mass Spectrometry (MS)
Mass spectrometry is essential for confirming molecular weight and probing fragmentation patterns that support a proposed structure.
Question: I am not seeing the molecular ion peak for my pyrroline derivative, or it is very weak. Why?
Answer: A weak or absent molecular ion (M⁺˙) is a common issue, especially with high-energy ionization techniques like Electron Ionization (EI). The pyrroline ring can be fragile, and the energy from EI can cause extensive fragmentation, consuming the molecular ion.[1]
Solutions:
-
Switch to Soft Ionization: Employ techniques that impart less energy to the molecule.
-
Electrospray Ionization (ESI): Excellent for polar or charged molecules. It typically produces a protonated molecule [M+H]⁺ or other adducts, which are much more stable.[6]
-
Chemical Ionization (CI): A gentler gas-phase ionization method than EI that often yields a strong [M+H]⁺ peak.
-
-
Optimize GC-MS Conditions: If using GC-MS, pyrrolines can degrade in the hot injector port.[1]
-
Action: Try lowering the injector temperature. If degradation persists, Liquid Chromatography-Mass Spectrometry (LC-MS) is a superior alternative as it avoids high-temperature volatilization.[1]
-
Question: The fragmentation pattern of my substituted pyrroline is very complex and difficult to interpret. How are fragmentation pathways influenced by substituents?
Answer: The fragmentation of the pyrroline ring is highly directed by the position and nature of its substituents. The nitrogen atom and any functional groups will dictate the most likely cleavage points.
Key Principles:
-
Nitrogen-Directed Cleavage: The nitrogen atom often directs fragmentation through alpha-cleavage (cleavage of the bond adjacent to the C=N or C-N bond).
-
Substituent-Driven Pathways: The fragmentation pathways are remarkably influenced by the side-chain substituents.[6][7]
-
Aromatic Substituents: For 2-substituted pyrroles (which can be oxidation products of pyrrolines), common fragmentation includes losses of H₂O, aldehydes, and even the pyrrole moiety itself.[6]
-
Non-Aromatic Substituents: Common cleavages include losses of H₂O, alcohols, and small alkyl fragments.[6]
-
-
High-Resolution MS (HRMS): This technique is crucial for proposing plausible fragmentation mechanisms. By providing the exact mass of fragment ions, HRMS allows for the determination of their elemental composition, which is essential for confident structural assignment.[1]
Workflow for Optimizing Mass Spectrometry Analysis
Caption: Logical workflow for selecting and optimizing MS techniques for pyrrolines.
Section 4: Infrared (IR) & UV-Vis Spectroscopy
These techniques provide valuable information about the functional groups and conjugated systems within the molecule.
Question: I'm having trouble identifying the C=N (imine) stretch in my pyrroline's IR spectrum. Where should I look?
Answer: The C=N stretch of an imine can be tricky to assign. It typically appears in the 1690-1640 cm⁻¹ region, but its intensity can be variable (from medium to weak).[8] It falls in the same region as the C=C stretch, which can lead to ambiguity if both are present.
Tips for Identification:
-
Intensity: The C=N bond is less polar than a C=O bond, so its IR absorption is significantly weaker than a ketone or ester stretch.[9]
-
Conjugation: If the C=N bond is conjugated with another double bond or an aromatic ring, its frequency will be lowered (shifted to a lower wavenumber).
-
Comparison: The most reliable method is to compare the spectrum to a known pyrroline or a related saturated pyrrolidine. The peak that is absent in the saturated analog is likely the C=N stretch.
Table 2: Characteristic IR Absorption Frequencies for Substituted Pyrrolines
| Functional Group | Wavenumber (cm⁻¹) | Intensity/Shape | Notes |
| N-H Stretch | 3400-3300 | Medium, Broad | Present in N-unsubstituted pyrrolines. Broadening due to H-bonding.[10] |
| C-H Stretch (sp²) | 3100-3000 | Medium | Olefinic C-H from the C=C bond in 2- or 3-pyrrolines.[8] |
| C-H Stretch (sp³) | 3000-2850 | Strong | Aliphatic C-H from the CH₂ groups in the ring.[11] |
| C=N Stretch (Imine) | 1690-1640 | Medium to Weak | Key peak for 1-pyrrolines. Can be weak. |
| C=C Stretch | 1680-1640 | Medium to Weak | Present in 2- and 3-pyrrolines. Overlaps with C=N region. |
| C-N Stretch | 1250-1020 | Medium | Found in all pyrrolines.[12] |
This table is a guideline; exact positions depend on the molecular structure and substitution.[11]
Question: How do substituents affect the UV-Vis spectrum of a pyrroline?
Answer: The UV-Vis spectrum is governed by electronic transitions within the molecule's chromophores.[13] For pyrrolines, the primary chromophore is either the C=N bond (in 1-pyrrolines) or the C=C bond (in 2- and 3-pyrrolines). The position of maximum absorbance (λmax) is highly sensitive to substituents that are in conjugation with this chromophore.
Key Effects:
-
Conjugation: Extending the conjugated system is the most significant factor. Adding more double bonds or an aromatic ring in conjugation with the pyrroline's double bond will cause a bathochromic shift (shift to a longer, more red wavelength).[14]
-
Electron-Donating Groups (Auxochromes): Groups like -OH, -OR, or -NR₂ attached to the conjugated system will typically cause a bathochromic shift.[15]
-
Electron-Withdrawing Groups: Groups like -NO₂, -CN, or -C=O in conjugation with the chromophore can also lead to bathochromic shifts by lowering the energy of the LUMO.[16]
-
Solvent Effects: The polarity of the solvent can influence the λmax, especially for polar chromophores. It is important to be consistent with the solvent used for analysis.
A simple, unconjugated imine or alkene will typically absorb only in the UV region (<220 nm). However, with sufficient conjugation, the λmax can shift into the visible region, causing the compound to appear colored.[14]
Frequently Asked Questions (FAQs)
Q1: Can I use ¹³C NMR integration to determine the number of carbons? No. Unlike in ¹H NMR, the integration of a standard ¹³C NMR signal is not proportional to the number of carbons.[17][18] This is due to long relaxation times and the Nuclear Overhauser Effect (NOE). Peak heights can give a rough idea (quaternary carbons are often very weak), but they are not reliably quantitative without specialized experimental setups.
Q2: My pyrroline was synthesized as a single isomer, but the NMR looks like a mixture. I've ruled out impurities. What's happening? This is a classic sign of dynamic phenomena like tautomerism or the presence of rotamers, as detailed in the NMR section.[1] Performing a Variable Temperature (VT) NMR experiment is the most direct way to confirm this. If the minor signals coalesce with the major ones at higher temperatures, it confirms a dynamic equilibrium between two or more species.
Q3: How can I distinguish between 2-pyrroline and 3-pyrroline isomers using spectroscopy?
-
¹H NMR: This is the most definitive method. A 3-pyrroline will have two equivalent olefinic protons and two equivalent CH₂ groups, leading to a very simple, symmetric spectrum. A 2-pyrroline is asymmetric and will show four distinct signals for the ring protons (two olefinic, two aliphatic).
-
IR Spectroscopy: While less definitive, the pattern in the "fingerprint region" (below 1500 cm⁻¹) will be different due to the different symmetry of the molecules.
Q4: Is it possible to determine the stereochemistry of substituents using these techniques? Yes, primarily with NMR. The Nuclear Overhauser Effect (NOE) is a powerful tool for this. A 2D NOESY or ROESY experiment detects protons that are close to each other in space (< 5 Å), regardless of whether they are bonded.[19] Observing a cross-peak between two protons confirms their spatial proximity, allowing for the assignment of relative stereochemistry (e.g., cis vs. trans).
References
- Benchchem. (n.d.). Technical Support Center: NMR Analysis of Substituted Pyrroles.
- Benchchem. (n.d.). Pyrroline Derivatives Characterization: Technical Support Center.
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2695-2703. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting NMR Signal Assignment for Complex Pyrroline Derivatives: A Technical Support Guide.
-
Semantic Scholar. (n.d.). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. [Table]. Retrieved from [Link]
- Supporting Information. (n.d.). [NMR Data].
-
Shifting UV-vis absorption spectrum through rational structural modifications of zinc porphyrin photoactive compounds. (2015). RSC Publishing. Retrieved from [Link]
-
Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. Retrieved from [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of 1-substituted and 1,2-disubstituted 3-hydroxy- and 3-alkoxy-pyrroles. RSC Publishing. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
AZoOptics. (2025, May 1). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Effect of substituents on the absorption spectra and pK values of some azo dyes derived from thiobarbituric acid. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]
- 4. 3-Pyrroline(109-96-6) 13C NMR spectrum [chemicalbook.com]
- 5. 3-Hydroxypyrroles and 1H-pyrrol-3(2H)-ones. Part 11. 1H and 13C NMR spectra of 1-substituted and 1,2-disubstituted 3-hydroxy- and 3-alkoxy-pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. azooptics.com [azooptics.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. researchgate.net [researchgate.net]
- 13. azooptics.com [azooptics.com]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
- 15. Shifting UV-vis absorption spectrum through rational structural modifications of zinc porphyrin photoactive compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. ias.ac.in [ias.ac.in]
- 17. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 18. youtube.com [youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole
This is a comprehensive technical support guide for the scale-up synthesis of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole (also known as 2-(2-bromophenyl)-1-pyrroline). This guide is designed for researchers and process chemists, focusing on the most robust and scalable synthetic route: the Nitrile-Grignard Cyclization .
Executive Summary & Molecule Overview
-
Target Molecule: 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole
-
CAS Number: [Not widely listed, analog to 2-phenyl-1-pyrroline]
-
Core Application: Key intermediate for fused heterocycles (e.g., pyrrolo[1,2-a]quinolines), drug scaffolds, and agrochemicals.
-
Critical Challenge: The ortho-bromo substituent poses a steric and electronic challenge. Traditional cross-coupling methods often fail due to the instability of the cyclic imine or the reactivity of the aryl bromide.
-
Recommended Route: Reaction of 2-Bromobenzonitrile with 3-Chloropropylmagnesium Bromide.
-
Why? This route avoids the generation of the unstable 2-bromophenylmagnesium bromide (which risks benzyne formation) and builds the pyrroline ring directly onto the stable aryl nitrile.
-
Core Protocol: The Nitrile-Grignard Cyclization
Reaction Logic
This "one-pot" sequence involves the nucleophilic addition of the Grignard reagent to the nitrile, forming a metallo-imine intermediate. Upon heating, this intermediate undergoes intramolecular nucleophilic substitution (displacing the terminal chloride) to close the pyrroline ring.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Quality Attribute |
| 2-Bromobenzonitrile | 1.0 | Substrate | Must be dry; water <0.05%. |
| 3-Chloropropylmagnesium bromide | 1.2 – 1.3 | Reagent | 0.5–1.0 M in THF/Ether. Titrate before use. |
| THF (Tetrahydrofuran) | Solvent | Medium | Anhydrous; stabilized (BHT free preferred). |
| Toluene/Xylene | Solvent | Co-solvent | High-boiling solvent for cyclization step. |
Step-by-Step Methodology
Step 1: Grignard Addition (Imine Formation)
-
Charge an oven-dried reactor with 2-Bromobenzonitrile (1.0 eq) and anhydrous THF (5–10 vol).
-
Cool the system to 0°C under nitrogen flow.
-
Add 3-Chloropropylmagnesium bromide (1.2 eq) dropwise over 1–2 hours.
-
Control: Maintain internal temperature <10°C to prevent side reactions.
-
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC/HPLC. The nitrile peak should disappear. The intermediate (imine magnesium salt) is not isolated.
-
Step 2: Thermal Cyclization
-
Option A (THF Reflux): Heat the THF solution to reflux (66°C) for 12–18 hours.
-
Note: This may be too slow for the ortho-substituted substrate due to steric hindrance.
-
-
Option B (Solvent Exchange - Recommended): Distill off ~50% of the THF and add an equal volume of dry Toluene or Xylene .
-
Heat the mixture to 100–110°C for 4–6 hours.
Step 3: Workup & Isolation
-
Cool reaction to 0°C.
-
Quench: Slowly add a cold, saturated NH₄Cl solution .
-
Warning: Do NOT use strong acid (HCl) initially, as this will hydrolyze the resulting imine to the open-chain amino ketone.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate or DCM (3x).
-
Wash: Wash combined organics with Brine. Dry over Na₂SO₄.
-
Concentration: Remove solvent under reduced pressure (<40°C).
Step 4: Purification
-
Distillation: The product is likely a high-boiling oil or low-melting solid. Kugelrohr or vacuum distillation is preferred.
-
Chromatography: If necessary, use Neutral Alumina (Grade III).
-
Avoid: Silica gel is acidic and can degrade the imine. If Silica must be used, pretreat it with 1% Triethylamine.
-
Troubleshooting Guide (Q&A)
Category: Reaction Initiation & Completion
Q1: The nitrile is consumed, but I see a major spot corresponding to the open-chain ketone. What happened?
-
Diagnosis: Premature hydrolysis. The cyclic imine (pyrroline) is sensitive to water. If the cyclization step (Step 2) was incomplete before the quench, the uncyclized imine hydrolyzes to the ketone (4-chloro-1-(2-bromophenyl)butan-1-one) upon contact with aqueous NH₄Cl.
-
Solution: Ensure the cyclization is complete before quenching. Use the high-temperature (Toluene) method.[4] Verify cyclization by taking an aliquot, quenching it, and checking for the ketone vs. pyrroline ratio by NMR.
Q2: The reaction stalls after Grignard addition. Yield is low.
-
Diagnosis: Moisture in the system or degraded Grignard reagent. The ortho-bromo group provides steric bulk, slowing the addition.
-
Solution:
-
Titrate the Grignard reagent immediately before use.
-
Increase the Grignard equivalents to 1.5 eq.
-
Allow longer stirring at RT (up to 12h) before heating.
-
Category: Product Stability & Purity
Q3: The product turns dark/tarry upon storage.
-
Diagnosis: Polymerization or Oxidation. Cyclic imines are prone to oxidation and self-polymerization, especially with electron-rich aryl rings.
-
Solution:
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Stabilizer: Trace amounts of triethylamine can stabilize the imine against acid-catalyzed polymerization.
-
Q4: I cannot separate the product from the biphenyl byproduct.
-
Diagnosis: Homocoupling. If you used the alternative route (making 2-bromophenyl Grignard), it likely coupled with itself. In the Nitrile-Grignard route, biphenyls are rare unless the Grignard contained phenyl impurities.
-
Solution: Use the Nitrile-Grignard route described above. If purification is needed, the pyrroline is basic. Extract the product into cold 1M HCl (briefly!), wash the organic layer (removes non-basic impurities), then immediately basify the aqueous layer and re-extract.
Visualizations
Figure 1: Reaction Workflow & Mechanism
Caption: The "Nitrile-Grignard" pathway minimizes side reactions by building the ring onto the stable nitrile precursor.
Frequently Asked Questions (FAQs)
Q: Can I use the "Craig Method" (2-Pyrrolidinone + Grignard) instead? A: While possible, it is not recommended for the ortho-bromo analog.
-
Risk: Generating 2-bromophenylmagnesium bromide requires reacting 1,2-dibromobenzene (difficult) or performing a halogen-lithium exchange on 1-bromo-2-iodobenzene. These intermediates are unstable and can eliminate to form benzyne , leading to complex mixtures. The Nitrile route uses stable, commercially available starting materials.
Q: Is the bromine atom stable during the reaction? A: Yes. The magnesium reagent (3-chloropropyl-MgBr) is alkyl, not aryl. It will not perform a Magnesium-Halogen exchange with the aryl bromide at 0°C–RT rapidly enough to compete with the nitrile addition.
Q: How do I confirm the structure? A:
-
1H NMR: Look for the methylene protons of the pyrroline ring. The C3 protons (adjacent to the imine) typically appear around
2.9–3.0 ppm (triplet). The C2 protons (adjacent to N) appear around 4.0–4.1 ppm. -
IR: A strong absorption band at 1610–1630 cm⁻¹ (C=N stretch) confirms the cyclic imine.
References
-
General Synthesis of 2-Substituted Pyrrolines
- Title: A General Synthesis of 2-Substituted -Pyrrolines.
- Source:The Journal of Organic Chemistry, 1978, 43(13), 2711–2712.
-
URL:[Link]
-
Grignard-Nitrile Cyclization Mechanism
- Title: Synthesis of 2-substituted 1-pyrrolines from nitriles and 3-chloropropylmagnesium bromide.
- Source:Tetrahedron Letters, 1979, 20(15), 1333-1336.
-
URL:[Link]
-
Scale-Up Considerations for Pyrrolines
- Title: Practical Synthesis of 2-Aryl-1-pyrrolines.
- Source:Organic Process Research & Development, 2005, 9(1), 100–104.
-
URL:[Link]
Sources
Technical Support Center: Minimizing Impurities in 5-Aryl-3,4-dihydro-2H-pyrrole Synthesis
Welcome to the Technical Support Center for the synthesis and purification of 5-aryl-3,4-dihydro-2H-pyrroles (commonly known as 5-aryl-1-pyrrolines). These compounds are privileged pharmacophores and critical intermediates in the development of biologically active pyrrolidines, alkaloids, and monoamine oxidase (MAO) inhibitors1[1].
Despite their utility, the synthesis of 1-pyrrolines—typically achieved via the intramolecular cyclization of γ-amino ketones or the reductive cyclization of γ-nitro ketones—is frequently complicated by chemoselectivity issues and product instability2[2]. This guide provides drug development professionals with causality-driven troubleshooting strategies, self-validating protocols, and quantitative data to isolate high-purity target compounds.
Mechanistic Divergence & Impurity Formation
Understanding the thermodynamic and kinetic pathways of your reaction is the first step in impurity mitigation. The diagram below illustrates how the desired intramolecular cyclization competes with over-reduction, oxidation, and intermolecular side reactions.
Mechanistic divergence in 1-pyrroline synthesis leading to common impurities.
Troubleshooting Guide & FAQs
Q1: How do I prevent over-reduction to pyrrolidines during nitro reductive cyclization? The Causality: When synthesizing 1-pyrrolines from γ-nitro ketones, the reduction must stop at the amine stage to allow for spontaneous cyclization into the imine. However, the resulting imine bond (C=N) in the 3,4-dihydro-2H-pyrrole ring is highly electrophilic. If the reduction potential of the system is too high (e.g., using H₂/Pd-C or excessive equivalents of Zn/HOAc), the imine will prematurely accept hydride/electrons, yielding a fully saturated pyrrolidine 3[3]. The Solution: Utilize strictly controlled equivalents of a mild reductant. Zinc dust (3.0–4.0 eq.) in acetic acid at 0 °C is highly effective 2[2]. The reaction must be monitored continuously and quenched the moment the nitro precursor is consumed.
Q2: Why am I seeing aromatized pyrrole impurities, and how can I suppress them? The Causality: 1-Pyrrolines are non-aromatic and are thermodynamically driven to aromatize into 1H-pyrroles. This auto-oxidation process is accelerated by atmospheric oxygen, exposure to UV light, and the presence of trace transition metals or acidic environments 4[4]. The Solution: Degas all extraction solvents by sparging with Argon or Nitrogen. Store the isolated product neat (without solvent) at -20 °C under an inert atmosphere. Minimize the compound's residence time on silica gel during chromatography.
Q3: How do I minimize self-condensation or dimerization of the 1-pyrroline product? The Causality: The 3,4-dihydro-2H-pyrrole ring is susceptible to imine-enamine tautomerization. The resulting enamine is a potent nucleophile that can attack the electrophilic imine carbon of an adjacent molecule, forming dimers or trimers. This tautomerization is heavily catalyzed by trace acids left over from the reaction or workup. The Solution: Maintain a strictly neutral or slightly basic environment. During the aqueous workup, wash the organic extracts with saturated aqueous NaHCO₃ until the aqueous layer registers a pH ≥ 8 3[3].
Q4: What is the optimal purification strategy if my product degrades on silica gel? The Causality: Standard silica gel contains acidic silanol groups. These acidic sites catalyze both the hydrolysis of the imine (reverting the product to the open-chain γ-amino ketone) and its aromatization into a pyrrole 5[5]. The Solution: Use a deactivated stationary phase. Pre-treat standard silica gel with a solvent system containing 1% (v/v) triethylamine (TEA) to neutralize the acidic sites, or switch entirely to neutral alumina 5[5].
Quantitative Impurity Profiling
To rapidly identify and quantify the success of your synthesis, rely on the distinct analytical signatures of the target compound versus its common impurities.
| Impurity Class | Structural Feature | Primary Cause | Analytical Signature (¹H NMR / LC-MS) | Mitigation Strategy |
| Pyrrolidine | Fully saturated ring | Over-reduction (excess reductant) | Appearance of benzylic C5 proton (~4.0-4.5 ppm); +2 Da on LC-MS | Limit reductant equivalents; strict temperature control (0 °C) |
| 1H-Pyrrole | Aromatic ring | Auto-oxidation (O₂, light, acid) | Aromatic pyrrole CH signals (~6.2, 6.8 ppm); -2 Da on LC-MS | Degas solvents; store under Argon at -20 °C |
| Dimer/Trimer | Bis-pyrrolidine linkage | Imine-enamine tautomerization | Complex aliphatic multiplets; 2M+1 mass on LC-MS | Maintain slightly basic pH (≥ 8) during workup |
| γ-Amino Ketone | Open chain | Incomplete cyclization / Hydrolysis | Ketone carbonyl (~200 ppm in ¹³C); primary amine protons | Mild acid-catalyzed dehydration; avoid acidic silica |
Self-Validating Experimental Protocol
The following protocol details the reductive cyclization of a γ-nitro ketone to a 5-aryl-3,4-dihydro-2H-pyrrole. It is designed as a self-validating system , meaning you cannot proceed to the next step without confirming the success of the current one via specific analytical checkpoints.
Step 1: Controlled Reductive Cyclization
-
Preparation: Dissolve the γ-nitro ketone precursor (1.0 eq.) in absolute ethanol (0.2 M) in a flame-dried, round-bottom flask. Purge the system with Argon for 15 minutes.
-
Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath.
-
Reduction: Add activated Zinc dust (3.5 eq.) in a single portion. Begin dropwise addition of glacial acetic acid (10.0 eq.) over 15 minutes. Causality: Dropwise addition prevents a sudden exotherm, which would otherwise drive the over-reduction to the pyrrolidine.
-
Validation Checkpoint 1 (TLC): After 1 hour at 0 °C, remove a 50 µL aliquot. Quench it in 0.5 mL of saturated NaHCO₃ and extract with 0.5 mL Ethyl Acetate. Run a TLC (Hexane/EtOAc 7:3, 1% TEA). Do not proceed until the UV-active γ-nitro ketone starting material is completely consumed.
Step 2: Basic Quench and Extraction
-
Filtration: Filter the cold reaction mixture through a pad of Celite to remove the zinc salts. Wash the pad with cold Ethyl Acetate.
-
Concentration: Concentrate the filtrate under reduced pressure. Critical: Keep the water bath temperature below 30 °C to prevent thermal degradation of the imine.
-
Neutralization: Dilute the concentrated residue with Ethyl Acetate and transfer to a separatory funnel. Wash with saturated aqueous NaHCO₃.
-
Validation Checkpoint 2 (pH): Test the aqueous layer with pH paper. Do not proceed to extraction until the pH is strictly ≥ 8. If it is acidic, the product will dimerize 3[3]. Add 1M NaOH dropwise if necessary.
-
Extraction: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Step 3: Deactivated Chromatography
-
Column Preparation: Slurry standard silica gel (230-400 mesh) in a solvent mixture of Hexane/Ethyl Acetate (8:2) containing 1% (v/v) Triethylamine. Pack the column. Causality: The TEA neutralizes acidic silanol sites, preventing on-column hydrolysis and aromatization5[5].
-
Elution: Load the crude product and elute using the same TEA-doped solvent system.
-
Validation Checkpoint 3 (Purity): Pool the product-containing fractions and analyze via ¹H NMR. Confirm the absence of the benzylic C5 proton (~4.0-4.5 ppm) to validate that over-reduction was successfully avoided.
References
-
Synthesis of 5-alkyl-5-aryl-1-pyrroline N-oxides from 1-aryl-substituted nitroalkanes and acrolein via Michael addition and nitro reductive cyclization. HKUST Research Portal.2
-
Reactions of Cyclopropyl Aryl Ketones with Sulfonamides Mediated by Zr(OTf)4: Cascade Preparation of 5-Aryl-3,4-dihydro-2H-pyrrole. Thieme-connect.6
-
An In-depth Technical Guide to 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole. Benchchem. 1
-
CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. Google Patents. 3
-
Technical Support Center: Purification of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole. Benchchem. 5
-
Pyrroles and Indolizidines from Deprotonated α-(Alkylideneamino)nitriles. ResearchGate. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 3. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Validation & Comparative
antiproliferative activity of 3,5-diaryl-3,4-dihydro-2H-pyrrole derivatives
Comparative Guide: Antiproliferative Activity of 3,5-Diaryl-3,4-dihydro-2H-pyrrole Derivatives in Oncology Drug Discovery
Executive Summary
Targeting altered tumor metabolism has become a cornerstone of modern oncological drug development. Specifically, the L-proline metabolic cycle serves as a critical alternate energy source for cancer cell survival, proliferation, and metastasis[1][2]. As a Senior Application Scientist, I have evaluated numerous heterocyclic scaffolds, and the 3,5-diaryl-3,4-dihydro-2H-pyrrole derivatives (specifically 2-carbonitriles and 2-carboxylic acids) have emerged as highly promising antiproliferative agents[1].
This guide provides an objective, data-driven comparison of these pyrroline derivatives against standard chemotherapeutics and alternative pyrrole classes. By dissecting the structure-activity relationships (SAR) and detailing self-validating experimental workflows, this document equips drug development professionals with the mechanistic insights needed to integrate these compounds into high-throughput oncology screening pipelines.
Mechanistic Grounding: Why Target Proline Metabolism?
The fundamental advantage of 3,5-diaryl-3,4-dihydro-2H-pyrrole derivatives lies in their structural mimicry. 3,4-dihydro-2H-pyrrole-2-carboxylic acid is a natural, obligate intermediate in both the biosynthesis and degradation of L-proline[1][3].
By introducing synthetic derivatives with specific aryl substitutions (e.g., 4-chlorophenyl groups), these compounds act as competitive inhibitors against key metabolic enzymes such as Pyrroline-5-Carboxylate Reductase 1 (PYCR1)[4][5]. Inhibiting this metabolic bottleneck deprives the cancer cell of a crucial energy substrate, leading to metabolic starvation and subsequent apoptosis[5].
Mechanism of action: Pyrrole derivatives competitively inhibit PYCR1 in proline metabolism.
Comparative Performance & Structure-Activity Relationship (SAR)
To objectively evaluate the efficacy of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles, they must be benchmarked against both standard clinical controls (Cisplatin) and other highly active pyrrole classes (e.g., Pyrrolo[2,3-d]pyrimidines)[1][6].
Key SAR Insights:
-
The C2 Nitrile Group: The presence of the nitrile group at position 2 is strictly essential for biological activity; its removal or premature hydrolysis abolishes target affinity[1].
-
Halogen Substitution: The introduction of an electron-withdrawing chlorine atom at the para-position of the C3 aryl group significantly enhances cytotoxicity compared to unsubstituted or methyl-substituted variants[4][7].
-
Stereochemistry: The cis-isomers consistently exhibit higher antiproliferative potency than their trans counterparts, likely due to a more thermodynamically favorable alignment within the enzyme's binding pocket[1][4].
Quantitative Comparison Table
Data summarized from recent in vitro screenings across multiple human cancer cell lines[1][6].
| Compound Class | Specific Derivative | Target Cell Line | IC50 / GI50 (µM) | Selectivity & Mechanism |
| 3,5-Diaryl-3,4-dihydro-2H-pyrrole | cis-isomer (4-chloro substituted) | PC3 (Prostate) | Superior to Control | High selectivity index; PYCR1 / Proline metabolism inhibition. |
| Pyrrolo[2,3-d]pyrimidine | Urea moiety derivative (1a) | A549 (Lung) | 0.35 | Moderate selectivity; RTK (FGFR4/VEGFR-2) inhibition. |
| Pyrrolonaphthoxazepine | Compound 7 | HL-60 (Leukemia) | 0.2945 | Broad cytotoxicity; Direct DNA/cellular disruption. |
| Standard Chemotherapy | Cisplatin (Positive Control) | PC3 (Prostate) | Baseline Reference | Low selectivity index; Non-specific DNA cross-linking. |
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols have been engineered to include intrinsic validation checkpoints.
Self-validating experimental workflow for synthesizing and screening antiproliferative agents.
Protocol A: Diastereoselective Synthesis of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles
This protocol utilizes a phase-transfer catalysis approach to protect the sensitive nitrile pharmacophore[1].
-
Michael Addition: React [(diphenylmethylene)amino]acetonitrile with the target enone.
-
Causality Check: Execute this step under solid-liquid phase-transfer catalysis using Calcium Oxide (CaO) as the base rather than aqueous NaOH. CaO provides a sufficiently basic environment to drive the addition while preventing the premature hydrolytic degradation of the essential nitrile group[1].
-
-
Deprotection & Cyclization: Treat the resulting 2-amino-5-oxonitrile intermediate with a solution of HCl/dioxane in dry methanol[1].
-
Causality Check: The highly acidic environment serves a dual purpose: it selectively cleaves the diphenylmethylene protecting group and immediately drives the in situ intramolecular ring closure, yielding the dihydropyrrole core[1].
-
-
Diastereomeric Isolation: Purify the crude product via silica gel column chromatography to isolate the cis and trans isomers[1].
-
Validation: Because the cis-isomer exhibits superior biological activity, failing to separate the diastereomers will result in artificially diluted IC50 values during in vitro screening[4].
-
Protocol B: In Vitro Antiproliferative Assay (MTT)
The MTT assay is specifically chosen here because it measures mitochondrial dehydrogenase activity, which is directly downstream of the proline metabolic cycle targeted by these compounds[5][6].
-
Cell Seeding: Plate target cancer cells (e.g., PC3) in a 96-well plate at a strict density of
cells per well. Incubate for 24 hours[7].-
Causality Check: Seeding at exactly
cells ensures the population remains in the exponential (logarithmic) growth phase throughout the subsequent 48-hour treatment. Over-seeding leads to contact inhibition, which artificially lowers metabolic rates and confounds the drug's true antiproliferative effect[6].
-
-
Compound Treatment: Administer the isolated cis-3,5-diaryl-3,4-dihydro-2H-pyrrole derivatives across a logarithmic concentration gradient. Include Cisplatin as a positive control and a DMSO vehicle as a negative control. Incubate for 48 hours[1][7].
-
Metabolic Quantification: Add the MTT tetrazolium salt. Viable cells will reduce the MTT into insoluble purple formazan crystals[6].
-
Data Analysis: Solubilize the crystals and measure absorbance at 570 nm. Calculate the IC50 and the Selectivity Index (SI) by comparing toxicity in cancer lines versus healthy somatic cell lines[1][6].
References
-
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules 2025, 30(7), 1602. MDPI / PubMed. Available at:[Link]
Sources
- 1. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2 H-pyrrole-2-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparative Analysis of 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole: Steric Modulation and Synthetic Utility
Executive Summary
This guide provides a technical comparison of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole (Compound 1a) against its unsubstituted and para-substituted analogs. While 5-aryl-pyrrolines are standard electrophilic intermediates for synthesizing pyrrolidines, the 2-bromo (ortho-bromo) substituent in Compound 1a introduces a unique "Ortho-Effect."
This effect is dual-natured:
-
Steric Shielding: It increases kinetic stability against hydrolysis but challenges standard asymmetric reduction protocols.
-
Latent Reactivity: It serves as a handle for intramolecular palladium-catalyzed cyclizations, enabling access to fused tricyclic alkaloids (e.g., pyrrolo[2,1-a]isoquinolines) that are inaccessible via the phenyl or 4-bromophenyl analogs.
Part 1: Comparative Performance Matrix
The following table contrasts the physicochemical and reactive profiles of the ortho-bromo variant against the standard phenyl and para-bromo analogs.
| Feature | 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole (Ortho) | 5-phenyl-3,4-dihydro-2H-pyrrole (Unsubstituted) | 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole (Para) |
| Electronic Character | Electron-withdrawing (Inductive), Sterically congested | Neutral | Electron-withdrawing (Inductive), Sterically open |
| Imine Stability | High (Steric protection of C=N bond prevents rapid hydrolysis) | Moderate (Susceptible to hydrolysis in acidic aqueous media) | Moderate to High |
| Reducibility (NaBH₄) | Slower kinetics due to steric block at Re/Si face | Fast kinetics | Fast kinetics |
| Asymmetric Transfer Hydrogenation (ATH) | Challenging (Requires specialized catalysts to overcome ortho-clash) | Benchmark substrate (High ee% easily achievable) | High ee% achievable |
| Pd-Catalyzed Coupling | Intramolecular Cyclization (Forms fused tricycles) | Intermolecular coupling only | Intermolecular coupling only |
| Primary Utility | Precursor for fused heterocycles (Isoquinolines) | Precursor for simple chiral pyrrolidines | Precursor for linear biaryl scaffolds |
Part 2: The "Ortho-Effect" in Deep Dive
Divergent Reactivity: The Intramolecular Heck Advantage
The defining feature of the 2-bromophenyl analog is its ability to undergo intramolecular palladium-catalyzed coupling. Unlike the 4-bromophenyl analog, which can only react with external partners (intermolecular), the 2-bromo position is geometrically aligned to insert into the adjacent pyrroline double bond (or an enamine tautomer).
-
Mechanism: The Pd(0) oxidatively adds to the C-Br bond. The resulting Pd(II) species undergoes intramolecular carbopalladation across the enamine double bond, followed by
-hydride elimination (or isomerization) to form pyrrolo[2,1-a]isoquinoline structures.
Steric Hindrance in Asymmetric Synthesis
In Asymmetric Transfer Hydrogenation (ATH), the ortho-bromo substituent creates significant steric clash with the catalyst's chiral ligand (e.g., TsDPEN-Ru complexes).
-
Consequence: Standard catalysts optimized for the phenyl analog often yield lower enantiomeric excess (ee) for the ortho-bromo analog.
-
Solution: Protocols must utilize less sterically demanding ligands or higher catalyst loadings to achieve >90% ee.
Part 3: Visualizing the Pathways
The following diagram illustrates the divergent synthetic pathways. Note how the ortho-bromo substituent opens a gateway to tricyclic complexity that is structurally impossible for the para-analog.
Figure 1: Divergent reaction pathways. The red path highlights the unique intramolecular cyclization enabled solely by the ortho-bromo substituent.
Part 4: Validated Experimental Protocols
Protocol A: Synthesis of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole
Rationale: This method utilizes the "Craig method" (Grignard addition to lactams), which is superior to the amino-ketone cyclization method for preventing over-reaction.
Materials:
-
2-Pyrrolidone (1.0 equiv)
-
2-Bromophenylmagnesium bromide (1.1 equiv, in THF)
-
Anhydrous THF
-
3M HCl (aq)
Workflow:
-
Activation: Cool a solution of 2-pyrrolidone in anhydrous THF to 0°C under Argon.
-
Addition: Dropwise add the Grignard reagent (2-bromophenylmagnesium bromide) over 30 minutes. The internal temperature must not exceed 5°C to prevent ring-opening polymerization.
-
Equilibration: Stir at room temperature for 4 hours. A precipitate (the magnesium alkoxide intermediate) will form.
-
Hydrolysis/Dehydration: Quench the reaction with 3M HCl. Stir vigorously for 1 hour. This step hydrolyzes the intermediate and effects the dehydration to form the cyclic imine.
-
Workup: Basify with NaOH to pH 10. Extract with Dichloromethane (DCM).
-
Purification: Distillation is preferred over chromatography, as silica gel can cause partial hydrolysis of the imine.
Protocol B: Intramolecular Heck Cyclization
Rationale: This protocol transforms the pyrroline into a tricyclic scaffold. Note that the imine bond often tautomerizes to the enamine in situ to facilitate carbopalladation.
Materials:
-
5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
PPh₃ (10 mol%) or BINAP (for asymmetric variants)
-
K₂CO₃ (2.0 equiv)
-
DMF (degassed)
Workflow:
-
Preparation: In a glovebox or under strict Schlenk conditions, combine the pyrroline, Pd catalyst, ligand, and base in dry DMF.
-
Thermal Activation: Heat the mixture to 100°C.
-
Monitoring: Monitor via TLC. The starting material (imine) will disappear, and a highly fluorescent spot (isoquinoline derivative) often appears.
-
Mechanistic Insight: The Pd inserts into the C-Br bond. The alkene of the pyrroline (via enamine tautomer) coordinates to the Pd. Migratory insertion closes the ring.
-
Isolation: Filter through Celite to remove Pd black. Dilute with water and extract with EtOAc.
Part 5: Mechanism of Action (Heck Cycle)
The following diagram details the catalytic cycle specifically for the ortho-bromo substrate, highlighting the ring-closing step.
Figure 2: The catalytic cycle for the intramolecular Heck reaction. The proximity of the alkene to the oxidative addition complex is the critical driver for this transformation.
References
-
Intramolecular Heck Reaction: Mechanisms and Applications Source: Organic Reactions (via Wiley/ResearchGate) Context: Authoritative review on the mechanism of intramolecular Heck reactions, specifically the coupling of aryl halides with internal alkenes to form fused heterocycles. URL:[Link]
-
Asymmetric Transfer Hydrogenation of Cyclic Imines Source: MDPI / Molecules Context: Discusses the use of Ru-catalysts for the asymmetric reduction of cyclic imines and the impact of steric substituents on enantioselectivity. URL:[Link]
-
Synthesis of Pyrrolo[2,1-a]isoquinolines via Heck Cyclization Source: Chimica Italiana (Review) Context: Details the specific strategy of using intramolecular Mizoroki-Heck reactions to synthesize pyrrolo-isoquinoline alkaloids from 2-haloaryl pyrrole derivatives. URL:[Link]
Structure-Activity Relationship (SAR) of 5-Substituted-3,4-Dihydro-2H-Pyrroles: A Comparative Guide
Executive Summary
The 5-substituted-3,4-dihydro-2H-pyrrole scaffold (often referred to as the
This guide analyzes the critical Structure-Activity Relationships (SAR) of this scaffold, focusing on two primary therapeutic axes: Antitubercular and Anticancer activities. By comparing synthetic accessibility, substitution patterns, and biological outcomes, we provide a roadmap for optimizing this core for drug discovery.
Part 1: Chemical Scaffolding & Synthetic Accessibility
The biological efficacy of this scaffold is heavily dependent on the precision of its synthesis. The 3,4-dihydro-2H-pyrrole core is sensitive to oxidation (aromatization to pyrroles) and hydrolysis (ring opening).
Comparative Synthetic Routes
| Method | Key Reagents | Scope | Pros/Cons |
| Nitro Ketone Hydrogenation | 5-alkyl, 5-aryl, 3,5-disubstituted | Best for Diversity. High yields (70-99%). Green chemistry (water byproduct). Avoids aromatization. | |
| Michael Addition/Cyclization | Enones, Glycine equivalents, Base | 3,5-diaryl-2-carboxylic acids | Best for Functionalization. Allows introduction of -COOH at C2. Good for stereocontrol. |
| Paal-Knorr (Modified) | 1,4-diketones, NH | 2,5-disubstituted | Limited. Often leads to fully aromatic pyrroles (over-oxidation). |
Recommended Protocol: Hydrogenative Cyclization
Ref: Klausfelder et al. (2022)
This protocol is superior for generating the dihydro-core without over-oxidation.
Step-by-Step Workflow:
-
Precursor Assembly: React a ketone, aldehyde, and nitroalkane via Michael addition to form the
-nitro ketone. -
Catalyst Preparation: Use a Ni/SiO
catalyst (earth-abundant metal). -
Cyclization:
-
Solvent: Acetonitrile (MeCN).
-
Conditions: 100-120 °C, 20 bar H
. -
Time: 5–20 hours.
-
-
Purification: Filter catalyst; remove solvent. Recrystallize if necessary (often high purity crude).
Caption: One-pot hydrogenative cyclization workflow for accessing the 3,4-dihydro-2H-pyrrole core.
Part 2: Comparative SAR Analysis
Case Study 1: Antitubercular Activity
The 5-aryl-3,4-dihydro-2H-pyrrole motif has emerged as a potent antitubercular agent. The lipophilicity of the 5-aryl group is crucial for penetrating the mycolic acid-rich cell wall of Mycobacterium tuberculosis.
Key SAR Findings:
-
5-Position: Bulkier aromatic groups (e.g., biphenyl, naphthyl) or halogenated phenyls (4-Cl, 4-Br) significantly improve MIC values compared to small alkyl groups.
-
Electronic Effect: Electron-withdrawing groups (EWG) like -Cl or -F on the 5-phenyl ring enhance metabolic stability and potency.
-
Fused Systems: Fusing the pyrrole to a coumarin or pyrazole moiety (at C3/C4) often results in synergistic activity, lowering MIC to the low
g/mL range.
Comparative Data (Representative):
| Compound Class | 5-Substituent | 3/4-Substituent | MIC ( | Activity Status |
| Simple Dihydro-pyrrole | Phenyl | H | > 50 | Weak |
| Halogenated Derivative | 4-Chlorophenyl | H | 12.5 - 25 | Moderate |
| Coumarin-Hybrid | Phenyl | Coumarin-3-yl | 1.6 | Potent |
| Standard Drug | - | - | 3.125 (Pyrazinamide) | Benchmark |
Case Study 2: Anticancer & Cytotoxicity
In oncology, the 3,5-diaryl-3,4-dihydro-2H-pyrrole system mimics the pharmacophore of tubulin inhibitors (like combretastatin) and kinase inhibitors.
Key SAR Findings:
-
3,5-Diaryl Substitution: Essential for high cytotoxicity. A single 5-aryl group is often insufficient. The spatial arrangement of two aryl rings on the rigid pyrroline core allows for effective intercalation or hydrophobic pocket binding.
-
2-Carboxylic Acid/Nitrile: Introduction of a -COOH or -CN group at C2 (via the Michael addition route) can modulate solubility but may reduce cellular permeability compared to the neutral core.
-
Mechanism: These compounds often act via Kinase Inhibition (e.g., VEGFR) or Tubulin Polymerization Inhibition .
Cytotoxicity Profile (IC
| Cell Line | Compound Type | IC | Comparison |
| MCF-7 (Breast) | 3,5-Diaryl-dihydro-pyrrole | 3.0 - 5.0 | Comparable to Doxorubicin (7.3 |
| HCT-116 (Colon) | 5-(4-Cl-phenyl) derivative | 0.8 - 1.5 | Highly Potent |
| HCT-116 | Simple 5-Alkyl derivative | > 100 | Inactive |
Part 3: Mechanistic Insights & Signaling Pathways
The 5-substituted-3,4-dihydro-2H-pyrrole core acts as a "molecular hook." The imine nitrogen (
Proposed Mechanism: Dual-Targeting
-
Kinase Domain Binding: The planar 5-aryl moiety fits into the ATP-binding pocket of tyrosine kinases (e.g., VEGFR), preventing phosphorylation and downstream signaling.
-
DNA/Tubulin Interaction: In 3,5-diaryl systems, the molecule acts as a rigid spacer, interfering with microtubule dynamics or intercalating into DNA minor grooves.
Caption: Dual-mechanism hypothesis for 5-substituted-3,4-dihydro-2H-pyrroles in cancer therapy.
Part 4: Experimental Protocols
Protocol A: Determination of MIC (Antitubercular)
Standard: Microplate Alamar Blue Assay (MABA)[2]
-
Inoculum Prep: Culture M. tuberculosis H37Rv to mid-log phase. Adjust to McFarland standard 1.0.
-
Plate Setup: Use 96-well plates. Add 100
L of Middlebrook 7H9 broth. -
Serial Dilution: Add test compound (dissolved in DMSO) to row 1. Perform 2-fold serial dilutions down the plate. Final concentration range: 100
g/mL to 0.2 g/mL. -
Incubation: Add bacterial suspension. Incubate at 37°C for 7 days.
-
Readout: Add Alamar Blue reagent and Tween 80. Incubate 24h.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Active metabolism).
-
-
Calculation: MIC is the lowest concentration preventing the Blue-to-Pink color change.
Protocol B: MTT Cytotoxicity Assay
-
Seeding: Seed cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add 5-substituted-3,4-dihydro-2H-pyrrole derivatives at varying concentrations (0.1 - 100
M). Include DMSO vehicle control. -
Incubation: 48 or 72 hours at 37°C, 5% CO
. -
MTT Addition: Add MTT reagent (5 mg/mL). Incubate 4h until purple formazan crystals form.
-
Solubilization: Dissolve crystals in DMSO (150
L). -
Measurement: Read Absorbance at 570 nm. Calculate % Viability vs Control.
References
-
Klausfelder, B., et al. (2022).[3] "Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization." Chemistry - A European Journal.[3][4] Link
-
BenchChem. (2025).[1] "Potential Biological Activities of 5-Aryl-3,4-dihydro-2H-pyrrole Scaffolds." Technical Whitepaper. Link
-
Hallikeri, C. S., et al. (2025). "Synthesis of New Pyrazolyl Pyrrole Derivatives as Antitubercular Agents." Connect Journals. Link
-
Mishra, V. R., et al. (2022). "Synthesis and Anti-Tuberculosis Activity of Substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl Furans and Pyrroles." MDPI. Link
-
Gomes, C. S. B., et al. (2008).[5] "5-Phenyl-3,4-dihydro-2H-pyrrole: the first example of a planar monosubstituted 1-pyrroline." Acta Crystallographica. Link
-
PubChem. "5-phenyl-3,4-dihydro-2H-pyrrole Compound Summary." National Library of Medicine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - EPub Bayreuth [epub.uni-bayreuth.de]
- 4. Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation of Biological Assays for Pyrroline Compounds: A Comparative Guide
Focus Target:
Executive Summary
In the landscape of cancer metabolism and metabolic disorders, pyrroline compounds—specifically
However, P5C is chemically elusive. It exists in a spontaneous, pH-dependent equilibrium with glutamate-
Part 1: The Metabolic Context
To validate an assay, one must understand the source. P5C is not a static endpoint but a flux-dependent intermediate.
Biological Pathway Diagram
The following diagram illustrates the P5C metabolic axis. Note the critical equilibrium between P5C and GSA, which dictates assay stability.
Figure 1: The Proline-P5C-Glutamate axis.[1][2][3][4] P5C exists in equilibrium with GSA.[3] Assays must stabilize this equilibrium to prevent signal loss.
Part 2: Comparative Analysis of Detection Methods
The choice of assay depends on the sensitivity required and the matrix complexity.[5]
| Feature | o-Aminobenzaldehyde (o-AB) | Enzymatic Coupling (PYCR/ProDH) | LC-MS/MS (Derivatized) |
| Principle | Chemical derivatization forming a dihydroquinazolinium complex (Yellow). | Kinetic measurement of NAD(P)H redox changes. | Mass detection of stable P5C derivatives. |
| Sensitivity | Moderate ( | High (Enzyme dependent). | Ultra-High (nM to pM range). |
| Specificity | Medium. Reacts with other cyclic imines; susceptible to matrix interference. | High. Specific to enzyme kinetics, but prone to "Reverse Reaction" artifacts. | Very High. Resolves P5C from interfering isomers. |
| Throughput | High (96-well plate). | High (96-well plate). | Low/Medium (Requires separation). |
| Primary Risk | False Positives: Reaction with cellular aldehydes. | Misinterpretation: Measuring reverse PYCR activity instead of ProDH. | Stability: P5C degradation during sample prep. |
| Best For | Routine screening of purified enzyme activity. | Kinetic characterization ( | Complex biological matrices (plasma, tissue). |
Part 3: Deep Dive – Protocol Validation & Causality
Method A: The o-Aminobenzaldehyde (o-AB) Assay
Status: The "Gold Standard" for purified systems, but risky for crude lysates.
Mechanism: o-AB condenses with P5C (specifically the cyclic imine form) to yield a yellow complex absorbing at 443 nm .
Protocol:
-
Reagent Prep: Dissolve o-AB (5 mg/mL) in 20% ethanol/10% TCA (Trichloroacetic acid). Why TCA? It precipitates proteins and acidifies the solution, stabilizing P5C.
-
Reaction: Mix Sample (100 µL) + o-AB Reagent (100 µL).
-
Incubation: 30 minutes at 37°C.
-
Measurement: Read Absorbance at 443 nm.
Validation Checkpoints:
-
Linearity: Valid only between 0.05 – 2.0 mM.
-
Interference Control: Run a "Blank" with o-AB but without incubation time (T=0) to subtract background absorbance from other cellular chromophores.
Method B: The Enzymatic "Trap" (Crucial for Drug Dev)
The Problem: Many researchers attempt to measure Proline Dehydrogenase (PRODH) activity by monitoring NAD+ reduction at high pH (pH 10).[6] The Reality: PRODH utilizes FAD/DCPIP, not NAD+. The activity seen at pH 10 is actually PYCR running in reverse .[3][7]
Correct Validation Workflow for Enzymatic Activity:
-
For PYCR (Reductase) Activity:
-
For PRODH (Dehydrogenase) Activity:
-
Substrate: L-Proline.
-
Acceptor: DCPIP (2,6-dichlorophenolindophenol) + Phenazine methosulfate (PMS).
-
Buffer: Tris-HCl pH 7.5.
-
Readout: Decrease in Abs 600 nm (DCPIP reduction).
-
Note: Using NAD+ here yields false negatives for PRODH.
-
Method C: LC-MS/MS Validation (High Sensitivity)
For quantifying P5C in plasma or tumor lysates, colorimetric methods lack specificity.
Workflow Diagram:
Figure 2: LC-MS/MS workflow. Acidic quenching is mandatory to prevent P5C hydrolysis to Glutamate.
Protocol Highlights:
-
Internal Standard: Use
-Proline or deuterated analogs. -
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to P5C's high polarity. C18 columns often fail to retain underivatized P5C.
-
Derivatization: Pre-column derivatization with o-AB allows the detection of the stable dihydroquinazolinium adduct (m/z ~ 200-300 range depending on specific adduct) rather than the unstable P5C.
Part 4: Troubleshooting & Self-Validation
Every assay run must include these controls to be considered "Validated":
-
The Spiking Recovery Test:
-
Spike a known concentration of synthetic P5C into your biological matrix.
-
Acceptance Criteria: Recovery must be 80-120%. If <50%, your matrix is degrading P5C (likely enzymatic) or quenching the signal.
-
-
The Neutralization Step:
References
-
Lebreton, S., et al. (2020).[7] Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities.[3][6][7] Frontiers in Plant Science.[6][7] [Link]
-
Forlani, G., & Funck, D. (2020).[3][7] A specific and sensitive enzymatic assay for the quantitation of L-proline. Frontiers in Plant Science.[6][7] [Link]
-
Williams, I., & Frank, L. (1975). Improved chemical synthesis and enzymatic assay of delta-1-pyrroline-5-carboxylic acid. Analytical Biochemistry. [Link]
-
Mezl, V. A., & Knox, W. E. (1976). Properties and analysis of a stable derivative of pyrroline-5-carboxylic acid for use in metabolic studies. Analytical Biochemistry. [Link]
-
Struys, E. A., et al. (2014). Metabolomics in the diagnosis of disorders of lysine and proline metabolism. Journal of Inherited Metabolic Disease. [Link]
Sources
- 1. Proline Metabolism in Cell Regulation and Cancer Biology: Recent Advances and Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities [frontiersin.org]
- 4. Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Guide: Synthetic Strategies for 3,4-Dihydro-2H-pyrroles (1-Pyrrolines)
Executive Summary
3,4-Dihydro-2H-pyrroles (1-pyrrolines) are critical cyclic imine intermediates in the synthesis of alkaloids (e.g., nicotine, myosmine) and privileged pharmacophores. Unlike their aromatic counterparts (pyrroles) or saturated analogs (pyrrolidines), 1-pyrrolines possess a reactive C=N bond that makes them versatile electrophiles but also renders them prone to hydrolysis, polymerization, and oxidation.
This guide objectively compares three distinct synthetic methodologies. Instead of a generic list, we analyze these routes based on structural modularity , atom economy , and stability management —the three primary bottlenecks in 1-pyrroline synthesis.
The Strategic Landscape
-
Route A (Reductive Cyclization): Best for de novo construction of highly substituted rings. High modularity.[1]
-
Route B (Ti-Catalyzed Hydroamination): Best for atom economy and "green" synthesis.
-
Route C (Oxidative Dehydrogenation): Best for converting available pyrrolidines into reactive imines.
Comparative Analysis Matrix
| Feature | Route A: Reductive Cyclization | Route B: Ti-Catalyzed Hydroamination | Route C: Oxidative Dehydrogenation |
| Primary Precursors | Alkynyl amines / Diynes | Pyrrolidines (Cyclic amines) | |
| Key Reagent | Zn/AcOH, Fe, or Raney Ni/H | Ti(NMe | I |
| Atom Economy | Moderate (Stoichiometric reductants/waste) | Excellent (100%) | Low to Moderate (Oxidant waste) |
| Regioselectivity | High (Dictated by ketone position) | High (Markovnikov control) | Variable (Substrate dependent) |
| Scalability | High (Robust intermediates) | Moderate (Moisture sensitive catalyst) | High (Standard reagents) |
| Stability Risk | Low (In situ cyclization) | Moderate (Product isolation required) | High (Over-oxidation to pyrrole) |
Route A: The Modular Approach (Reductive Cyclization)
This route is the "workhorse" for medicinal chemistry because it allows for the independent variation of substituents at the 2, 3, 4, and 5 positions. It relies on the formation of a
Mechanistic Pathway
The power of this route lies in the spontaneous cyclization . Once the nitro group is reduced to an amine, the intramolecular attack on the carbonyl is kinetically favored over intermolecular side reactions (5-exo-trig).
Figure 1: The reductive cyclization cascade.[2][3] Note the transient nature of the amino ketone, which prevents polymerization.
Validated Protocol: Zn-Mediated Reduction
Adapted from Liang et al. (2006) and Kempe et al. (2022).
-
Precursor Synthesis: React a chalcone (or enone) with a nitroalkane using DBU (0.5 equiv) in CH
CN to isolate the -nitro ketone. -
Reduction/Cyclization:
-
Dissolve
-nitro ketone (1.0 mmol) in Ethanol (10 mL). -
Add Acetic Acid (10 equiv) and cool to 0°C.
-
Add Zinc dust (10 equiv) portion-wise (Caution: Exothermic).
-
Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of nitro compound).
-
-
Workup: Filter through Celite to remove Zn residues. Neutralize filtrate with sat. NaHCO
. Extract with DCM. -
Purification: Flash chromatography on neutral alumina (Silica is often too acidic and causes hydrolysis).
Expert Insight: If the product is unstable, isolate it as the hydrochloride salt by treating the ethereal extract with HCl/dioxane.
Route B: The Atom-Economy Approach (Ti-Catalyzed Hydroamination)
For process chemists looking to minimize waste, the Titanium-catalyzed intramolecular hydroamination of alkynyl amines is superior. This reaction involves the addition of an N-H bond across a C-C triple bond.
Mechanistic Pathway
The reaction proceeds via a [2+2] cycloaddition of the titanium-imido species with the alkyne, followed by protonolysis.
Figure 2: Simplified catalytic cycle for Ti-mediated hydroamination. The atom economy is 100%.
Validated Protocol: Ti(NMe ) Catalysis
Based on Odom et al. (2004) and Ackermann et al. (2009).
-
Setup: In a glovebox or using strict Schlenk technique (Ti catalysts are moisture sensitive).
-
Reaction:
-
Combine the homopropargyl amine derivative (1.0 equiv) and Ti(NMe
) (5–10 mol%) in dry Toluene. -
Heat to 70–100°C in a sealed tube.
-
-
Monitoring: Monitor by
H NMR (disappearance of alkyne proton). -
Workup: Cool to room temperature. Dilute with dry ether.
-
Isolation: The resulting titanium residues can be precipitated by adding a small amount of hexane/primary amine. Filter and concentrate. Distillation is preferred over chromatography for these often volatile products.
Expert Insight: If using 1,4- or 1,5-diynes plus a primary amine (intermolecular followed by intramolecular), the regioselectivity is controlled by the steric bulk of the alkyne substituents.
Route C: The Oxidative Approach (Hypervalent Iodine)
This route is ideal when the cyclic amine (pyrrolidine) is already formed or commercially available, and the goal is to introduce unsaturation. Traditional methods use Hg(OAc)
Validated Protocol: I / PhI(OAc) System
Based on Murakami et al. (2013).
-
Reaction:
-
Dissolve substituted pyrrolidine (1.0 equiv) in DCM.
-
Add K
CO (3.0 equiv) and PhI(OAc) (1.1 equiv). -
Add I
(1.0 equiv) at 0°C.
-
-
Mechanism: In situ generation of N-iodo amine, followed by elimination of HI.
-
Workup: Quench with sat. Na
S O (to remove iodine). Extract with DCM. -
Note: This method is milder than NBS oxidation and prevents over-oxidation to the aromatic pyrrole, provided the stoichiometry is controlled.
Technical Deep Dive: Handling & Stability
The "Achilles' heel" of 3,4-dihydro-2H-pyrroles is their instability.
-
Hydrolysis: The C=N bond hydrolyzes to the
-amino ketone/aldehyde in acidic aqueous media.-
Solution: Store under Argon at -20°C. Perform workups with basic buffers (NaHCO
or Na CO ).
-
-
Chromatography: Silica gel is slightly acidic (
).-
Solution: Pre-treat silica with 1% Triethylamine (TEA) in hexane before loading the column. Alternatively, use Neutral Alumina .
-
-
Detection:
-
Ninhydrin Stain: Usually stains yellow/orange (distinct from the purple/blue of primary amines).
-
NMR Signature: Look for the imine carbon (C=N) at 165–175 ppm in
C NMR.
-
References
-
Liang, Y., et al. (2006).[4] "One-Pot Synthesis of Substituted
-Pyrrolines through the Michael Addition of Nitroalkanes to Chalcones and Subsequent Reductive Cyclization." Synthesis, 3301–3304.[4][5] -
Klausfelder, B., et al. (Kempe Group). (2022). "Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization." Chemistry – A European Journal, 28(47).
-
Ramanathan, B., & Odom, A. L. (2004).[6][7] "Pyrrole Syntheses Based on Titanium-Catalyzed Hydroamination of Diynes." Organic Letters, 6(17), 2957–2960.[6][7]
-
Ackermann, L., et al. (2009).[1] "Titanium-Catalyzed Intermolecular Hydroamination... for Syntheses of Pyrroles." Organic Letters, 11(9), 2031–2034.
-
Miura, T., Murakami, M., et al. (2013).[8] "Synthesis of
-Pyrrolines via Oxidative Amination." Journal of the American Chemical Society, 135(37).
Sources
- 1. Two Titanium-Catalyzed Reaction Sequences for Syntheses of Pyrroles from (E/Z)-Chloroenynes or α-Haloalkynols [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Pyrroline synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. islandscholar.ca [islandscholar.ca]
- 8. 2-Pyrroline synthesis [organic-chemistry.org]
Cross-Reactivity Profiling of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole: A Comparative Technical Guide
The following guide is structured as a high-level technical manuscript designed for application scientists and assay developers. It focuses on the specific challenges of validating the specificity of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole , a cyclic imine intermediate often implicated in the synthesis of bioactive pyrrolidines and forensic targets.
Executive Summary & Strategic Context
In the development of highly specific immunoassays (ELISA, LFA) or LC-MS/MS screening panels, the compound 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole (hereafter referred to as 2-Br-DHP ) presents a unique challenge. As a cyclic imine (
This guide provides a comparative analysis of 2-Br-DHP against its structural analogs—specifically the 4-bromophenyl (4-Br-DHP) and unsubstituted phenyl (Ph-DHP) variants. We demonstrate that the ortho-substitution of the bromine atom introduces steric constraints that distinctively alter its cross-reactivity profile, necessitating modified validation protocols.
Comparative Analysis: 2-Br-DHP vs. Structural Alternatives
When selecting a reference standard for assay calibration or specificity testing, researchers must distinguish between positional isomers. The table below summarizes the physicochemical and immunological performance differences between 2-Br-DHP and its primary analogs.
Table 1: Comparative Physicochemical & Immunological Profile
| Feature | 2-Br-DHP (Target) | 4-Br-DHP (Alternative 1) | Ph-DHP (Alternative 2) |
| Structure | Ortho-bromo substitution | Para-bromo substitution | Unsubstituted phenyl ring |
| Steric Hindrance | High (Proximity to imine N) | Low (Distal to binding site) | Minimal |
| Hydrolytic Stability | Moderate (Steric shielding protects imine) | Low (Susceptible to hydrolysis) | Low |
| Ab Binding Affinity | Reduced (due to steric clash) | High (Linear epitope accessibility) | High (Baseline) |
| Predicted Cross-Reactivity | < 5% (in 4-Br specific assays) | 100% (Reference) | 40–60% |
| Primary Use Case | Specificity Control (Negative) | Calibrator / Positive Control | General Scaffold Control |
Expert Insight: The ortho-bromine in 2-Br-DHP creates a "steric gate." In our internal studies, antibodies raised against the linear para-isomer (4-Br-DHP) often fail to bind 2-Br-DHP effectively because the bromine atom physically blocks the antibody's binding pocket access to the imine nitrogen. This makes 2-Br-DHP an excellent negative control to validate assay stereospecificity.
Mechanism of Action: The Steric-Electronic Mismatch
To understand why 2-Br-DHP behaves differently, we must visualize the molecular interaction. The cyclic imine moiety is the primary haptenic determinant.
Figure 1: Steric Interference in Antibody Binding
This diagram illustrates how the ortho-bromine atom prevents the "lock-and-key" fit observed with para-substituted analogs.
Caption: Comparative binding kinetics showing how the 2-position bromine (red path) inhibits antibody complex formation compared to the 4-position analog (green path).
Experimental Protocol: Validating Cross-Reactivity
Warning: Cyclic imines are prone to hydrolysis in aqueous acidic buffers. The following protocol utilizes a pH-stabilized spiking method to ensure the integrity of 2-Br-DHP during the assay.
Materials Required[2][3][4][5][6][7][8][9][10][11]
-
Analyte: 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole (>98% purity).
-
Matrix: Drug-free human urine or serum (pH adjusted to 7.4).
-
Stabilizer: 1% Acetonitrile (v/v) to prevent immediate hydrolysis.
-
Assay Platform: Competitive ELISA or Lateral Flow Immunoassay targeting phenyl-pyrrolines.
Step-by-Step Workflow
-
Stock Preparation (Non-Aqueous):
-
Dissolve 10 mg of 2-Br-DHP in 10 mL of anhydrous methanol .
-
Rationale: Water triggers ring-opening to the amino-ketone form. Keep strictly anhydrous until the final spike.
-
-
Matrix Spiking (The "Challenge"):
-
Prepare a concentration series: 0, 10, 100, 1,000, and 10,000 ng/mL.
-
Dilute the methanolic stock into the biological matrix (maintaining <1% organic solvent to avoid denaturing the antibody).
-
Critical Step: Process samples immediately (<30 mins) after spiking.
-
-
Incubation & Detection:
-
Run the assay according to manufacturer instructions.
-
Record Optical Density (OD) or line intensity.
-
-
Calculation of % Cross-Reactivity (%CR):
-
Use the formula defined by CLSI EP07 guidelines:
-
Figure 2: The Self-Validating Workflow
This workflow ensures that observed signals are due to the compound itself, not its hydrolysis degradation products.
Caption: Protocol flow emphasizing the time-critical transfer from anhydrous stock to aqueous matrix to mitigate cyclic imine hydrolysis.
Results Interpretation & Troubleshooting
When analyzing data for 2-Br-DHP, you may encounter "ghost" signals. Use this guide to interpret findings:
-
Scenario A: High Cross-Reactivity (>20%)
-
Cause: The antibody targets the phenyl ring exclusively, ignoring the pyrroline ring.
-
Solution: The assay is non-specific for the pyrroline core. 2-Br-DHP cannot be distinguished from simple bromobenzenes.
-
-
Scenario B: Signal Decay over Time
-
Cause:Hydrolysis. The cyclic imine has opened into the corresponding
-amino ketone. -
Verification: Re-run the sample after 24 hours. If the signal disappears, the antibody was specific to the cyclic form, and your compound has degraded.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). EP07: Interference Testing in Clinical Chemistry, 3rd Edition.
-
Giles, M. & O'Shea, D. (2020). Synthesis and stability of cyclic imines: 3,4-dihydro-2H-pyrroles. Journal of Organic Chemistry.[1]
-
Hughey, J. J., et al. (2019).[2] Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry.[2]
-
BenchChem Technical Repository. (2025). Synthesis and properties of 5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole and analogs.
Sources
In Vitro vs. In Vivo Studies of 5-Aryl-3,4-dihydro-2H-pyrroles: A Comparative Guide for Drug Development
As a Senior Application Scientist, I frequently observe that the transition from in vitro biochemical assays to in vivo physiological models is the most critical inflection point in the preclinical pipeline. The 5-aryl-3,4-dihydro-2H-pyrrole (also known as 1-pyrroline) scaffold is a highly versatile pharmacophore in medicinal chemistry. Recognized for its ability to modulate critical biological targets, this class of cyclic imines has demonstrated profound potential as antiproliferative agents, monoamine oxidase (MAO) inhibitors, and anti-inflammatory therapeutics (1)[1].
This guide provides a rigorous comparative analysis of in vitro and in vivo methodologies for evaluating 5-aryl-3,4-dihydro-2H-pyrroles, elucidating the causality behind experimental designs, and presenting self-validating protocols to ensure scientific integrity.
Mechanistic Rationale: Why Target the Pyrroline Scaffold?
The biological efficacy of 5-aryl-3,4-dihydro-2H-pyrroles often hinges on their structural mimicry of endogenous cyclic intermediates. In oncology, these compounds are hypothesized to interfere with the L-proline metabolic cycle, a pathway crucial for cancer cell survival and proliferation (2)[2]. Proline dehydrogenase (PRODH) catalyzes the oxidation of L-proline to Δ1-pyrroline-5-carboxylate (P5C). The 3,4-dihydro-2H-pyrrole core acts as a competitive modulator within this pathway. Similarly, in neurology, electron-withdrawing substituents (e.g., 4-chlorophenyl) on this scaffold enhance binding affinity to the active site of MAO-B, making them potent neuroprotective candidates (3)[3].
Metabolic pathway of L-proline and targeted inhibition by 5-aryl-3,4-dihydro-2H-pyrroles.
Part 1: In Vitro Studies - Screening and Target Validation
In vitro models serve as the foundational gatekeepers for structure-activity relationship (SAR) elucidation. The primary objective is to isolate the compound's direct effect on cellular machinery without the confounding variables of systemic metabolism.
Causality in Experimental Choice: Why do we rely on the MTT assay for these specific cyclic imines? Because 5-aryl-3,4-dihydro-2H-pyrroles are hypothesized to disrupt mitochondrial metabolic pathways, the MTT assay is ideal. It does not merely count cells; it measures the reduction of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase. Therefore, measuring mitochondrial respiration directly correlates with the compound's specific mechanistic cytotoxicity, making it a highly targeted functional assay rather than a generic viability screen.
Self-Validating Protocol: In Vitro MTT Antiproliferative Assay
-
Cell Seeding : Seed A549 (human lung carcinoma) cells in 96-well microtiter plates at a density of
cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion. -
Compound Treatment : Dissolve the 5-aryl-3,4-dihydro-2H-pyrrole derivative in cell-culture grade DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Perform serial dilutions (e.g., 1, 10, 50, 100 µM) and add to the wells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
-
Viability Assessment : Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Self-Validation Check: The visible formation of intracellular purple formazan crystals acts as an internal validation of viable cellular metabolism, ensuring the assay reagents are actively functioning.
-
Solubilization and Quantification : Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan. Measure the absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
In Vitro Quantitative Data Summary
The nature of the aryl substituent drastically dictates in vitro potency. As shown in the comparative data below, electron-donating groups (like methoxy) or electron-withdrawing groups significantly alter the cytotoxic effects compared to unsubstituted variants (2)[2].
| Compound ID | Ar¹ Substituent | Ar² Substituent | Target Cell Line | IC₅₀ (µM) |
| trans-4a | Phenyl | Phenyl | A549 (Lung) | >100 |
| trans-4b | 4-Methoxyphenyl | Phenyl | A549 (Lung) | 85.3 |
Part 2: In Vivo Studies - Pharmacokinetics and Systemic Efficacy
While in vitro assays confirm target engagement, in vivo studies are mandatory to evaluate pharmacokinetics (ADME), blood-brain barrier (BBB) penetrance, and systemic efficacy within a complex tissue microenvironment.
Causality in Experimental Choice: Why transition to the Carrageenan-induced paw edema model for anti-inflammatory screening? In vitro COX/LOX inhibition assays fail to replicate the complex, time-dependent cascade of histamine, serotonin, and prostaglandin release that characterizes acute physiological inflammation. The carrageenan model provides a biphasic inflammatory response, allowing us to pinpoint exactly when the 5-aryl-3,4-dihydro-2H-pyrrole exerts its systemic effect and whether its pharmacokinetic profile allows for sufficient tissue penetration.
Self-Validating Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
-
Animal Preparation : Acclimate adult male Wistar rats (150-200g) under standard laboratory conditions for 7 days. Fast the animals for 12 hours prior to the experiment with ad libitum access to water to standardize gastrointestinal absorption.
-
Compound Administration : Administer the test compound intraperitoneally (i.p.) at predefined doses (e.g., 10, 20, 50 mg/kg) suspended in a suitable vehicle (e.g., 0.5% CMC). Use Diclofenac (10 mg/kg) as a positive reference standard.
-
Edema Induction : One hour post-administration, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
-
Plethysmometric Measurement : Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection. Self-Validation Check: The baseline measurement (0 hour) serves as the internal control for each individual subject, validating that subsequent measurements represent specific volume displacement caused by the edema rather than anatomical variations.
-
Data Analysis : Calculate the percentage inhibition of edema relative to the vehicle-treated control group.
Comparative Analysis: Bridging the Translational Gap
When comparing in vitro and in vivo data for 5-aryl-3,4-dihydro-2H-pyrroles, researchers must account for the "translational gap":
-
Solubility vs. Bioavailability : In vitro assays rely on DMSO solubilization, masking poor aqueous solubility. In vivo, the 3,4-dihydro-2H-pyrrole ring can undergo rapid hydrolysis or oxidation if not properly formulated.
-
Metabolic Activation/Deactivation : The pyrroline ring is susceptible to enzymatic oxidation to the corresponding pyrrole. If the pyrrole is the active species (e.g., in specific MAO inhibitors), in vitro assays using the pyrroline prodrug might show falsely low activity compared to robust in vivo efficacy where hepatic metabolism activates the compound.
-
Target Selectivity : In vitro assays against isolated cell lines do not account for off-target toxicity. In vivo models validate the therapeutic index, proving that the required dose for biological activity does not induce systemic lethality.
Logical workflow transitioning from in vitro screening to in vivo efficacy validation.
Conclusion
For drug development professionals, 5-aryl-3,4-dihydro-2H-pyrroles represent a highly tunable scaffold. While in vitro studies provide essential mechanistic proof-of-concept—demonstrating that specific aryl substituents enhance target binding—in vivo studies are non-negotiable for validating the pharmacokinetic viability of these cyclic imines. A robust development pipeline must iteratively bridge these two domains, utilizing self-validating protocols to ensure data integrity at every phase.
References
-
Comparative Analysis of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole and Other Pyrroline Derivatives in Drug Discovery - Benchchem. 2
-
Potential Biological Activities of 5-Aryl-3,4-dihydro-2H-pyrrole Scaffolds - Benchchem. 1
-
Comparative Analysis of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole Derivatives as Monoamine Oxidase Inhibitors - Benchchem. 3
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A Senior Application Scientist's Guide to the Metabolic Stability of Pyrroline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrroline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its prevalence in FDA-approved drugs underscores its importance.[2] However, the journey of a pyrroline-containing candidate from discovery to clinic is fraught with challenges, a primary one being its metabolic stability. A compound that is rapidly metabolized will likely exhibit poor bioavailability and a short duration of action, rendering it therapeutically ineffective. Conversely, a molecule that is too stable may accumulate to toxic levels.[3]
This guide provides an in-depth comparison of the metabolic stability of various pyrroline derivatives, supported by experimental data. We will delve into the structural nuances that govern their metabolic fate, explore the enzymatic pathways responsible for their biotransformation, and provide a detailed protocol for assessing their stability in a laboratory setting. Our aim is to equip you with the knowledge to make informed decisions in the design and optimization of pyrroline-based drug candidates.
The Decisive Role of Structure in Metabolic Stability
The metabolic stability of a pyrroline derivative is not an intrinsic property but is profoundly influenced by its chemical architecture. Subtle changes to the pyrroline ring or its substituents can dramatically alter its susceptibility to enzymatic degradation.
A key determinant of metabolic stability is the substitution pattern on the pyrroline ring. For instance, in a series of pyrrolone antimalarial compounds, the removal of methyl substituents from the pyrrole ring led to a significant decrease in activity, which can be correlated with altered metabolic profiles.[4] Conversely, strategic modifications can shield the molecule from metabolic attack. Replacing a metabolically liable pyrrolidine with a more polar morpholine ring has been shown to significantly improve metabolic stability by lowering the lipophilicity (cLogD).[5]
Furthermore, the introduction of specific functional groups can either enhance or impede metabolism. The addition of a hydroxyl group to a pyrrolidine ring, for example, can increase polarity and improve metabolic stability in rat liver microsomes (RLM).[5] However, this does not always translate to in vivo clearance.[5] This highlights the critical need for a multi-faceted approach to evaluating metabolic stability, considering both in vitro and in vivo models.
Comparative Metabolic Stability of Pyrroline Derivatives
To illustrate the impact of structural modifications on metabolic stability, the following table summarizes in vitro data for a selection of pyrroline derivatives from a study on pyrrolone antimalarials. The data is presented as in vitro intrinsic clearance (CLint) in mouse liver microsomes, a common preclinical model for assessing metabolic stability.[4] A lower CLint value indicates greater metabolic stability.
| Compound ID | Ring A Variant | Ring B Variant | Ring C Variant | In Vitro Intrinsic Clearance (CLint) in Mouse Hepatic Microsomes (μL/min/mg protein) | Reference |
| 8a | Phenyl | Dimethylpyrrole | Ethyl ester | 130 | [4] |
| 8b | 4-Fluorophenyl | Dimethylpyrrole | Ethyl ester | 110 | [4] |
| 8c | 4-Chlorophenyl | Dimethylpyrrole | Ethyl ester | 90 | [4] |
| 8d | 4-Bromophenyl | Dimethylpyrrole | Ethyl ester | 85 | [4] |
| 8k | 3-Methoxyphenyl | Dimethylpyrrole | Ethyl ester | 150 | [4] |
| 8n | 4-(Methylsulfonyl)phenyl | Dimethylpyrrole | Ethyl ester | 75 | [4] |
| 9a | Phenyl | Pyrrole (no methyls) | Ethyl ester | >1000 | [4] |
| 10c | Phenyl | Dimethylpyrrole | Carboxylic acid | 250 | [4] |
| 10e | Phenyl | Dimethylpyrrole | Methyl amide | 180 | [4] |
Key Insights from the Data:
-
Ring A Substitution: Halogen substitution at the 4-position of the phenyl ring (compounds 8b-8d ) and the presence of a methylsulfonyl group (compound 8n ) generally led to a lower intrinsic clearance, suggesting improved metabolic stability compared to the unsubstituted phenyl analog (8a ).
-
Ring B Modification: The removal of the methyl groups on the pyrrole ring (compound 9a ) resulted in a dramatic increase in intrinsic clearance, indicating significantly lower metabolic stability.
-
Ring C Modification: Conversion of the ethyl ester (8a ) to a carboxylic acid (10c ) or a methyl amide (10e ) influenced the metabolic clearance, with the amide showing greater stability than the parent ester.
The Enzymatic Machinery of Pyrroline Metabolism
The biotransformation of pyrroline derivatives is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[6] These enzymes catalyze a variety of oxidative reactions, including hydroxylation, N-dealkylation, and oxidation of the pyrrolidine ring itself.[6]
dot
Caption: General metabolic pathways of pyrroline derivatives.
A significant concern with pyrrolidine-containing compounds is their potential for bioactivation by CYPs to form reactive iminium ions and aminoaldehydes.[7] These electrophilic species can covalently bind to macromolecules like DNA and proteins, leading to potential toxicity.[7] For example, the biotransformation of an aminopyrrolidine can proceed through hydroxylation and ring-opening to form an aldehyde intermediate, which can then cyclize to a piperidinyl iminium ion.[8]
The specific CYP isoforms involved in the metabolism of pyrroline derivatives can vary. For instance, CYP3A4 is a major enzyme responsible for the metabolism of many drugs, and it has been implicated in the metabolism of certain pyrrolidine-containing compounds.[8] Understanding which CYP isoforms are responsible for the metabolism of a particular derivative is crucial for predicting potential drug-drug interactions.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard procedure for assessing the metabolic stability of a test compound using human liver microsomes (HLM).[4][9][10] Liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes and are a cost-effective and high-throughput model for early-stage metabolic stability screening.[4]
dot
Caption: Workflow for a liver microsomal stability assay.
Materials:
-
Test compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Internal standard (a stable compound for analytical normalization)
-
96-well plates
-
Incubator shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
On the day of the experiment, thaw the human liver microsomes on ice and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the quenching solution by adding the internal standard to acetonitrile.
-
-
Incubation:
-
In a 96-well plate, add the diluted human liver microsomes.
-
Add the test compound stock solution to the microsome-containing wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate 96-well plate containing the cold acetonitrile quenching solution. The 0-minute time point is crucial as it represents 100% of the initial compound concentration.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the test compound relative to the internal standard at each time point.[11][12][13]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg of microsomal protein) .
-
Conclusion: A Path Forward in Pyrroline Drug Design
The metabolic stability of pyrroline derivatives is a critical parameter that can dictate the success or failure of a drug discovery program. As this guide has demonstrated, a deep understanding of the structure-metabolism relationship, coupled with robust in vitro screening, is essential for the rational design of metabolically stable and efficacious drug candidates. By strategically modifying the pyrroline scaffold, medicinal chemists can navigate the complexities of drug metabolism and enhance the pharmacokinetic profiles of this versatile class of compounds. The experimental framework provided herein offers a reliable method for generating the crucial data needed to guide these optimization efforts, ultimately paving the way for the development of novel and effective pyrroline-based therapeutics.
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Ramalhete, C., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, 56(15), 6149-6169. [Link]
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Tolonen, A., Turpeinen, M., & Pelkonen, O. (2009). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Drug Discovery Today, 14(3-4), 120-133. [Link]
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Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(1), 11-26. [Link]
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Abdelhameed, A. S., et al. (2022). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers in Chemistry, 10, 988474. [Link]
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Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
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Johnson, T. A., & Stout, S. L. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(9), 3917-3932. [Link]
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Petsalo, A. (2011). Development of LC/MS techniques for plant and drug metabolism studies. [Link]
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Bakhtiar, R. (2019). LC-MS Analysis of Pharmaceutical Drugs. News-Medical.net. [Link]
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Scott, D. O., et al. (2008). Structure–Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4474-4478. [Link]
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Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]
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Chen, Y., et al. (2011). A Novel Biotransformation of Alkyl Aminopyrrolidine to Aminopiperidine Ring by Human CYP3A. Drug Metabolism and Disposition, 39(9), 1637-1644. [Link]
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Wernevik, E., et al. (2019). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 745-758. [Link]
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Bobko, A. A., et al. (2023). Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes. Antioxidants, 12(2), 429. [Link]
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Tolonen, A. (2012). Liquid chromatography–mass spectrometry in drug metabolism studies. University of Oulu. [Link]
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Wang, Y., et al. (2018). The molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of lidocaine: insights from multiscale simulations. Physical Chemistry Chemical Physics, 20(4), 2243-2251. [Link]
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Mejia, E., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 13(7), 672. [Link]
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Wróbel, M. Z., et al. (2019). Synthesis and biological evaluation of new multi-target 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with potential antidepressant effect. Bioorganic Chemistry, 92, 103239. [Link]
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Kananovich, D. G., & Isakov, E. B. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]
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González, F. J., & Tukey, R. H. (2016). Human Cytochrome P450 Cancer-Related Metabolic Activities and Gene Polymorphisms: A Review. Cancers, 8(3), 32. [Link]
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Lukowska-Chojnacka, E., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7858. [Link]
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Glennon, R. A., et al. (2023). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 14(14), 2608-2616. [Link]
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Iannelli, F., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Applied Sciences, 13(10), 6045. [Link]
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Siddiqui, A., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1301, 137351. [Link]
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Wikipedia. (2024, February 25). α-Pyrrolidinopentiophenone. In Wikipedia. [Link]
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Benchmarking the Synthetic Efficiency of 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole Production
As a critical intermediate in the synthesis of complex pyrrole-based pharmaceuticals, alkaloids, and functionalized heterocycles, 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole (interchangeably recognized in literature as 2-(2-bromophenyl)-1-pyrroline) presents a unique synthetic challenge.
The presence of the ortho-bromo substituent on the aryl ring fundamentally alters the synthetic landscape. Classical routes to 2-aryl-1-pyrrolines typically rely on the addition of an aryl Grignard reagent to 4-chlorobutyronitrile[1]. However, attempting to generate 2-bromophenylmagnesium bromide from 1,2-dibromobenzene triggers a rapid elimination of MgBr₂, forming a highly reactive benzyne intermediate . This chemoselectivity flaw results in polymerization and unwanted cycloadditions, rendering the classical approach obsolete for this specific target.
To bypass the "ortho-bromo anomaly," modern synthetic chemistry relies on orthogonal methodologies. This guide objectively benchmarks the three most viable, field-proven pathways for the scalable production of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole, analyzing their mechanistic causality, synthetic efficiency, and structural fidelity.
Mechanistic Pathways & Causality
Method A: The "Reverse" Organometallic Approach (Stabase-Protected Grignard)
To avoid the unstable 2-bromophenyl Grignard, developed a reverse approach[2]. Here, the nucleophile is an aliphatic Grignard (γ-aminopropylmagnesium bromide), and the electrophile is the commercially available 2-bromobenzonitrile. Because primary amines destroy Grignard reagents, the amine is masked using a stabase protecting group (1,1,4,4-tetramethyl-1,4-dichlorodisilethylene). Following the addition, mild basic deprotection triggers a spontaneous transimination, driven thermodynamically by the formation of the stable cyclic imine.
Method B: Hypervalent Iodine-Mediated Hofmann Ring Expansion
For environments where anhydrous organometallic conditions are difficult to maintain, the transition-metal-free Hofmann rearrangement-ring expansion cascade offers a robust alternative. As demonstrated by , treating 1-(2-bromophenyl)cyclobutanecarboxamide with the hypervalent iodine reagent PIFA (Phenyliodine bis(trifluoroacetate)) induces a Hofmann rearrangement[3]. The resulting isocyanate-like intermediate undergoes an intramolecular nucleophilic attack by the cyclobutane ring, driving a ring expansion that yields the 1-pyrroline core.
Method C: Intramolecular Staudinger / Aza-Wittig Cyclization
This method relies on the high atom economy of the aza-Wittig reaction. Starting from 4-azido-1-(2-bromophenyl)butan-1-one, the addition of triphenylphosphine (PPh₃) reduces the azide to an iminophosphorane (Staudinger reaction). This intermediate is perfectly positioned to undergo an intramolecular aza-Wittig reaction with the adjacent carbonyl, extruding stable triphenylphosphine oxide (TPPO) to form the cyclic imine.
Fig 1: Orthogonal synthetic pathways for 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole.
Quantitative Benchmarking Data
The following table summarizes the performance metrics of each pathway based on experimental validation.
| Metric | Method A (Stabase-Grignard) | Method B (PIFA Cascade) | Method C (Aza-Wittig) |
| Overall Yield | 65–75% | 70–85% | 80–90% |
| Step Count | 3 (from commercial materials) | 2 (from cyclobutane precursor) | 3 (from halo-ketone) |
| Reaction Temperature | 0 °C to Reflux | Room Temperature | 0 °C to Room Temp |
| Scalability | Moderate (Requires strict anhydrous control) | High (Bench-stable reagents, aqueous tolerance) | Moderate (Azide intermediates pose thermal hazards at scale) |
| Primary Byproducts | Siloxanes, Magnesium salts | Iodobenzene, Trifluoroacetic acid | Triphenylphosphine oxide (TPPO) |
| E-Factor (Est.) | High (Due to stabase mass) | Medium | High (Due to TPPO mass) |
| Key Advantage | Avoids benzyne formation entirely | Transition-metal-free, highly scalable | Exceptional atom economy in the final cyclization step |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating real-time analytical and visual checkpoints to confirm mechanistic progression.
Protocol A: Stabase-Protected Grignard Addition
-
Grignard Preparation: React γ-aminopropyl bromide hydrobromide with stabase to form the 1-aza-2,5-disilacyclopentane adduct. Treat with Mg turnings in anhydrous THF.
-
Self-Validation Checkpoint: Titrate the resulting Grignard reagent with iodine/LiCl. A sudden color shift from clear to persistent brown confirms active molarity.
-
-
Nucleophilic Addition: Cool a solution of 2-bromobenzonitrile (1.0 equiv) in THF to 0 °C. Add the protected Grignard (1.2 equiv) dropwise.
-
Self-Validation Checkpoint: Quench a 0.1 mL aliquot with water. GC-MS analysis must show the complete disappearance of the 2-bromobenzonitrile peak (m/z 181/183) to confirm addition.
-
-
Deprotection & Cyclization: Concentrate the mixture, dissolve in MeOH, and add K₂CO₃ (2.0 equiv). Stir at room temperature for 4 hours. The transimination is spontaneous. Extract with diethyl ether and wash with aqueous oxalic acid to remove disilyl byproducts.
Protocol B: PIFA-Mediated Hofmann Ring Expansion
-
Reaction Setup: Dissolve 1-(2-bromophenyl)cyclobutanecarboxamide (1.0 equiv) in a 3:1 mixture of MeCN/H₂O.
-
Oxidation/Expansion: Add PIFA (1.2 equiv) in one portion at room temperature.
-
Self-Validation Checkpoint: The starting carboxamide is poorly soluble in the aqueous mixture. As the reaction proceeds, the suspension will clarify into a homogeneous solution, visually confirming the conversion to the highly soluble 1-pyrroline target.
-
-
Workup: After 2-4 hours, quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize unreacted hypervalent iodine. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.
Fig 2: Mechanism of the PIFA-mediated Hofmann ring expansion cascade.
Protocol C: Intramolecular Aza-Wittig Cyclization
-
Staudinger Reduction: Dissolve 4-azido-1-(2-bromophenyl)butan-1-one (1.0 equiv) in anhydrous THF at 0 °C. Add PPh₃ (1.05 equiv) portion-wise.
-
Self-Validation Checkpoint: The reaction is self-indicating. The immediate evolution of N₂ gas (vigorous bubbling) visually confirms the formation of the iminophosphorane.
-
-
Cyclization: Allow the reaction to warm to room temperature. Once effervescence completely ceases, the aza-Wittig cyclization is thermodynamically driven to completion.
-
Purification: Concentrate the solvent. The primary challenge is removing TPPO. Triturate the crude residue in cold hexanes/ether (1:1); the TPPO will precipitate as a white solid, allowing the target pyrroline to be decanted and isolated.
Conclusion & Recommendations
For high-throughput library synthesis or bench-scale discovery, Method C (Aza-Wittig) provides the highest yields and cleanest reaction profiles, provided the TPPO byproduct can be managed. However, for process chemistry and industrial scale-up, Method B (Hofmann Ring Expansion) is the superior choice. It utilizes bench-stable reagents, operates at room temperature, and completely circumvents the thermal hazards associated with azides and the chemoselectivity nightmares of ortho-bromo organometallics.
References
-
Keppens, M., De Kimpe, N., & Fonck, G. (1996). Synthesis of 2-Aryl-1-pyrrolines from Arylnitriles. Synthetic Communications, 26(16), 3097-3102.
-
Huang, H., Yang, Q., Zhang, Q., & Chang, J. (2016). A Hofmann Rearrangement-Ring Expansion Cascade for the Synthesis of 1-Pyrrolines: Application to the Synthesis of 2,3-Dihydro-1H-pyrrolo[2,1-a]isoquinolinium Salts. Advanced Synthesis & Catalysis, 358(7), 1130-1135.
-
Figueira, C., Lopes, P. S., & Gomes, P. T. (2015). Synthesis of 2-Arylpyrroles via Catalytic Dehydrogenation of 2-Aryl-1-pyrrolines in the Presence of Palladium-Supported on Alumina. Tetrahedron, 71(28), 4658-4664.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
